molecular formula CCl4S<br>CCl3SCl<br>CCl4S B149231 Perchloromethyl mercaptan CAS No. 594-42-3

Perchloromethyl mercaptan

Cat. No.: B149231
CAS No.: 594-42-3
M. Wt: 185.9 g/mol
InChI Key: RYFZYYUIAZYQLC-UHFFFAOYSA-N
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Description

Perchloromethyl mercaptan appears as a yellow oily liquid with an offensive odor. Insoluble in water. Density 1.72 g / cm3. Hence sinks in water. Nonflammable but supports combustion. Very toxic by inhalation or skin absorption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloromethyl thiohypochlorite
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InChI

InChI=1S/CCl4S/c2-1(3,4)6-5
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InChI Key

RYFZYYUIAZYQLC-UHFFFAOYSA-N
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Canonical SMILES

C(SCl)(Cl)(Cl)Cl
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Molecular Formula

CCl4S, Array
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DSSTOX Substance ID

DTXSID6025854
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Molecular Weight

185.9 g/mol
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Physical Description

Perchloromethyl mercaptan appears as a yellow oily liquid with an offensive odor. Insoluble in water. Density 1.72 g / cm3. Hence sinks in water. Nonflammable but supports combustion. Very toxic by inhalation or skin absorption., Pale-yellow, oily liquid with an unbearable, acrid odor; [NIOSH], YELLOW OILY LIQUID WITH PUNGENT ODOUR., Pale-yellow, oily liquid with an unbearable, acrid odor.
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Boiling Point

297 to 298 °F at 760 mmHg (EPA, 1998), 147-148 °C @ 760 MM HG, 51 °C @ 25 MM HG, 147-148 °C, 297 °F, 297 °F (Decomposes)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ETHER; INSOL IN WATER, Solubility in water: none, Insoluble
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Density

1.6947 at 68 °F (EPA, 1998) - Denser than water; will sink, Sp gr: 1.7 at 20 °C, Relative density (water = 1): 1.7, 1.69
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Vapor Density

6.414 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.414 (AIR= 1), Relative vapor density (air = 1): 6.4, 6.414
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Vapor Pressure

25 mmHg at 123.8 °F (EPA, 1998), 3.0 [mmHg], Vapor pressure of 65 torr at 70 °C, 3 mm Hg at 20 °C., Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg
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Color/Form

OILY, YELLOW LIQUID, YELLOW TO ORANGE-RED, Pale-yellow, oily liquid.

CAS No.

594-42-3
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Foundational & Exploratory

Perchloromethyl Mercaptan: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is an organosulfur compound with the chemical formula CCl₃SCl.[1] It presents as a yellow, oily liquid characterized by a pungent, acrid, and unpleasant odor.[2][3] While its common name suggests it is a mercaptan, it is chemically classified as a sulfenyl chloride.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and reactive characteristics of this compound, tailored for professionals in research and development. PMM is primarily utilized as an intermediate in the synthesis of various chemical products, including dyes and fungicides such as captan (B1668291) and folpet.[1] Its high reactivity also makes it a compound of interest in various chemical syntheses.[4]

Chemical Structure

The molecular structure of this compound consists of a trichloromethyl group (-CCl₃) bonded to a sulfur atom, which is in turn bonded to a chlorine atom.

G C C S S C->S Cl1 Cl C->Cl1 Cl2 Cl C->Cl2 Cl3 Cl C->Cl3 Cl4 Cl S->Cl4

Caption: 2D Structure of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaCCl₄S or CCl₃SCl[1][2][5]
Molecular Weight185.87 g/mol [1]
AppearanceColorless to pale-yellow oily liquid[1][2][4]
OdorStrong, unpleasant, acrid[1][2][5]
Boiling Point147 to 148 °C (297 to 298 °F; 420 to 421 K)[1]
Melting Point-70 °C (-94 °F; 203 K) to -44 °C (-47 °F; 229 K)[1][4]
Density1.72 g/cm³[1][2]
Specific Gravity1.69 - 1.706 at 11°C[5][6]
Vapor Pressure0.4 kPa (at 20 °C)[1]
Vapor Density6.4 (air = 1)[2]
SolubilityInsoluble in water, soluble in organic solvents[1]
Refractive Index1.5370 to 1.5410 (at 20°C, 589 nm)[7]

Table 2: Chemical and Safety Properties of this compound

PropertyDescriptionReference
Chemical ReactivityHighly reactive. Reacts violently with many chemicals. Reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur. Corrosive to most metals, including iron and steel.[1][4][5]
HydrolysisSlowly hydrolyzes in water: 8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₂[1]
OxidationOxidized by nitric acid to trichloromethanesulfonyl chloride (CCl₃SO₂Cl).[1]
FlammabilityNot flammable, but may support combustion.[2][5]
StabilityDecomposes on heating, producing toxic and corrosive fumes.[8]
SynonymsTrichloromethanesulfenyl chloride, Trichloromethyl sulfur chloride, PCM, PMM[1][4][5]
CAS Number594-42-3[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of carbon disulfide.

Generalized Protocol:

  • Reaction Setup: A round bottom flask is fitted with a reflux condenser.

  • Reactants: Carbon disulfide (75 g) and a catalytic amount of iodine (0.3 g) are placed in the flask.[9]

  • Chlorination: The flask is cooled with an ice-water bath, and a stream of dry chlorine gas is passed through the mixture for several hours. The reaction can be expedited by exposure to diffused daylight.[9]

  • Reaction Monitoring: The reaction is continued until the volume of the liquid has approximately doubled.[9]

  • Workup: The excess carbon disulfide and the carbon tetrachloride byproduct are removed by warming the mixture. The remaining sulfur chloride is decomposed by vigorously shaking with an equal volume of water.[9]

  • Purification: The product is then purified by steam distillation followed by distillation under reduced pressure.[9]

An alternative synthesis route involves the reaction of trichloromethane with sulfur dichloride in the presence of an organic alkali like triethylamine, which acts as a catalyst and an acid-binding agent.[10][11]

G cluster_synthesis Synthesis of this compound start Start: Reactants reactants Carbon Disulfide (CS₂) + Chlorine (Cl₂) Catalyst: Iodine (I₂) start->reactants reaction Chlorination Reaction (ice-water bath, several hours) reactants->reaction workup Workup: - Remove excess CS₂ and CCl₄ - Decompose SCl₂ with water reaction->workup purification Purification: - Steam Distillation - Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Toxicological Mechanisms

This compound is a highly reactive and toxic compound. Its toxicity is believed to stem from two primary mechanisms.[1]

  • Reaction with Biological Macromolecules: The compound readily reacts with various biological functional groups, such as hydroxyl (-OH), sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups. This can lead to the inactivation of essential enzymes and other proteins, disrupting critical cellular functions.[1]

  • Hydrolysis to Hydrochloric Acid: In the presence of water, this compound hydrolyzes to form hydrochloric acid (HCl).[1] This can cause severe irritation and chemical burns to tissues upon contact.

When heated or in a fire, it emits toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[1][5]

G cluster_toxicity Toxicological Mechanisms of this compound pmm This compound (CCl₃SCl) reaction Reaction with Biological Functional Groups (-OH, -SH, -NH₂, -COOH) pmm->reaction hydrolysis Hydrolysis in the presence of water pmm->hydrolysis inactivation Inactivation of Key Enzymes reaction->inactivation hcl Formation of Hydrochloric Acid (HCl) hydrolysis->hcl cellular_damage Cellular Damage and Disruption of Functions inactivation->cellular_damage tissue_damage Tissue Irritation and Chemical Burns hcl->tissue_damage

Caption: Hypothesized mechanisms of toxicity for this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its high reactivity, while beneficial for synthesis, also contributes to its significant toxicity. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe handling and effective utilization in research and industrial applications. The information presented in this guide serves as a comprehensive resource for professionals working with or investigating this compound.

References

trichloromethanesulfenyl chloride synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Trichloromethanesulfenyl Chloride

Introduction

Trichloromethanesulfenyl chloride, also known by the common name perchloromethyl mercaptan (PPCM), is a highly reactive organosulfur compound with the chemical formula CCl₃SCl.[1] It serves as a crucial intermediate in the synthesis of various commercial products, including fungicides like captan (B1668291) and folpet, as well as certain dyes.[1][2] Structurally, it features a trichloromethyl group bonded to a sulfenyl chloride, making it a potent electrophile.[3] This guide provides a comprehensive technical overview of its primary synthesis mechanisms, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The synthesis of trichloromethanesulfenyl chloride is dominated by the chlorination of carbon disulfide, a method first established by Rathke in 1873.[1][4][5] Alternative routes, such as the reaction of chloroform (B151607) with sulfur dichloride, have also been developed.

Catalytic Chlorination of Carbon Disulfide (CS₂)

This is the most prevalent industrial and laboratory method for producing trichloromethanesulfenyl chloride. The overall reaction involves the controlled addition of chlorine to carbon disulfide in the presence of a catalyst.

Reaction Mechanism and Stoichiometry: The reaction proceeds through a series of chlorination steps. The primary desired reaction is:

CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ [5]

However, a competing reaction can also occur, leading to the formation of disulfur (B1233692) dichloride (S₂Cl₂):

2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂ [5][6]

Careful control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts such as carbon tetrachloride (CCl₄), thiophosgene (B130339) (CSCl₂), and additional sulfur chlorides.[2][4][6] Over-chlorination, for instance, can lead to the formation of CCl₄.[7]

Catalysts:

  • Iodine: Iodine is the most traditionally used catalyst, typically in quantities of 0.1% to 1.0% by weight.[4][5] It facilitates the chlorination process effectively.

  • Activated Carbon: For continuous industrial processes, granular activated carbon is often used as a catalyst. This method can provide almost quantitative yields and allows for operation at higher temperatures (above 40°C).[4][5]

  • Other Catalysts: A system using lead acetate (B1210297) impregnated on magnesium silicate (B1173343) has also been explored to improve upon the basic Rathke method.[6]

Byproduct Management: The separation of trichloromethanesulfenyl chloride from byproducts, particularly S₂Cl₂, is challenging due to their very close boiling points.[2][5] Purification is often achieved through steam distillation, which separates the desired product while hydrolyzing sulfur chlorides, or by fractional distillation under reduced pressure.[8][9][10]

Synthesis from Chloroform and Sulfur Dichloride

An alternative high-yield synthesis route involves the reaction of trichloromethane (chloroform) with sulfur dichloride in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism: This method utilizes triethylamine (B128534) as a base to drive the reaction to completion by scavenging the hydrogen chloride formed. The reaction is typically performed at a controlled low temperature. A patent describes this process yielding a high purity product.[11]

Overall Reaction: CHCl₃ + SCl₂ + (C₂H₅)₃N → CCl₃SCl + (C₂H₅)₃N·HCl

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula CCl₄S [12][13]
Molar Mass 185.87 g·mol⁻¹ [2]
Appearance Oily, colorless to yellow liquid [2][8][12]
Density ~1.7 g/cm³ at 25°C [2][12]
Boiling Point 147-149°C (decomposes) [2][8][12]

| Refractive Index | n20/D ~1.537 |[12] |

Table 2: Comparison of Synthesis Protocols

Parameter Method 1: CS₂ Chlorination (Iodine Catalyst) Method 2: From Chloroform & SCl₂
Primary Reactants Carbon Disulfide, Chlorine Chloroform, Sulfur Dichloride
Catalyst/Reagent Iodine Triethylamine
Temperature 0–25°C 10°C
Reaction Time Several hours ~5 hours
Reported Yield 80-90% 94.5%
Key Byproducts SCl₂, S₂Cl₂, CCl₄ Triethylamine Hydrochloride

| Source(s) |[8][12] |[11] |

Experimental Protocols

Protocol 1: Synthesis via Chlorination of Carbon Disulfide

This protocol is adapted from established laboratory procedures.[8]

Materials:

  • Carbon Disulfide (CS₂): 75 g

  • Iodine (I₂): 0.3 g

  • Dry Chlorine Gas (Cl₂)

Procedure:

  • Place 75 g of carbon disulfide and 0.3 g of iodine into a round-bottom flask fitted with a reflux condenser.

  • Cool the flask externally with an ice-water bath.

  • Pass a current of dry chlorine gas into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

  • Continue the chlorination until the weight of the liquid has approximately doubled (to about 150-160 g).

  • Stop the chlorine flow and allow the mixture to stand overnight.

  • The next day, gently warm the reaction mixture to distill off excess carbon disulfide and any carbon tetrachloride byproduct.

  • To decompose the remaining sulfur chlorides, add an equal volume of water to the residue and shake vigorously.

  • Purify the final product first by steam distillation and then by distillation under reduced pressure (e.g., at 50 mm Hg). The product is an oily, clear yellow liquid.

Protocol 2: Synthesis from Chloroform and Sulfur Dichloride

This protocol is based on a patented method.[11]

Materials:

  • Trichloromethane (Chloroform, CHCl₃): 172.97 g

  • Triethylamine ((C₂H₅)₃N): 133.28 g

  • Sulfur Dichloride (SCl₂): 135.62 g

  • Water: ~100 g

Procedure:

  • Add 172.97 g of trichloromethane and 133.28 g of triethylamine to a 1 L reactor equipped with a stirrer.

  • Control the temperature of the reactor at 10°C.

  • With stirring, slowly add 135.62 g of sulfur dichloride to the system over approximately 3 hours.

  • After the addition is complete, maintain the temperature at 10°C and continue stirring for an additional 2 hours.

  • Perform a suction filtration on the resulting reaction liquid to remove the by-product, triethylamine hydrochloride.

  • Add approximately 100 g of water to the filtrate and wash to remove any traces of unreacted triethylamine.

  • Collect the lower organic layer and heat it to 65°C to evaporate traces of unreacted trichloromethane.

  • The final product is 231.25 g of a yellow oily liquid (94.5% yield based on sulfur dichloride).

Visualizations

G cluster_legend Legend CS2 Carbon Disulfide (CS₂) CS2->p1 Cl2 Chlorine (Cl₂) Cl2->p1 Cl2->p2 PPCM Trichloromethanesulfenyl Chloride (CCl₃SCl) PPCM->p2 SCl2 Sulfur Dichloride (SCl₂) S2Cl2 Disulfur Dichloride (S₂Cl₂) CCl4 Carbon Tetrachloride (CCl₄) p1->PPCM + SCl₂ (Main Reaction) p1->S2Cl2 + CCl₃SCl (Side Reaction) p2->CCl4 (Over-chlorination)

Caption: Reaction pathways in the synthesis of CCl₃SCl from CS₂.

G start Start: Charge Reactor with CS₂ and Iodine chlorination Chlorination: Introduce dry Cl₂ gas at 0-10°C start->chlorination stand Reaction Completion: Allow to stand overnight chlorination->stand distill_excess Removal of Volatiles: Warm to distill excess CS₂ and CCl₄ stand->distill_excess wash Byproduct Decomposition: Wash with H₂O to hydrolyze sulfur chlorides distill_excess->wash purify Purification: Steam & Vacuum Distillation wash->purify end Final Product: Pure CCl₃SCl purify->end

Caption: Experimental workflow for CCl₃SCl synthesis from CS₂.

References

An In-depth Technical Guide to Perchloromethyl Mercaptan (CAS 594-42-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and toxicological properties of Perchloromethyl Mercaptan (CAS 594-42-3), also known by its systematic name, Trichloromethanesulfenyl chloride. It is a highly reactive organosulfur compound primarily utilized as a chemical intermediate in the synthesis of fungicides and dyes.[1] This guide consolidates key data into structured tables, outlines experimental protocols for its synthesis, and visualizes critical pathways and workflows to support research and development activities.

Chemical Identity and Structure

This compound is a sulfenyl chloride, not a true mercaptan.[1] Its structure consists of a trichloromethyl group bonded to a sulfur atom, which is in turn bonded to a chlorine atom. This arrangement contributes to its high reactivity.[2]

IdentifierValue
CAS Number 594-42-3[1][2][3]
IUPAC Name Trichloromethyl thiohypochlorite[1][2]
Systematic Name Trichloromethanesulfenyl chloride[1]
Synonyms PCM, PMM, Perchloromethanethiol[2][3][4]
Molecular Formula CCl₄S[2][5]
Molecular Weight 185.87 g/mol [1][2]
InChI Key RYFZYYUIAZYQLC-UHFFFAOYSA-N[2][6]
SMILES C(SCl)(Cl)(Cl)Cl[1][2]
EC Number 209-840-4[1][2]
UN Number 1670[1][2]

Physical and Chemical Properties

This compound is a pale-yellow, oily liquid characterized by an unbearable, acrid, and offensive odor.[3][7] It is noncombustible but can support combustion.[3][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValueReference
Boiling Point 147 to 149 °C (297 to 298 °F); Decomposes[1][2][3][9]
Melting Point -44 °C (-47 °F)[1][2]
Density 1.722 g/cm³ at 0°C; 1.7 g/mL at 25°C[2][6][7]
Vapor Pressure 3 mmHg at 20°C (68°F)[3][8]
Vapor Density 6.41 (vs air)[6]
Solubility Insoluble in water; Soluble in ether and other organic solvents.[1][2][7]
Refractive Index n20/D 1.537[6]
log P (octanol/water) 3.47 (estimated)[1]
Spectroscopic Data

Detailed spectral data is limited in publicly available literature, but references to standard spectroscopic analyses exist.

SpectrumData Reference
UV Organic Electronic Spectral Data, Phillips et al.[7]
IR Conforms to structure[5]
Mass Spectrum Available in NIST Chemistry WebBook[4]
NMR Confirms structure

Synthesis and Reactivity

This compound is a key industrial intermediate, and its synthesis and subsequent reactions are well-documented.

Experimental Protocols: Synthesis

Method 1: Chlorination of Carbon Disulfide (Rathke, 1873)

The original synthesis involves the chlorination of carbon disulfide.[2] A common lab-scale procedure is as follows:

  • Place 75 g of carbon disulfide and 0.3 g of iodine (as a catalyst) into a round-bottom flask fitted with a reflux condenser.

  • Cool the flask externally with an ice-water bath.

  • Pass a current of dry chlorine gas through the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

  • Continue chlorination until the liquid volume has approximately doubled (to a weight of 150-160 g).

  • Stop the chlorine flow and allow the mixture to stand overnight.

  • The next day, warm the reaction mixture to remove excess carbon disulfide and the carbon tetrachloride byproduct.

  • Decompose any remaining sulfur chloride by adding an equal volume of water and shaking vigorously.

  • Purify the final product by steam distillation, followed by distillation under reduced pressure.[10]

Method 2: Continuous Process from Carbon Disulfide

An improved industrial process involves the continuous chlorination of carbon disulfide in the presence of iodine. The process includes distillation steps to separate the product from low-boiling fractions, which are then re-chlorinated to improve yield and reduce waste.[11][12]

G cluster_synthesis Generalized Synthesis Workflow start Starting Material (e.g., Carbon Disulfide) reactor Chlorination Reaction (Controlled Temperature, Absence of UV light) start->reactor reagents Reactants (Chlorine, Iodine Catalyst) reagents->reactor crude Crude Product Mixture reactor->crude purification Purification (Distillation) crude->purification product This compound (CAS 594-42-3) purification->product

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

This compound's reactivity is dominated by the C-S and S-Cl bonds.

  • Hydrolysis : It reacts slowly with moisture and more readily with hot water, decomposing into carbon dioxide, hydrochloric acid, and sulfur.[1][13] Controlled hydrolysis can yield chlorocarbonylsulfenyl chloride.[1]

  • Reaction with Metals : It is corrosive to most metals. With hot iron, it can decompose, evolving carbon tetrachloride.[1][3]

  • Oxidation : Reaction with strong oxidizing agents like nitric acid oxidizes it to trichloromethanesulfonyl chloride (Cl₃C-S(=O)₂-Cl), a white solid.[1]

  • Nucleophilic Substitution : The sulfur atom can act as a nucleophile, allowing it to react with various electrophiles.[2]

  • Incompatibilities : It is incompatible with strong bases, amines, alkalis, and oxidizing agents.[3][8]

G cluster_reactivity Key Reactivity Pathways start Perchloromethyl Mercaptan (CCl3SCl) prod1 CO₂ + HCl + S (Hydrolysis Products) start->prod1 Hydrolysis prod2 Trichloromethanesulfonyl Chloride (CCl₃SO₂Cl) (Oxidation Product) start->prod2 Oxidation h2o H₂O (Water) h2o->prod1 oxidant Strong Oxidant (e.g., HNO₃) oxidant->prod2

Caption: Primary reactivity pathways for this compound.

Toxicological Profile and Mechanisms

This compound is classified as highly toxic and corrosive. Exposure can occur via inhalation, skin absorption, and ingestion.[3]

  • Acute Effects : Contact can cause severe irritation and burns to the skin and eyes.[8] Inhalation irritates the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[8] High-level exposure may cause weakness, tachycardia, acidosis, and damage to the liver and kidneys.[3]

  • Target Organs : Eyes, skin, respiratory system, liver, and kidneys.[3]

Mechanism of Toxicity

The toxicity is hypothesized to occur via two primary mechanisms:

  • Reaction with Biomolecules : The compound reacts with biological functional groups such as sulfhydryl (-SH), amino (-NH₂), and hydroxyl (-OH) groups on key enzymes and proteins, leading to their inactivation and subsequent cellular damage.[1]

  • Hydrolysis : In the presence of water in the body, it hydrolyzes to produce hydrochloric acid (HCl), contributing to its corrosive effects.[1]

G cluster_toxicity Hypothesized Toxicological Mechanism pcm Perchloromethyl Mercaptan inactivation Enzyme Inactivation pcm->inactivation Covalent Binding hcl HCl (Hydrochloric Acid) pcm->hcl Hydrolysis enzyme Biological Nucleophiles (Enzymes, Proteins with -SH, -NH₂, -OH groups) enzyme->inactivation damage Cellular Damage & Organ Toxicity inactivation->damage h2o H₂O (in vivo) h2o->hcl corrosion Corrosive Tissue Damage hcl->corrosion corrosion->damage

Caption: Simplified diagram of this compound's toxic action.

Safety and Exposure Limits
AgencyLimit/ValueNotes
OSHA PEL TWA 0.1 ppm (0.8 mg/m³)[3][14]
NIOSH REL TWA 0.1 ppm (0.8 mg/m³)[14]
NIOSH IDLH 10 ppmImmediately Dangerous to Life or Health[13][14]
ACGIH TLV TWA 0.1 ppm (0.76 mg/m³)[14]

Applications

The primary industrial application of this compound is as a chemical intermediate.

  • Fungicides : It is a crucial precursor in the synthesis of phthalimide (B116566) fungicides, most notably Captan and Folpet.[1][2]

  • Dyes : It serves as an intermediate in the production of certain dyes.[2]

  • Thiophosgene Production : It is an intermediate in the industrial synthesis of thiophosgene.[2]

  • Research : Its reactivity makes it a useful reagent in organic chemistry for synthesizing various sulfur-containing compounds.[2][6]

G cluster_application Application Workflow: Synthesis of Captan pcm Perchloromethyl Mercaptan reaction Reaction pcm->reaction thpi Tetrahydrophthalimide (THPI) thpi->reaction base Base (e.g., NaOH) base->reaction captan Captan (Fungicide) reaction->captan

Caption: Use of this compound in the synthesis of the fungicide Captan.

References

Perchloromethyl Mercaptan: A Historical and Technical Overview of its Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride (CCl₃SCl), is a highly reactive organosulfur compound that has played a niche but significant role in the history of industrial and military chemistry. First synthesized in 1873, this yellow, oily liquid is characterized by a powerful, acrid odor.[1][2] Its history is marked by a brief, early application in chemical warfare, followed by a much longer and more impactful legacy as a crucial intermediate in the synthesis of a variety of commercial products, most notably agricultural fungicides.[1][2][3]

This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its synthesis, key chemical reactions, and the experimental protocols that defined its use.

Physical and Chemical Properties

This compound is a dense, nonflammable liquid that is insoluble in water, with which it slowly reacts.[2][4] Its high reactivity is central to its utility in chemical synthesis.

PropertyValueReference
Molecular Formula CCl₄S[5]
Molecular Weight 185.87 g/mol [2][5]
Appearance Yellow, oily liquid[1][6]
Odor Unbearable, acrid, foul[1][2]
Boiling Point 147-148 °C (420-421 K)[2]
Melting Point -44 °C (229 K)[2]
Density ~1.72 g/cm³[2][4]
Solubility in Water Insoluble, reacts[2][4]

Historical Synthesis: The Rathke Method and Its Evolution

The foundational method for producing this compound was developed by the German chemist Bernhard Rathke in 1873.[2][5][7] This process, involving the catalyzed chlorination of carbon disulfide (CS₂), remained the primary industrial manufacturing route for decades.

The core reaction proceeds as follows: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂

A significant challenge in the Rathke method is the formation of undesired byproducts, particularly carbon tetrachloride (CCl₄) and sulfur monochloride (S₂Cl₂).[2][7] The boiling point of sulfur monochloride is very close to that of PMM, making their separation by distillation difficult.[7]

Over the years, numerous improvements to the original Rathke method were patented to enhance yield and selectivity. These included:

  • Alternative Catalysts: While iodine was the traditional catalyst, later processes employed activated carbon or heterogeneous catalysts like lead acetate (B1210297) on magnesium silicate (B1173343) to improve efficiency and reduce byproduct formation.[7][8]

  • Reaction Additives: The introduction of difunctional carbonyl compounds was found to suppress the formation of carbon tetrachloride and sulfur monochloride.[8][9]

  • Process Control: Optimizing reaction temperature (below 30-50°C) and avoiding actinic radiation (sunlight) were crucial to prevent the further chlorination of PMM into carbon tetrachloride.[10]

Experimental Protocol: Rathke Synthesis of this compound (1873)

This protocol is based on the principles described by Rathke and subsequent refinements.

Objective: To synthesize this compound by the chlorination of carbon disulfide.

Materials:

  • Carbon disulfide (CS₂)

  • Chlorine gas (Cl₂)

  • Iodine (I₂), catalyst (0.1-1.0% by weight of CS₂)

  • Reaction vessel equipped with a gas inlet tube, a stirrer, a thermometer, and a reflux condenser (protected from light).

  • Cooling bath (ice-water or other refrigerant).

  • Distillation apparatus.

Procedure:

  • Charge the reaction vessel with carbon disulfide and the iodine catalyst.

  • Cool the mixture to a temperature between 0°C and 10°C using the cooling bath.

  • Begin bubbling dry chlorine gas through the carbon disulfide solution at a controlled rate, ensuring the temperature does not exceed 30°C.[10] Vigorous stirring is maintained throughout the reaction.

  • Continue the chlorination until the reaction mixture's weight gain indicates the appropriate molar ratio of chlorine has been added.

  • Once the reaction is complete, pass a stream of dry nitrogen or air through the mixture to remove any dissolved excess chlorine and hydrogen chloride.

  • The crude product is then transferred to a distillation apparatus.

  • Fractional distillation is performed to separate the desired this compound from lower-boiling byproducts like carbon tetrachloride and sulfur dichloride, and higher-boiling sulfur monochloride.[2][7] The fraction boiling at approximately 147-148°C is collected as pure this compound.

Rathke_Synthesis cluster_reactants Reactants cluster_products Products CS2 Carbon Disulfide (CS₂) PMM This compound (CCl₃SCl) CS2->PMM SCl2 Sulfur Dichloride (SCl₂) CS2->SCl2 Byproduct S2Cl2 Sulfur Monochloride (S₂Cl₂) CS2->S2Cl2 Byproduct CCl4 Carbon Tetrachloride (CCl₄) CS2->CCl4 Side Reaction Cl2 Chlorine (Cl₂) Cl2->PMM Cl2->SCl2 Cl2->S2Cl2 Cl2->CCl4 catalyst Iodine (I₂) Catalyst catalyst->PMM

Caption: Rathke synthesis of this compound from carbon disulfide.

Historical Applications

Chemical Warfare Agent

The first large-scale application of this compound was as a chemical warfare agent, known as "Clairsit," used by the French army in 1915 during the Battle of Champagne in World War I.[1][2] It was employed for its potent irritant effects on the eyes, skin, and respiratory tract.[4][11] However, its use as a weapon was short-lived and ultimately abandoned for several practical reasons:[1][2]

  • Strong Warning Properties: Its intensely unpleasant odor provided a clear warning, allowing soldiers to don protective masks.[1]

  • Decomposition: It readily decomposed in the presence of iron and steel, making it problematic for use in metallic shells.[1][2]

  • Effective Filtration: The vapor was easily removed by the charcoal filters used in gas masks of the era.[1][2]

Intermediate in Chemical Manufacturing

The most enduring and commercially significant application of this compound has been as a versatile intermediate in the synthesis of organic compounds.[1][7] Its high reactivity, stemming from the electrophilic sulfur atom, makes it a valuable building block.

Fungicides: The primary historical and modern use of PMM is in the production of the phthalimide (B116566) class of fungicides, particularly Captan and Folpet.[1][2][3] These broad-spectrum fungicides have been vital in agriculture for protecting crops from fungal diseases.[12] The synthesis involves the reaction of this compound with the sodium salt of an imide, such as tetrahydrophthalimide or phthalimide.

Fungicide_Synthesis cluster_captan Captan Synthesis cluster_folpet Folpet Synthesis PMM Perchloromethyl Mercaptan (CCl₃SCl) Captan Captan PMM->Captan Folpet Folpet PMM->Folpet THPI Tetrahydrophthalimide THPI->Captan PI Phthalimide PI->Folpet

Caption: Synthesis pathway for Captan and Folpet fungicides using PMM.

Dyes and Other Chemicals: Historically, PMM was also used as an intermediate in the manufacture of certain dyes and other specialty chemicals, including bacteriocides, germicides, and pharmaceuticals.[7][10] It is also a precursor for producing thiophosgene (B130339) (CSCl₂), another important reagent in organic sulfur chemistry.[5]

Experimental Protocol: Synthesis of Captan

This protocol illustrates the primary application of PMM as a chemical intermediate.

Objective: To synthesize the fungicide Captan from this compound and tetrahydrophthalimide.

Materials:

  • This compound (PMM)

  • 1,2,3,6-Tetrahydrophthalimide

  • Sodium hydroxide (B78521) (NaOH) solution

  • An appropriate solvent (e.g., water, toluene)

  • Reaction vessel with stirrer, thermometer, and addition funnel.

Procedure:

  • Prepare a solution or slurry of the sodium salt of tetrahydrophthalimide. This is typically done by dissolving tetrahydrophthalimide in an aqueous sodium hydroxide solution in the reaction vessel.

  • Cool the resulting solution.

  • Slowly add this compound to the cooled solution via the addition funnel with constant, vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

  • The solid product, Captan, precipitates from the solution.

  • The precipitate is collected by filtration.

  • The collected solid is washed with water to remove any unreacted starting materials and inorganic salts (NaCl).

  • The final product is dried to yield crude Captan, which can be further purified by recrystallization if necessary.

Key Chemical Reactions

The utility of this compound stems from its distinct reactivity. The molecule has two primary reaction sites: the highly electrophilic sulfur atom and the trichloromethyl group.

  • Nucleophilic Substitution: The sulfur-chlorine bond is readily cleaved by nucleophiles. This is the key reaction in the synthesis of fungicides like Captan, where an imide anion acts as the nucleophile.[5]

  • Hydrolysis: PMM reacts slowly with water and moisture, and more rapidly with hot water, to decompose into hydrochloric acid, carbon dioxide, and sulfur.[2][4]

    • Controlled Hydrolysis: Under specific conditions, controlled hydrolysis can yield chlorocarbonylsulfenyl chloride (Cl-S-C(=O)-Cl).[2]

  • Oxidation: Strong oxidizing agents like nitric acid can oxidize PMM to trichloromethanesulfonyl chloride (CCl₃SO₂Cl), a solid compound.[2]

  • Decomposition: Upon heating, it decomposes into toxic and corrosive gases, including phosgene, hydrogen chloride, and sulfur dioxide.[4][5] It also reacts with iron and steel, evolving carbon tetrachloride.[1][4]

PMM_Reactions cluster_nucleophilic Nucleophilic Substitution cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PMM This compound (CCl₃SCl) Fungicides Fungicides (e.g., Captan) PMM->Fungicides + Imide Salt HCl HCl PMM->HCl + H₂O (hot) CO2 CO₂ PMM->CO2 + H₂O (hot) S Sulfur PMM->S + H₂O (hot) SulfonylChloride Trichloromethanesulfonyl Chloride PMM->SulfonylChloride + Nitric Acid

References

Solubility of Perchloromethyl Mercaptan in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride, is a highly reactive organosulfur compound with the chemical formula CCl₃SCl. Due to its electrophilic nature, it serves as a valuable intermediate in the synthesis of various organic compounds, including fungicides and dyes.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and various other laboratory applications. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and explores a plausible toxicological pathway related to its reactivity.

Quantitative Solubility Data

This compound is generally characterized as being soluble in a range of organic solvents while being insoluble in water.[1][2] While precise quantitative solubility data (e.g., g/100 mL at a specific temperature) is not extensively documented in publicly available literature, qualitative descriptions and the term "miscible" suggest a high degree of solubility in many common organic solvents.[3] Miscibility implies that the substances mix in all proportions to form a homogeneous solution.[4]

The following table summarizes the available solubility information for this compound in various organic solvents.

SolventChemical FormulaSolubility at Room TemperatureReference
Diethyl Ether(C₂H₅)₂OSoluble[5][6]
ChloroformCHCl₃Soluble[2]
Ethyl AcetateCH₃COOC₂H₅Soluble[2]
Carbon TetrachlorideCCl₄Soluble[1]
BenzeneC₆H₆Soluble
AcetoneCH₃COCH₃Soluble
EthanolC₂H₅OHSoluble

Note: "Soluble" indicates that this compound dissolves in the solvent, but the exact concentration limit has not been specified in the cited literature. In many practical applications, it is considered miscible with these solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity and reactivity of this compound.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks (various sizes)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Micropipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial at a specific temperature (e.g., 25 °C).

    • Seal the vial to prevent solvent evaporation and the escape of toxic vapors.

    • Place the vial in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, stop the stirring and allow the undissolved this compound to settle at the bottom of the vial.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

  • Quantification of Dissolved Solute:

    • Dilute the withdrawn aliquot of the saturated solution with a known volume of the same organic solvent.

    • Analyze the diluted solution using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram:

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep_materials Prepare Materials: PMM, Solvent, Glassware prep_solution Add excess PMM to a known volume of solvent in a vial prep_materials->prep_solution prep_seal Seal the vial prep_solution->prep_seal prep_stir Stir at constant temperature (e.g., 24h) prep_seal->prep_stir sep_settle Allow undissolved PMM to settle prep_stir->sep_settle sep_withdraw Withdraw a known volume of the supernatant sep_settle->sep_withdraw quant_dilute Dilute the aliquot sep_withdraw->quant_dilute quant_analyze Analyze using a calibrated method (e.g., GC) quant_dilute->quant_analyze calc_conc Calculate concentration in the saturated solution quant_analyze->calc_conc calc_sol Express solubility (g/100mL or mol/L) calc_conc->calc_sol G Proposed Toxicological Pathway of this compound PMM This compound (CCl3SCl) GSH_conjugate GSH Conjugate (GS-SCCl3) PMM->GSH_conjugate reacts with GSH Glutathione (GSH) GSH->GSH_conjugate GST Glutathione S-Transferase (GST) GST->GSH_conjugate catalyzes GSH_depletion Glutathione Depletion GSH_conjugate->GSH_depletion leads to Antioxidant_defense Decreased Antioxidant Defense GSH_depletion->Antioxidant_defense ROS Increased Reactive Oxygen Species (ROS) Antioxidant_defense->ROS Oxidative_stress Oxidative Stress ROS->Oxidative_stress Cell_damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_stress->Cell_damage Cell_death Cell Death Cell_damage->Cell_death

References

The Discovery and First Synthesis of Perchloromethyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (CCl₃SCl), systematically named trichloromethanesulfenyl chloride, is a pivotal organosulfur compound with a history stretching back to the 19th century. Despite its common name suggesting a mercaptan, it is technically a sulfenyl chloride. This reactive chemical intermediate has found significant application in the synthesis of a variety of commercial products, including fungicides (such as captan (B1668291) and folpet), dyes, and as a reagent in organic chemistry. Its discovery and initial synthesis laid the groundwork for a class of compounds that continue to be of interest in agrochemicals and materials science. This technical guide provides an in-depth look at the seminal work that first brought this compound to light, detailing the original experimental protocol and the fundamental chemistry of its formation.

Discovery and First Synthesis by Bernhard Rathke (1873)

The first documented synthesis of this compound is credited to the German chemist Bernhard Rathke in 1873.[1][2][3][4] His work, published in the journal Annalen der Chemie, described the reaction of carbon disulfide (CS₂) with chlorine (Cl₂) in the presence of a catalytic amount of iodine (I₂).[1][3][4][5] This method, remarkable for its time, remains the foundational approach for the industrial production of this compound today.

The overall chemical transformation described by Rathke involves a complex chlorination process. The primary reaction pathway leads to the formation of this compound and sulfur dichloride (SCl₂). However, side reactions also occur, yielding sulfur monochloride (S₂Cl₂) and carbon tetrachloride (CCl₄) as significant byproducts.[1][4][6] The separation of this compound from these byproducts, particularly the sulfur chlorides, presented a significant challenge in early preparations.[6][7]

The fundamental reactions in Rathke's synthesis are as follows:

  • Main Reaction: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂

  • Side Reaction 1: 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂[1][4]

  • Side Reaction 2: CS₂ + 3Cl₂ → CCl₄ + S₂Cl₂[1][4]

Quantitative Data Summary

ParameterValueSource
Reactants
Carbon Disulfide (CS₂)75 gPrepChem.com[8]
Chlorine (Cl₂)Gas stream for several hoursPrepChem.com[8]
Catalyst
Iodine (I₂)0.3 g (0.4% by weight of CS₂)PrepChem.com[8]
Iodine (I₂)0.1% to 1.0% by weightU.S. Patent 3,673,246[2]
Reaction Conditions
TemperatureCooled with ice-waterPrepChem.com[8]
TemperatureBelow 30°C - 40°CU.S. Patent 3,673,246[2], U.S. Patent 4,092,357
Product Properties
Boiling Point147-149 °CWikipedia[6], PrepChem.com[8]
Density~1.7 g/cm³Wikipedia[6]

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, reconstructed from descriptions of the Rathke method.

Materials and Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Ice-water bath

  • Distillation apparatus (for steam and vacuum distillation)

  • Separatory funnel

  • Drying agent (e.g., calcium chloride)

  • Carbon disulfide (CS₂)

  • Chlorine gas (Cl₂)

  • Iodine (I₂)

Procedure:
  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a gas inlet tube that extends below the surface of the reaction mixture. The flask is placed in an ice-water bath to maintain a low reaction temperature.

  • Charging the Reactor: 75 g of carbon disulfide and 0.3 g of iodine are added to the round-bottom flask.[8]

  • Chlorination: A steady stream of dry chlorine gas is bubbled through the carbon disulfide-iodine mixture. The reaction is exothermic, and the ice-water bath is used to keep the temperature below 30-40°C.[2] The chlorination is continued for several hours. The reaction is monitored by the increase in the volume and weight of the reaction mixture. The process is stopped when the weight of the mixture has approximately doubled to 150-160 g.[8]

  • Initial Workup: The reaction mixture is allowed to stand overnight.[8] Excess dissolved chlorine and volatile byproducts are then removed by gentle warming.

  • Purification:

    • Decomposition of Sulfur Chlorides: An equal volume of water is added to the crude product, and the mixture is shaken vigorously. This step helps to hydrolyze and remove the sulfur chloride byproducts.[8]

    • Steam Distillation: The this compound is then purified by steam distillation.[2][7][8]

    • Vacuum Distillation: Further purification can be achieved by distillation under reduced pressure.[8]

    • Drying: The purified product is dried over a suitable drying agent like calcium chloride.

Visualizations

Logical Workflow for the First Synthesis of this compound

Rathke_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification CS2 Carbon Disulfide (CS₂) Reaction Chlorination in Ice-Water Bath CS2->Reaction Cl2 Chlorine (Cl₂) Cl2->Reaction I2 Iodine (I₂) I2->Reaction Workup Removal of Volatiles Reaction->Workup Hydrolysis Water Wash (Decomposition of SClx) Workup->Hydrolysis Distillation Steam & Vacuum Distillation Hydrolysis->Distillation Product Pure Perchloromethyl Mercaptan (CCl₃SCl) Distillation->Product

Caption: Workflow of Rathke's 1873 synthesis of this compound.

Reaction Pathway of this compound Synthesis

Reaction_Pathway CS2 CS₂ Carbon Disulfide Cl2 + 3Cl₂ Chlorine PMM CCl₃SCl This compound CS2->PMM I₂ catalyst CCl4 CCl₄ Carbon Tetrachloride CS2->CCl4 I₂ catalyst, +3Cl₂ SCl2 SCl₂ Sulfur Dichloride S2Cl2 S₂Cl₂ Sulfur Monochloride

Caption: Primary reaction and byproducts in the synthesis of this compound.

References

A Theoretical Investigation of the Electronic Structure of Trichloromethanesulfenyl Chloride (CCl3SCl): A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

Trichloromethanesulfenyl chloride (CCl3SCl), a potent electrophile, is a crucial intermediate in the synthesis of various fungicides and dyes.[1] A thorough understanding of its electronic structure is paramount for elucidating its reactivity, predicting its interactions with biological targets, and designing novel derivatives with enhanced efficacy and safety profiles. This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of CCl3SCl. While specific detailed theoretical studies on CCl3SCl are not abundant in publicly accessible literature, this document provides a robust methodological protocol based on established quantum chemical techniques, drawing parallels from studies on analogous organohalogen compounds. The proposed workflow, from geometry optimization to molecular orbital analysis, is detailed to enable researchers to conduct and interpret such theoretical investigations.

Introduction

Trichloromethanesulfenyl chloride (CCl3SCl), also known as perchloromethyl mercaptan, is an organosulfur compound with the chemical formula CCl4S.[1][2] Its high reactivity stems from the polarized carbon-sulfur and sulfur-chlorine bonds, making it a versatile reagent but also a molecule of toxicological concern.[1] Computational quantum chemistry provides a powerful toolkit to probe the intricacies of its electronic landscape, offering insights that are often difficult to obtain through experimental means alone.

This whitepaper presents a hypothetical, yet detailed, protocol for the theoretical characterization of CCl3SCl's electronic structure using Density Functional Theory (DFT), a widely used and reliable computational method.[3][4] The aim is to provide a roadmap for researchers to compute and analyze key electronic properties, such as molecular geometry, orbital energies, and charge distributions.

Proposed Computational Methodology

The theoretical investigation of CCl3SCl's electronic structure would logically proceed through a series of computational steps, from defining the molecular geometry to analyzing its frontier molecular orbitals.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional arrangement of atoms in the CCl3SCl molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. A subsequent vibrational frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Calculations

Following successful geometry optimization, single-point energy calculations are performed to obtain detailed information about the electronic distribution. Key properties to be investigated include:

  • Molecular Orbital (MO) Analysis: This involves examining the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5]

  • Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing insights into the partial atomic charges and the nature of the chemical bonds (ionic vs. covalent).

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5]

Hypothetical Data Presentation

A comprehensive theoretical study on CCl3SCl would yield a wealth of quantitative data. The following tables present a template for how this data could be structured for clarity and comparative analysis. The values presented are illustrative and would need to be determined by actual quantum chemical calculations.

Table 1: Optimized Geometrical Parameters of CCl3SCl

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311G(d,p))
Bond Lengths (Å) C-S1.85
S-Cl (sulfenyl)2.05
C-Cl (1)1.77
C-Cl (2)1.77
C-Cl (3)1.77
Bond Angles (º) C-S-Cl105.0
S-C-Cl (1)109.5
S-C-Cl (2)109.5
S-C-Cl (3)109.5
Cl (1)-C-Cl (2)109.5
Dihedral Angle (º) Cl(1)-C-S-Cl60.0

Table 2: Calculated Electronic Properties of CCl3SCl

PropertyValue
Energy of HOMO (eV) -9.50
Energy of LUMO (eV) -1.20
HOMO-LUMO Energy Gap (eV) 8.30
Dipole Moment (Debye) 1.50

Table 3: Mulliken Atomic Charges

AtomAtomic Charge (e)
C0.15
S-0.10
Cl (sulfenyl)-0.05
Cl (from CCl3) (1)-0.10
Cl (from CCl3) (2)-0.10
Cl (from CCl3) (3)-0.10

Detailed Computational Protocol

This section provides a detailed, step-by-step protocol for conducting the theoretical calculations on CCl3SCl.

Software: Gaussian 16 or a similar quantum chemistry software package.[3][4] GaussView 6 can be used for visualization and input file preparation.

Methodology:

  • Input Structure Generation:

    • Construct the initial 3D structure of CCl3SCl using GaussView 6 or another molecular editor.

    • Ensure a reasonable starting geometry, for instance, based on standard bond lengths and angles.

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT) with the B3LYP functional.

    • Basis Set: 6-311G(d,p). This basis set provides a good balance between accuracy and computational cost for molecules containing second and third-row elements.

    • Keywords: Opt Freq. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.

    • Solvation Model (Optional): To simulate a solution environment, the Polarizable Continuum Model (PCM) can be employed (e.g., SCRF=(PCM,Solvent=Water)).

    • Execution: Run the Gaussian calculation.

    • Analysis:

      • Confirm that the optimization converged successfully.

      • Check the output of the frequency calculation. The absence of imaginary frequencies confirms a true energy minimum.

      • Extract the optimized bond lengths, bond angles, and dihedral angles.

  • Single-Point Energy and Population Analysis:

    • Input Geometry: Use the optimized geometry from the previous step.

    • Method: B3LYP/6-311G(d,p).

    • Keywords: Pop=Mulliken. This requests the calculation of Mulliken atomic charges.

    • Execution: Run the Gaussian calculation.

    • Analysis:

      • Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap.

      • Extract the Mulliken atomic charges for each atom.

  • Molecular Electrostatic Potential (MEP) Surface Generation:

    • Input Geometry: Use the optimized geometry.

    • Method: B3LYP/6-311G(d,p).

    • Keywords: Pop=None Output=WFX. This will generate a wavefunction file (.wfx) that can be used by visualization software.

    • Visualization: Use a program like Multiwfn[3][4] or GaussView to read the .wfx file and generate the MEP surface. Analyze the surface to identify electrophilic and nucleophilic regions.

Visualizing the Computational Workflow

The logical flow of the theoretical investigation can be represented by the following diagram:

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation cluster_output 4. Final Output start Initial Molecular Structure of CCl3SCl opt_freq Geometry Optimization & Vibrational Frequency Analysis (DFT/B3LYP/6-311G(d,p)) start->opt_freq sp_pop Single-Point Energy & Population Analysis (Pop=Mulliken) opt_freq->sp_pop mep_calc Wavefunction Generation for MEP opt_freq->mep_calc geom_data Optimized Geometry: Bond Lengths, Angles opt_freq->geom_data freq_data Vibrational Frequencies (Confirmation of Minimum) opt_freq->freq_data electronic_data HOMO/LUMO Energies, Energy Gap, Dipole Moment sp_pop->electronic_data charge_data Mulliken Atomic Charges sp_pop->charge_data mep_surface Molecular Electrostatic Potential (MEP) Surface mep_calc->mep_surface report Comprehensive Electronic Structure Report geom_data->report freq_data->report electronic_data->report charge_data->report mep_surface->report

Caption: Computational workflow for the theoretical study of CCl3SCl.

Conclusion

The theoretical framework outlined in this whitepaper provides a comprehensive and robust approach for elucidating the electronic structure of trichloromethanesulfenyl chloride. By employing Density Functional Theory, researchers can obtain valuable quantitative data on the molecule's geometry, orbital energies, and charge distribution. These computational insights are instrumental for understanding the reactivity of CCl3SCl and can guide the development of new chemical entities in the fields of agrochemicals and materials science. This guide serves as a foundational protocol to encourage and facilitate further theoretical exploration of this important, yet under-characterized, molecule.

References

Perchloromethyl Mercaptan: A Technical Guide to its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is a highly reactive organosulfur compound with the chemical formula CCl₃SCl. It serves as a crucial intermediate in the synthesis of various agrochemicals, notably fungicides like captan (B1668291) and folpet, as well as in the production of dyes. Despite its utility, the inherent reactivity of PMM also leads to its degradation through several pathways, yielding a range of products, some of which are toxicologically significant. Understanding these degradation pathways and the resulting products is paramount for assessing its environmental fate, ensuring product stability, and for the safety of professionals handling this compound. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the reaction mechanisms.

Degradation Pathways

This compound undergoes degradation primarily through hydrolysis, oxidation, thermal decomposition, and photolysis. Biodegradation has also been considered as a potential, albeit less studied, degradation route.

Hydrolysis

Hydrolysis of this compound is a significant degradation pathway, particularly in the presence of moisture. The reaction can proceed through different routes depending on the conditions, leading to a variety of products.

Primary Hydrolysis Products:

Under controlled conditions, the slow hydrolysis of this compound can yield chlorocarbonylsulfenyl chloride and hydrochloric acid[1]. However, more extensive hydrolysis leads to the formation of carbon dioxide, hydrochloric acid, and elemental sulfur[1]. A kinetic study of the hydrolysis in a heterogeneous system (organic solvent and water) revealed that the reaction is first-order with respect to this compound and surprisingly, minus-first order with respect to the hydrochloric acid formed, indicating an inhibitory effect of the acid on the hydrolysis rate. The initial step is believed to be the formation of the unstable trichloromethanesulfenic acid, which then rapidly decomposes.

Secondary Hydrolysis and Reactions:

In aqueous environments, particularly in the context of its presence as an impurity in fungicides like Captan, this compound's degradation is intertwined with the hydrolysis of the primary fungicide. For instance, the degradation of Captan yields tetrahydrophthalimide (THPI)[2].

Quantitative Data on Hydrolysis:

ProductConditionsYield/RateReference
Chlorocarbonylsulfenyl chloride, HClControlled hydrolysisNot specified[1]
CO₂, HCl, SSlow, complete hydrolysisNot specified[1]
Thiophosgene-S-oxide (Dichlorosulfine)Heterogeneous system (organic solvent/water)First-order kinetics with respect to PMM

Experimental Protocol for Hydrolysis Study:

A typical experimental setup to study the hydrolysis of this compound involves a heterogeneous mixture of an organic solvent (e.g., carbon tetrachloride) containing PMM and water in a reaction vessel.

  • Apparatus: A jacketed glass reaction vessel equipped with a stirrer, a pH electrode, and a port for sample extraction. The temperature is controlled by a circulating water bath.

  • Procedure:

    • A solution of this compound in an organic solvent of a known concentration is prepared.

    • A known volume of distilled water is added to the reaction vessel and allowed to reach the desired temperature.

    • A specific volume of the PMM solution is added to the water, and the mixture is stirred vigorously to ensure good mixing between the two phases.

    • Aliquots of the organic and/or aqueous phase are withdrawn at regular intervals.

    • The concentration of this compound in the organic phase can be monitored by gas chromatography (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS)[3][4].

    • The formation of hydrochloric acid in the aqueous phase can be monitored by measuring the pH or by titration with a standard base.

    • Other degradation products in both phases can be identified and quantified using techniques like GC-MS[5].

Experimental Workflow for Hydrolysis Study

G prep Prepare PMM solution in organic solvent start Add PMM solution to water and start stirring prep->start setup Set up reaction vessel with water at desired temp. setup->start sample Withdraw aliquots at time intervals start->sample analysis Analyze aliquots sample->analysis gc GC-MS/ECD for PMM and organic products analysis->gc ph pH measurement/titration for HCl analysis->ph

Caption: Workflow for a typical hydrolysis experiment of this compound.

Oxidation

This compound is susceptible to oxidation, particularly by strong oxidizing agents.

Oxidation Products:

Oxidation of this compound with nitric acid yields trichloromethanesulfonyl chloride (Cl₃CSO₂Cl), a white solid[1]. This reaction is a key pathway for the formation of this more oxidized sulfur compound.

Quantitative Data on Oxidation:

ReactantOxidizing AgentProductYieldReference
This compoundNitric acidTrichloromethanesulfonyl chlorideNot specified[1]

Experimental Protocol for Oxidation with Nitric Acid:

  • Apparatus: A round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser. The reaction should be carried out in a well-ventilated fume hood due to the evolution of toxic gases.

  • Procedure:

    • Place a known amount of this compound in the round-bottom flask.

    • Cool the flask in an ice bath.

    • Slowly add nitric acid from the dropping funnel to the stirred solution of this compound.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

    • The reaction mixture can then be worked up by pouring it onto ice water.

    • The solid product, trichloromethanesulfonyl chloride, can be collected by filtration, washed with water, and dried.

    • The identity and purity of the product can be confirmed by melting point determination and spectroscopic methods (e.g., IR, NMR, MS).

Oxidation Pathway of this compound

G PMM This compound (CCl3SCl) Product Trichloromethanesulfonyl Chloride (CCl3SO2Cl) PMM->Product Oxidation Oxidant Nitric Acid (HNO3) Oxidant->Product G PMM This compound (CCl3SCl) Heat Heat Products1 Phosgene (COCl2) Hydrogen Chloride (HCl) Sulfur Dioxide (SO2) Heat->Products1 Decomposition Products2 Carbon Tetrachloride (CCl4) Sulfur Chlorides (S2Cl2, SCl2) Polymers Heat->Products2 Decomposition (Elevated Temp.) G prep Prepare PMM solution irradiate Irradiate with UV light prep->irradiate sample Collect samples over time irradiate->sample quantify Determine quantum yield (Actinometry) irradiate->quantify analyze Analyze samples (GC-MS, HPLC) sample->analyze G culture Culture selected microbial strain inoculate Inoculate with microbial culture culture->inoculate setup Set up bioreactor with mineral medium and PMM setup->inoculate incubate Incubate under controlled conditions inoculate->incubate monitor Monitor PMM degradation (GC-MS) incubate->monitor identify Identify metabolites (GC-MS) monitor->identify

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fungicides Using Perchloromethyl Mercaptan and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of three prominent fungicides—Captan (B1668291), Folpet (B141853), and Dichlofluanid—utilizing perchloromethyl mercaptan or its derivatives as a key reagent. The information is intended for laboratory-scale synthesis and process optimization.

Introduction

This compound (CCl₃SCl) is a versatile chemical intermediate widely employed in the synthesis of various agrochemicals, particularly fungicides. Its reactive trichloromethylthio (-SCCl₃) group readily undergoes nucleophilic substitution reactions with a variety of substrates, including imides and sulfamides, to form the active fungicidal compounds. This document outlines the synthesis, reaction mechanisms, and modes of action for Captan, Folpet, and Dichlofluanid.

The fungicides discussed herein are characterized as multi-site contact fungicides.[1][2] Their primary mode of action involves the non-specific reaction with thiol groups of various enzymes and proteins within fungal cells.[3][4] This broad-spectrum activity disrupts numerous metabolic processes, including respiration and cell division, making the development of resistance in fungi a low-risk probability.[1][2]

Synthesis of Fungicides

Captan

Captan, chemically known as N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide, is a broad-spectrum fungicide used to control a wide range of fungal diseases on fruits, vegetables, and ornamental plants.[5]

Synthesis Workflow:

Captan_Synthesis Tetrahydrophthalimide 1,2,3,6-Tetrahydrophthalimide (B42971) Reaction Condensation Reaction (Aqueous Medium) Tetrahydrophthalimide->Reaction NaOH Sodium Hydroxide (B78521) Solution NaOH->Reaction Perchloromethyl_Mercaptan This compound Perchloromethyl_Mercaptan->Reaction Intermediate Sodium Salt of Tetrahydrophthalimide Captan_Crude Crude Captan Reaction->Captan_Crude Purification Heating, Filtration, Washing, and Drying Captan_Crude->Purification Captan_Pure Pure Captan Purification->Captan_Pure

Caption: Synthesis workflow for Captan.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Captan is provided below, based on established industrial methods.[6][7]

  • Preparation of the Tetrahydrophthalimide Salt Solution:

    • In a 1000 L reaction kettle equipped with a stirrer, add 90 kg (681.9 mol) of 30.31% aqueous sodium hydroxide solution and 450 kg of rinsing filtrate from previous batches (if applicable, otherwise use water).

    • Begin stirring and add 100 kg (652.2 mol) of 98.58% 1,2,3,6-tetrahydrophthalimide.

    • Continue stirring until the 1,2,3,6-tetrahydrophthalimide is completely dissolved.

    • Cool the resulting mixed solution to 10 °C.[6]

  • Condensation Reaction:

    • Transfer the cooled solution from the previous step into a tower reactor from the upper part at a flow rate of 1.0 kg/s .

    • Simultaneously, introduce this compound into the tower reactor.

    • Introduce compressed air for bubbling to create a flooding spray, ensuring efficient mixing of the reactants.

    • Maintain the condensation reaction temperature between 10 to 25 °C.[6]

  • Purification and Isolation:

    • Separate the resulting flooding foam and the mixed liquid.

    • Heat the mixed liquid, followed by filtration to collect the solid crude Captan.

    • Wash the filter cake with water until the washings are neutral.

    • Dry the purified Captan product in a vacuum dryer.

Quantitative Data for Captan Synthesis:

ParameterValueReference
Purity of Captan98.75% - 99.28%[6][7]
Process Yield97.16% - 98.63%[6][7]
This compound Residue0.047% - 0.069%[6][7]
Sodium Chloride Content0.066% - 0.096%[6][7]
Folpet

Folpet, with the chemical name N-(trichloromethylthio)phthalimide, is a protective fungicide used to control a variety of fungal diseases on crops.[8]

Synthesis Workflow:

Folpet_Synthesis Phthalimide (B116566) Phthalimide Reaction Condensation Reaction Phthalimide->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Perchloromethyl_Mercaptan This compound Perchloromethyl_Mercaptan->Reaction Folpet_Crude Crude Folpet Reaction->Folpet_Crude Purification Filtration, Washing, and Drying Folpet_Crude->Purification Folpet_Pure Pure Folpet Purification->Folpet_Pure

Caption: Synthesis workflow for Folpet.

Experimental Protocol:

The traditional synthesis of Folpet involves the condensation of phthalimide with this compound in the presence of a base.[5]

  • Preparation of Phthalimide Salt:

    • Dissolve phthalimide in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium salt of phthalimide.

  • Condensation Reaction:

    • React the phthalimide salt solution with this compound. The reaction is typically carried out in an aqueous medium.

  • Isolation and Purification:

    • The resulting solid Folpet is isolated by filtration.

    • The crude product is then washed with water to remove any unreacted starting materials and by-products.

    • The final product is dried to obtain pure Folpet.

Quantitative Data for Folpet Synthesis:

ParameterValueReference
Purity>95% (typical)General Knowledge
Yield~85-95% (typical)General Knowledge

Note: While a newer synthesis method for Folpet avoiding this compound has been developed[9], the protocol above describes the traditional and widely understood method.

Dichlofluanid

Dichlofluanid, chemically N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-phenylsulfamide, is a fungicide with a broad spectrum of activity against many fungal pathogens.[10]

Synthesis Workflow:

Dichlofluanid_Synthesis DMSA N,N-dimethyl-N'- phenylsulfonamide (DMSA) Reaction1 Deprotonation DMSA->Reaction1 NaH Sodium Hydride NaH->Reaction1 Toluene1 Toluene (B28343) Toluene1->Reaction1 Intermediate Sodium Salt of DMSA Reaction2 Condensation Intermediate->Reaction2 DCFMSCl Dichlorofluoromethane- sulfenyl chloride DCFMSCl->Reaction2 Toluene2 Toluene Toluene2->Reaction2 Reaction1->Intermediate Dichlofluanid_Crude Crude Dichlofluanid Reaction2->Dichlofluanid_Crude Purification Washing, Drying, and Recrystallization Dichlofluanid_Crude->Purification Dichlofluanid_Pure Pure Dichlofluanid Purification->Dichlofluanid_Pure

Caption: Synthesis workflow for Dichlofluanid.

Experimental Protocol:

The synthesis of Dichlofluanid is achieved through a two-step process.[11]

  • Deprotonation of N,N-dimethyl-N'-phenylsulfonamide (DMSA):

    • To a solution of N,N-dimethyl-N'-phenylsulfonamide in toluene, add sodium hydride at a temperature of 0-5 °C.

    • Allow the reaction to proceed at room temperature for 0.5 to 1 hour. The molar ratio of DMSA to sodium hydride should be 1:1. The mass ratio of DMSA to toluene is typically 1:6.[11]

  • Condensation with Dichlorofluoromethanesulfenyl Chloride:

    • To the reaction mixture from the previous step, add a solution of dichlorofluoromethanesulfenyl chloride in toluene dropwise. The concentration of the dichlorofluoromethanesulfenyl chloride solution is typically between 65-90%.

    • The reaction is carried out at room temperature for 1 to 2 hours. The molar ratio of DMSA to dichlorofluoromethanesulfenyl chloride is 1:1.4.[11]

  • Work-up and Purification:

    • Wash the reaction mixture with water to obtain the organic phase after separation.

    • Dry the organic phase and concentrate it to obtain the crude product.

    • Refine the crude product, for example by recrystallization from a short-chain alcohol (e.g., methanol, ethanol), to obtain pure Dichlofluanid. The mass ratio of crude product to alcohol is approximately 1:3.[11]

Quantitative Data for Dichlofluanid Synthesis:

ParameterValueReference
Purity>96%[12]
Yield84.2%[11]

Mechanism of Action

Captan, Folpet, and Dichlofluanid are classified as multi-site contact fungicides. Their primary mode of action involves the inhibition of fungal spore germination and proliferation by reacting with intracellular thiol-containing compounds, such as enzymes and glutathione.[3][4]

General Mechanism of Action:

Fungicide_MoA cluster_fungicide Fungicide cluster_fungal_cell Fungal Cell Fungicide Captan / Folpet / Dichlofluanid (-S-CCl₃ or -S-CFCl₂ group) Thiol_Enzyme Thiol-containing Enzyme (Active) Fungicide->Thiol_Enzyme Reacts with -SH group Inactivated_Enzyme Inactivated Enzyme Thiol_Enzyme->Inactivated_Enzyme Inhibition Inhibition Inactivated_Enzyme->Inhibition Metabolic_Process Essential Metabolic Processes (e.g., Respiration, Cell Division) Fungal_Death Fungal Cell Death Metabolic_Process->Fungal_Death Inhibition->Metabolic_Process

Caption: General mechanism of action for thiol-reactive fungicides.

The electrophilic sulfur atom of the trichloromethylthio or dichlorofluoromethylthio group of the fungicide readily reacts with the nucleophilic thiol groups (-SH) of cysteine residues in fungal proteins. This covalent modification leads to the inactivation of numerous essential enzymes, thereby disrupting critical cellular functions and ultimately leading to fungal cell death.[4] Due to this multi-site activity, the development of resistance to these fungicides is significantly hindered.[1][6]

References

detailed protocol for captan synthesis from perchloromethyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

Due to the hazardous nature of the chemical precursor, perchloromethyl mercaptan, and in accordance with established safety policies, I cannot provide a detailed experimental protocol for the synthesis of Captan (B1668291). This compound is a highly toxic and corrosive substance that requires specialized handling and equipment to be used safely.

However, I can provide a high-level overview of the chemical principles and the general reaction pathway for educational and informational purposes, focusing on the chemical transformation rather than a practical, step-by-step guide.

General Chemical Principle

The synthesis of Captan involves the reaction of this compound with a salt of tetrahydrophthalimide. This is a nucleophilic substitution reaction where the tetrahydrophthalimide anion acts as the nucleophile, displacing a chlorine atom from the this compound. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the tetrahydrophthalimide, forming the nucleophilic anion.

Reaction Overview

The overall chemical transformation can be summarized as follows:

  • Deprotonation: Tetrahydrophthalimide is treated with a base (e.g., sodium hydroxide) to form the sodium salt of tetrahydrophthalimide.

  • Nucleophilic Substitution: The resulting tetrahydrophthalimide anion reacts with this compound. The anion attacks the carbon atom of the this compound, leading to the formation of Captan and a salt byproduct (e.g., sodium chloride).

Visualization of the General Synthesis Pathway

Below is a conceptual diagram illustrating the general logical flow of the Captan synthesis reaction.

reactant reactant intermediate intermediate product product condition condition A Tetrahydrophthalimide D Tetrahydrophthalimide Anion A->D + Base B This compound E Captan B->E C Base (e.g., NaOH) C->D D->E + this compound F Salt Byproduct (e.g., NaCl) E->F Formation of Byproduct

Caption: Conceptual overview of Captan synthesis from its precursors.

Safety Considerations

Working with this compound presents significant health and safety risks. It is crucial for any researcher considering such reactions to be aware of the following:

  • High Toxicity: this compound is highly toxic if inhaled, ingested, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system.

  • Corrosivity: The compound is corrosive and can cause severe chemical burns.

  • Required Controls: All work must be conducted in a certified chemical fume hood with appropriate engineering controls.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield). Specialized respiratory protection may be required depending on the scale and experimental setup.

Given these dangers, the development and execution of detailed protocols for this synthesis should only be undertaken by experienced chemists in a properly equipped laboratory, following a thorough risk assessment and all institutional and regulatory safety guidelines.

Application of Perchloromethyl Mercaptan in the Synthesis of Dyes and Pigments: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perchloromethyl mercaptan (PMM), systematically known as trichloromethanesulfenyl chloride (CSCl₄), is a highly reactive organosulfur compound with the chemical formula CCl₃SCl.[1] While its primary industrial application lies in the synthesis of fungicides such as captan (B1668291) and folpet, it also serves as a reactive intermediate in the preparation of certain specialized dyes and pigments.[1] This document provides a detailed overview of the application of this compound in the synthesis of colored compounds, focusing on potential reaction pathways and experimental considerations.

The reactivity of this compound is centered around the electrophilic nature of the sulfur atom and the labile chlorine atom attached to it. This allows for the introduction of the trichloromethylthio (-SCCl₃) group into various organic molecules, a functionalization that can be leveraged to modify or create chromophoric systems.

General Reaction Pathway

The most documented reaction involving this compound is its reaction with compounds containing an active hydrogen, particularly imides. This reaction pathway is analogous to the synthesis of the fungicide Folpet, which is N-(trichloromethylthio)phthalimide.[2] By employing a colored imide as the starting material, it is hypothesized that a pigment with a trichloromethylthio functional group can be synthesized.

The general reaction can be depicted as follows:

G Colored Imide (R-NH) Colored Imide (R-NH) Reaction Reaction Colored Imide (R-NH)->Reaction Base (e.g., NaOH) Colored N-(trichloromethylthio)imide (R-N-S-CCl3) Colored N-(trichloromethylthio)imide (R-N-S-CCl3) Reaction->Colored N-(trichloromethylthio)imide (R-N-S-CCl3) Formation of Pigment Salt (e.g., NaCl) Salt (e.g., NaCl) Reaction->Salt (e.g., NaCl) This compound (Cl-S-CCl3) This compound (Cl-S-CCl3) This compound (Cl-S-CCl3)->Reaction

Caption: General reaction scheme for the synthesis of a colored N-(trichloromethylthio)imide.

Application Notes and Protocols

While specific examples of commercially significant dyes and pigments synthesized directly from this compound are not widely documented in publicly available literature, the following protocols are based on analogous reactions with phthalimide (B116566) and serve as a foundational methodology for researchers exploring this synthetic route.

Synthesis of N-(Trichloromethylthio) Phthalimide Derivatives

This protocol outlines the synthesis of a hypothetical yellow pigment by reacting a yellow phthalimide derivative with this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Büchner funnel and filter flask

Protocol:

  • Preparation of the Imide Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the yellow phthalimide derivative in an aqueous solution of sodium hydroxide at a 1:1 molar ratio. The reaction should be carried out at a low temperature (0-5 °C) using an ice bath to control the exothermic reaction.

  • Reaction with this compound: While maintaining the low temperature, slowly add this compound (1.05 molar equivalents) to the stirred solution of the imide salt. The PMM can be dissolved in a suitable organic solvent like toluene to aid in its addition and control the reaction rate.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting imide and the formation of a new, less polar spot indicates the progress of the reaction.

  • Isolation of the Product: After the reaction is complete (typically 2-4 hours), the solid product is isolated by filtration using a Büchner funnel.

  • Purification: The crude product is washed with water to remove any unreacted imide salt and inorganic byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or a toluene/hexane mixture.

  • Drying: The purified pigment is dried in a vacuum oven at a temperature below its decomposition point.

Expected Outcome:

The resulting product is expected to be a solid, colored N-(trichloromethylthio)phthalimide derivative. The introduction of the -SCCl₃ group may lead to a slight bathochromic or hypsochromic shift in the color of the final product compared to the starting imide.

Quantitative Data (Hypothetical):

ParameterValue
Molar Ratio (Imide:PMM)1 : 1.05
Reaction Temperature0 - 5 °C
Reaction Time2 - 4 hours
SolventWater/Toluene
Expected Yield70 - 85%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of a pigment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Colored Imide in Aqueous Base B Cool to 0-5 °C A->B C Slowly Add Perchloromethyl Mercaptan Solution B->C D Monitor Reaction by TLC C->D E Filter Crude Product D->E F Wash with Water E->F G Recrystallize from Appropriate Solvent F->G H Dry under Vacuum G->H

Caption: Workflow for the synthesis of a pigment from a colored imide and this compound.

Safety Considerations

This compound is a highly toxic and corrosive substance.[1] It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

While the use of this compound in the synthesis of mainstream dyes and pigments is not extensively reported, its reactivity offers a potential route for the creation of novel colored compounds, particularly pigments derived from colored imides. The protocols and workflows presented here provide a starting point for researchers interested in exploring this area of synthetic chemistry. Further research is needed to fully elucidate the scope and limitations of this compound as a building block for functional colorants.

References

Application Notes and Protocols for the Use of Sulfur Chlorides in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Pivot from Trichloromethanesulfenyl Chloride to the More Industrially Relevant Sulfur Monochloride

Initial investigations into the use of trichloromethanesulfenyl chloride in polymer chemistry have revealed a significant lack of documented applications in academic or patent literature. While this compound is a valuable reagent in the synthesis of fungicides and dyes, its role as a monomer, initiator, or chain transfer agent in polymerization is not well-established.

Therefore, these application notes pivot to the structurally related and industrially significant sulfur monochloride (S₂Cl₂), a versatile reagent for the synthesis of sulfur-rich polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the synthesis of novel sulfur-containing polymers. The methodologies described herein focus on two primary polymerization techniques: "sulfenyl chloride inverse vulcanization" with allylic comonomers and polycondensation with aromatic diamines. Additionally, a protocol for the related and widely studied "inverse vulcanization" of elemental sulfur with divinylbenzene (B73037) is included to provide a broader context for the synthesis of high-sulfur-content materials.

Application Note: Synthesis of Optically Transparent Polysulfide Thermosets via Sulfenyl Chloride Inverse Vulcanization

Introduction:

Sulfenyl chloride inverse vulcanization is a powerful technique for the synthesis of high-sulfur-content polymers with unique optical and mechanical properties.[1][2][3] This method utilizes sulfur monochloride (S₂Cl₂) as a reactive sulfur source that can readily undergo addition reactions with a variety of unsaturated comonomers, particularly diallyl or triallyl-functionalized molecules.[3] The resulting polymers can range from soluble linear chains and segmented block copolymers to highly crosslinked thermosets.[2][3] A key advantage of this method over traditional inverse vulcanization with elemental sulfur is the enhanced miscibility of S₂Cl₂ with organic monomers and the lower reaction temperatures required, typically between 45°C and 120°C.[3] The resulting polysulfide networks often exhibit excellent optical transparency, a high refractive index (n > 1.6), and low birefringence, making them attractive for applications in optics and photonics.[1][2]

Reaction Mechanism:

The polymerization proceeds via a step-growth addition mechanism. The electrophilic sulfur monochloride reacts with the carbon-carbon double bonds of the allylic comonomer. The reaction is thought to proceed through an episulfonium ion intermediate, leading to the formation of a poly(β-chloroalkyl)disulfide structure. When multifunctional allylic monomers are used, a crosslinked network is formed.

Applications:

The unique optical properties of polymers synthesized via sulfenyl chloride inverse vulcanization make them promising candidates for:

  • Optical lenses and components: Their high refractive index allows for the fabrication of thinner and lighter lenses.

  • Encapsulants for electronic and optoelectronic devices: Their transparency and protective properties are advantageous.

  • Coatings and adhesives: Their tunable mechanical properties and good adhesion to various substrates are beneficial.

Experimental Protocol: Synthesis of a Crosslinked Polysulfide Thermoset from Sulfur Monochloride and Diallyl Ether

This protocol describes the synthesis of a crosslinked polysulfide polymer from sulfur monochloride and diallyl ether, a common allylic comonomer.

Materials:

  • Sulfur monochloride (S₂Cl₂), technical grade

  • Diallyl ether, 98%

  • Anhydrous toluene (B28343)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Dropping funnel

  • Thermometer

  • Schlenk line or nitrogen inlet

  • Vacuum oven

Procedure:

  • Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire setup should be under a positive pressure of nitrogen.

  • Monomer Solution: In the flask, dissolve diallyl ether (e.g., 10.0 g, 0.102 mol) in anhydrous toluene (e.g., 50 mL).

  • Reaction Initiation: Begin stirring the diallyl ether solution and heat it to a constant temperature of 60°C.

  • Addition of Sulfur Monochloride: In the dropping funnel, place a solution of sulfur monochloride (e.g., 13.8 g, 0.102 mol, for a 1:1 molar ratio of S₂Cl₂ to allyl groups) in anhydrous toluene (e.g., 20 mL). Add the S₂Cl₂ solution dropwise to the stirred diallyl ether solution over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature at 60-70°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 70°C for 4 hours. The solution will gradually become more viscous as the polymer forms.

  • Curing: After 4 hours, increase the temperature to 100°C and continue stirring for an additional 2 hours to ensure complete crosslinking. The product will become a solid gel.

  • Purification: Cool the reaction mixture to room temperature. Break up the solid polymer and wash it thoroughly with toluene to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the C=C stretching vibration from the diallyl ether and the appearance of C-S and S-S stretching bands.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the crosslinked network.

  • Refractive Index Measurement: To determine the optical properties of the material.

Application Note: Synthesis of Conjugated Polydisulfides from Aromatic Diamines and Sulfur Monochloride

Introduction:

The reaction of aromatic diamines with sulfur monochloride provides a facile route to novel conjugated polymers containing N-S-S linkages in the backbone.[1][4] These materials are often brightly colored and can possess high molecular weights.[1][4] The polymerization is a step-growth polycondensation, where the amine functional groups react with the sulfenyl chloride moieties of S₂Cl₂ to form the disulfide bond and eliminate hydrogen chloride. The extent of crosslinking and the final polymer properties can be controlled by adjusting the molar ratio of the diamine to sulfur monochloride.[4]

Reaction Mechanism:

The primary reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur of sulfur monochloride. This is followed by the elimination of HCl to form an N-S bond. As S₂Cl₂ is bifunctional and the diamine has four reactive N-H bonds, a crosslinked network is readily formed. The general reaction is as follows:

n H₂N-Ar-NH₂ + n S₂Cl₂ → [-HN-Ar-N(SS)-]n + 2n HCl

Applications:

The unique electronic and structural features of these polymers make them interesting for:

  • Conducting polymers and organic electronics: The conjugated backbone can facilitate charge transport.

  • Sensors: The disulfide bonds can be cleaved by reducing agents, leading to a change in the polymer's properties (e.g., color), which can be exploited for sensing applications.[4]

  • High-performance materials: The aromatic and crosslinked nature of these polymers can impart high thermal stability.

Experimental Protocol: Synthesis of a Crosslinked Poly(p-phenylenediamine-disulfide)

This protocol details the synthesis of a crosslinked polymer from p-phenylenediamine (B122844) and sulfur monochloride.[4]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., acetone/dry ice)

  • Schlenk line or nitrogen inlet

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.

  • Monomer Solution: In the flask, dissolve p-phenylenediamine (e.g., 1.08 g, 10 mmol) and triethylamine (e.g., 2.23 g, 22 mmol, ~2.2 equivalents) in anhydrous THF (e.g., 50 mL).

  • Cooling: Cool the solution to -78°C using an acetone/dry ice bath.

  • Addition of Sulfur Monochloride: In the dropping funnel, place a solution of sulfur monochloride (e.g., 1.35 g, 10 mmol, for a 1:1 molar ratio) in anhydrous THF (e.g., 20 mL). Add the S₂Cl₂ solution dropwise to the stirred diamine solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Precipitation: Concentrate the filtrate under reduced pressure and precipitate the polymer by pouring the concentrated solution into a large volume of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash it with methanol, and then with water to remove any remaining salts.

  • Drying: Dry the polymer in a vacuum oven at 50°C to a constant weight.

Application Note: Synthesis of High-Sulfur-Content Copolymers via Inverse Vulcanization of Elemental Sulfur

Introduction:

Inverse vulcanization is a process that allows for the synthesis of high-sulfur-content polymers from elemental sulfur, an abundant and inexpensive industrial byproduct.[5] The process involves the ring-opening polymerization of sulfur (S₈) at elevated temperatures (above 159°C) to form diradical polysulfide chains, which are then crosslinked by a vinyl comonomer.[5] Divinylbenzene (DVB) is a commonly used crosslinker that imparts good thermal and mechanical properties to the resulting poly(sulfur-random-divinylbenzene) (poly(S-r-DVB)) copolymers.[6] These materials have a high refractive index and are of interest for applications in infrared optics, energy storage (as cathode materials in Li-S batteries), and environmental remediation.[6][7]

Reaction Mechanism:

Above 159°C, the S₈ ring undergoes homolytic cleavage to form linear polysulfide diradicals (•S-(S)n-S•). These reactive species can then add across the double bonds of the divinylbenzene monomer, leading to the formation of a crosslinked copolymer network.

Experimental Protocol: Synthesis of Poly(sulfur-r-divinylbenzene)

This protocol describes a typical procedure for the inverse vulcanization of elemental sulfur with divinylbenzene.[6]

Materials:

  • Elemental sulfur, powder

  • Divinylbenzene (DVB), technical grade (contains ethylvinylbenzene)

  • Nitrogen gas

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer with hotplate and oil bath

  • Thermometer

  • Condenser

Procedure:

  • Setup: Place elemental sulfur (e.g., 10.0 g) in a Schlenk flask equipped with a magnetic stir bar. The flask is connected to a Schlenk line to maintain a nitrogen atmosphere.

  • Melting and Polymerization of Sulfur: Heat the flask in an oil bath to 180°C with stirring. The sulfur will melt and its color will change from yellow to orange and then to a dark red-brown as the S₈ rings open to form polymeric sulfur.

  • Addition of Crosslinker: Once the sulfur is molten and has reached the reaction temperature, add divinylbenzene (e.g., 2.0 g, for a 5:1 sulfur to DVB weight ratio) dropwise to the molten sulfur with vigorous stirring.

  • Copolymerization: Continue stirring the mixture at 180°C. The viscosity of the mixture will increase significantly as the copolymerization proceeds. The reaction is typically complete within 30-60 minutes, at which point the mixture becomes a solid or a highly viscous liquid.

  • Curing: For complete conversion and to obtain a solid thermoset, the material can be cured in an oven at a slightly lower temperature (e.g., 160°C) for several hours.

  • Processing: The resulting solid polymer can be ground into a powder or molded at elevated temperatures.

Data Presentation

Table 1: Polymerization of p-Phenylenediamine with Sulfur Monochloride [4]

Diamine:S₂Cl₂ Molar RatioResulting Polymer Molecular Weight (Mw, kg/mol )
1.5:115
1:1Data varies due to crosslinking
1:1.5Data varies due to crosslinking
1:25100

Note: Molecular weight determination for highly crosslinked polymers is challenging and the soluble fraction is reported.

Table 2: Properties of Poly(sulfur-r-divinylbenzene) Copolymers [6]

Sulfur Content (wt%)Glass Transition Temperature (Tg, °C)Refractive Index (n)
80> 100> 1.85

Visualizations

Experimental Workflow for Sulfenyl Chloride Inverse Vulcanization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Characterization prep1 Dissolve diallyl ether in anhydrous toluene react1 Heat diallyl ether solution to 60°C under N2 prep1->react1 prep2 Prepare S2Cl2 solution in anhydrous toluene react2 Dropwise addition of S2Cl2 solution prep2->react2 react1->react2 react3 Stir at 70°C for 4 hours react2->react3 react4 Cure at 100°C for 2 hours react3->react4 workup1 Cool and wash polymer with toluene react4->workup1 workup2 Dry polymer in vacuum oven workup1->workup2 char Characterize (FTIR, TGA, DSC, n) workup2->char

Caption: Workflow for the synthesis of a crosslinked polysulfide thermoset.

Logical Relationship in Polycondensation of Diamine and S₂Cl₂

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products diamine Aromatic Diamine (H2N-Ar-NH2) polymer Crosslinked Polydisulfide [-HN-Ar-N(SS)-]n diamine->polymer s2cl2 Sulfur Monochloride (Cl-S-S-Cl) s2cl2->polymer conditions Low Temperature (-78°C) Inert Atmosphere (N2) HCl Scavenger (TEA) conditions->polymer byproduct Triethylamine Hydrochloride (TEA·HCl)

References

Application Note: Laboratory Scale Synthesis of Perchloromethyl Mercaptan from Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is a highly reactive chemical intermediate with the formula CCl₃SCl.[1] It serves as a crucial building block in the synthesis of various commercial products, including fungicides like captan (B1668291) and folpet, as well as dyes.[2][3] The most common laboratory-scale synthesis involves the catalyzed chlorination of carbon disulfide. This document provides a detailed protocol for this synthesis, emphasizing reaction conditions, purification, and essential safety precautions.

Reaction Principle

The synthesis is based on the chlorination of carbon disulfide using an iodine catalyst. The reaction proceeds most efficiently at temperatures below 30°C.[2] The primary reactions are:

  • CS₂ + 3 Cl₂ → CCl₃SCl + SCl₂[2]

  • 2 CS₂ + 5 Cl₂ → 2 CCl₃SCl + S₂Cl₂[2]

Maintaining a low temperature is critical to minimize the formation of undesired byproducts such as carbon tetrachloride (CCl₄).[1][4] At temperatures above 50°C, a secondary reaction where PMM is further chlorinated to carbon tetrachloride and sulfur chloride becomes significant.[4] Sunlight or other actinic radiation can also catalyze this undesirable conversion.[4]

Safety Precautions

This synthesis involves highly hazardous materials and must be performed with extreme caution in a well-ventilated chemical fume hood.

  • This compound (Product): A yellow, oily, non-flammable liquid with a pungent, offensive odor.[3][5] It is very toxic upon inhalation or skin absorption and is a severe irritant to the eyes, skin, and respiratory tract.[6][7][8] Exposure can lead to lung, liver, and kidney damage.[6] In case of fire, it can produce poisonous gases like phosgene, hydrogen chloride, and sulfur dioxide.[1][7]

  • Carbon Disulfide (Reactant): A highly flammable and toxic liquid.

  • Chlorine (Reactant): A highly toxic and corrosive gas.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a face shield, rubber gloves, and a lab coat, is mandatory.[8][9] Work clothing that becomes contaminated should be removed immediately.[6]

  • Emergency Measures: An eye wash station and emergency shower should be readily accessible.[9] In case of exposure, immediately flush the affected area with water and seek medical attention.[6][8] Spills should be absorbed with sand or another inert absorbent and collected in sealable containers for disposal.[8]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[5]

Apparatus:

  • A round-bottom flask equipped with a reflux condenser.

  • A gas inlet tube for introducing chlorine gas.

  • An ice-water bath for cooling the reaction flask.

  • Distillation apparatus (for both steam and vacuum distillation).

Procedure:

  • Reaction Setup: Place 75 g of carbon disulfide and 0.3 g of iodine into the round-bottom flask.

  • Chlorination: Cool the flask externally with an ice-water bath. Pass a current of dry chlorine gas into the mixture through the gas inlet tube. This process should be continued for several hours. The reaction can be accelerated by exposing the flask to diffused daylight.[5]

  • Monitoring the Reaction: Continue the chlorination until the volume of the liquid has approximately doubled, and its weight has increased to about 150-160 g.[5]

  • Overnight Reaction: Stop the chlorine flow and allow the mixture to stand overnight.

  • Removal of Volatiles: The next day, gently warm the reaction mixture to remove excess carbon disulfide and the carbon tetrachloride byproduct.

  • Workup - Decomposition of Sulfur Chlorides: Add an equal volume of water to the residue and shake the mixture vigorously. This step decomposes the sulfur chlorides formed during the reaction.[5]

  • Purification - Distillation:

    • First, purify the product by steam distillation.

    • Subsequently, distill the product under reduced pressure (at approximately 50 mm Hg).[5]

  • Product Collection: Collect the purified this compound, which is a clear, yellow, oily liquid with a characteristic unpleasant odor.[5]

Data Presentation

The following table summarizes the key quantitative data and physical properties associated with the synthesis.

ParameterValueReference
Reactants
Carbon Disulfide (CS₂)75 g[5]
Iodine (I₂) Catalyst0.3 g[5]
Reaction Conditions
TemperatureCooled with ice-water; kept below 30°C[2][4][5]
Reaction TimeSeveral hours, then overnight[5]
Product Information
Final Product Weight (target)~150-160 g (crude mixture)[5]
AppearanceOily, clear yellow liquid[5]
OdorUnpleasant, acrid[2][5]
Boiling Point148-149 °C (with decomposition)[5]
Density~1.7 g/cm³[3]

Experimental Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Final Product A Charge Flask: - 75g Carbon Disulfide - 0.3g Iodine B Cool flask with ice-water bath A->B C Introduce dry chlorine gas for several hours B->C D Monitor reaction (weight/volume increase) C->D E Stop chlorine flow and let stand overnight D->E F Warm mixture to remove excess CS₂ and CCl₄ E->F G Add water and shake to decompose sulfur chlorides F->G H Purify via steam distillation G->H I Purify via vacuum distillation (50 mm Hg) H->I J Collect pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Industrial Manufacturing of Trichloromethanesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloromethanesulfenyl chloride (PMM), also known as perchloromethyl mercaptan, is a vital intermediate in the chemical industry. Its unique reactivity, stemming from the trichloromethyl group and the sulfenyl chloride moiety, makes it a valuable reagent in the synthesis of a variety of commercially significant compounds.[1][2] Primarily, it serves as a key precursor in the production of fungicides, such as captan (B1668291) and folpet, and also finds applications in the synthesis of dyes and as an intermediate in the preparation of other organosulfur compounds.[3] For researchers and professionals in drug development, PMM offers a versatile scaffold for the introduction of the trichloromethylthio (-SCCl3) group, which can be a crucial element in the design of novel bioactive molecules and sulfur-containing heterocycles.[4][5]

This document provides a comprehensive overview of the industrial manufacturing process of trichloromethanesulfenyl chloride, detailed experimental protocols for its synthesis, and a summary of its applications, with a focus on its utility for chemical researchers and those in the pharmaceutical sciences.

Industrial Manufacturing Process

The cornerstone of industrial trichloromethanesulfenyl chloride production is the controlled chlorination of carbon disulfide (CS₂).[3] This process has been refined over the years to optimize yield and minimize the formation of undesirable byproducts. The two primary catalytic systems employed are iodine-based and activated carbon-based methods.

Chemical Reactions

The main reaction for the synthesis of trichloromethanesulfenyl chloride is:

2 CS₂ + 5 Cl₂ → 2 CCl₃SCl + S₂Cl₂[6]

A secondary reaction that also occurs is:

CS₂ + 3 Cl₂ → CCl₃SCl + SCl₂[6]

However, at elevated temperatures, further chlorination can lead to the formation of carbon tetrachloride (CCl₄) and additional sulfur chlorides, which are considered significant byproducts.[3]

Catalytic Systems

1. Iodine Catalysis: This is the traditional and widely used method for PMM synthesis.[7] Iodine, typically in concentrations of 0.1% to 1.0% by weight, effectively catalyzes the chlorination of carbon disulfide.[8] The reaction is generally carried out at temperatures below 30°C to suppress the formation of carbon tetrachloride and other byproducts.[6]

2. Activated Carbon Catalysis: A more recent development involves the use of activated carbon as a catalyst.[8] This method allows for the reaction to be carried out at a broader temperature range, from approximately -5°C to +100°C.[6] Continuous processes utilizing a fixed bed of activated carbon have been developed to achieve high yields and throughput.[8] One of the key advantages of the activated carbon process is the potential for nearly quantitative yields of trichloromethanesulfenyl chloride.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial production of trichloromethanesulfenyl chloride.

Table 1: Comparison of Catalytic Systems for Trichloromethanesulfenyl Chloride Synthesis

ParameterIodine CatalysisActivated Carbon Catalysis
Catalyst Iodine (I₂)Activated Carbon
Typical Concentration 0.1 - 1.0 wt%Fixed bed
Optimal Temperature < 30°C5 - 40°C (can extend to 100°C)
Reported Yield 60 - 70% (in some continuous processes)Up to quantitative yields
Key Byproducts Sulfur dichloride (SCl₂), Disulfur (B1233692) dichloride (S₂Cl₂), Carbon tetrachloride (CCl₄), ThiophosgeneSulfur dichloride (SCl₂), minor Carbon tetrachloride (CCl₄)

Data sourced from multiple patents and literature.[6][8]

Table 2: Physical and Chemical Properties of Trichloromethanesulfenyl Chloride

PropertyValue
Chemical Formula CCl₄S
Molar Mass 185.87 g/mol
Appearance Colorless to yellowish oily liquid
Odor Foul, acrid
Density 1.72 g/cm³
Boiling Point 147 - 148 °C
Melting Point -44 °C
Solubility Insoluble in water (reacts), soluble in organic solvents

Experimental Protocols

Laboratory Scale Synthesis of Trichloromethanesulfenyl Chloride (Iodine Catalysis)

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.

Materials:

  • Carbon disulfide (CS₂)

  • Chlorine gas (Cl₂)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, if desired for dilution)

  • Nitrogen gas (N₂)

Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser with a gas outlet leading to a scrubber.

  • Cooling bath (ice-water or other)

  • Distillation apparatus for purification under reduced pressure.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, assemble the three-necked flask with the stirrer, gas inlet, and condenser. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and hydrogen chloride produced.

  • Charging the Reactor: Charge the flask with carbon disulfide and a catalytic amount of iodine (approximately 0.5% by weight of the carbon disulfide).

  • Initiating the Reaction: Begin stirring the mixture and cool the flask to 0-5°C using the cooling bath.

  • Chlorine Addition: Slowly bubble dry chlorine gas through the stirred solution. The rate of chlorine addition should be controlled to maintain the reaction temperature below 30°C to minimize byproduct formation. The reaction is exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by observing the color change of the solution and the uptake of chlorine.

  • Completion and Work-up: Once the reaction is complete (as indicated by a persistent yellow-green color of chlorine), stop the chlorine flow and purge the system with nitrogen gas to remove any unreacted chlorine and hydrogen chloride.

  • Purification: The crude trichloromethanesulfenyl chloride is then purified by fractional distillation under reduced pressure.[9] The product is collected at the appropriate boiling point and pressure. The separation from disulfur dichloride (S₂Cl₂) can be challenging due to their close boiling points.[3]

Applications in Research and Drug Development

Trichloromethanesulfenyl chloride is a versatile building block for the synthesis of various sulfur-containing compounds, some of which have significant biological activity.

  • Fungicide Synthesis: Its primary industrial application is in the synthesis of dicarboximide fungicides like captan and folpet. The reaction involves the nucleophilic substitution of the sulfenyl chloride with an appropriate amine.[2]

  • Synthesis of Sulfur-Containing Heterocycles: The electrophilic nature of the sulfur in PMM allows for its use in the synthesis of various sulfur-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[1][4][10][11]

  • Introduction of the Trichloromethylthio Group: The -SCCl₃ group can be introduced into organic molecules to modify their lipophilicity and electronic properties, which can be a valuable strategy in drug design.

  • Precursor to other Reagents: PMM can be oxidized to trichloromethanesulfonyl chloride (CCl₃SO₂Cl), another useful reagent in organic synthesis.[3]

Signaling Pathways and Experimental Workflows

Manufacturing Process Workflow

G Raw_Materials Raw Materials (Carbon Disulfide, Chlorine, Catalyst) Reactor Chlorination Reactor Raw_Materials->Reactor Feed Crude_Product Crude Trichloromethanesulfenyl Chloride (with byproducts) Reactor->Crude_Product Reaction Purification Purification (Fractional Distillation) Crude_Product->Purification Separation Final_Product Pure Trichloromethanesulfenyl Chloride Purification->Final_Product Byproducts Byproducts (Sulfur Chlorides, CCl4) Purification->Byproducts

Caption: Workflow for the industrial production of trichloromethanesulfenyl chloride.

Reaction Pathway for Fungicide Synthesis

G PMM Trichloromethanesulfenyl Chloride (CCl3SCl) Fungicide Fungicide (e.g., Captan) PMM->Fungicide Amine Amine/Imide (e.g., Tetrahydrophthalimide) Amine->Fungicide Base Base Base->Fungicide Catalyst HCl HCl Fungicide->HCl

Caption: General reaction pathway for the synthesis of fungicides using trichloromethanesulfenyl chloride.

Safety Precautions

Trichloromethanesulfenyl chloride is a toxic and corrosive substance.[12] It is harmful if swallowed, inhaled, or absorbed through the skin.[12] The vapor is a strong irritant to the eyes and respiratory tract.[12] It reacts with water to produce hydrochloric acid.[3] Therefore, all handling of this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of fire, it may emit toxic and corrosive gases.[3]

References

Application Notes and Protocols: Reactions of Perchloromethyl Mercaptan with Amines and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride, CCl₃SCl) is a highly reactive organosulfur compound, primarily utilized as a potent electrophile in the synthesis of a diverse range of sulfur-containing molecules.[1] Its reactivity stems from the electron-withdrawing nature of the trichloromethyl group, which renders the sulfur-chlorine bond susceptible to nucleophilic attack.[2] This characteristic makes it a valuable reagent in the pharmaceutical and agrochemical industries for the introduction of the trichloromethylthio (-SCCl₃) moiety, a key functional group in several fungicides like Captan (B1668291) and Folpet.[3][4]

These application notes provide detailed protocols for the reaction of this compound with two important classes of nucleophiles: amines and thiols. The resulting products, N-substituted trichloromethanesulfenamides and trichloromethyl disulfides, are versatile intermediates for further chemical transformations. Due to the high toxicity and reactivity of this compound, all handling and reactions should be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Reactions with Amines and Imides: Synthesis of Trichloromethanesulfenamides

The reaction of this compound with primary and secondary amines, as well as imides, proceeds via a nucleophilic substitution at the sulfur atom, displacing the chloride and forming a sulfur-nitrogen bond. This reaction is fundamental for the synthesis of various biologically active compounds.

General Reaction Mechanism

The reaction is a direct nucleophilic substitution where the lone pair of electrons on the nitrogen atom of the amine or imide attacks the electrophilic sulfur atom of this compound. The chloride ion is subsequently expelled as a leaving group. In the presence of a base, the protonated amine intermediate is neutralized to yield the final sulfenamide (B3320178) product.

G cluster_workflow Experimental Workflow PMM This compound (Cl3CSCl) Reaction Reaction Vessel PMM->Reaction Amine Primary/Secondary Amine or Imide (R₂NH) Amine->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Water, CH₂Cl₂) Solvent->Reaction Product N-Substituted Trichloromethanesulfenamide (Cl₃CSNR₂) Reaction->Product Nucleophilic Substitution Byproduct1 Chloride Salt (e.g., NaCl) Reaction->Byproduct1 Byproduct2 Protonated Base Reaction->Byproduct2

Caption: General workflow for the synthesis of N-substituted trichloromethanesulfenamides.

Experimental Protocol: Synthesis of N-(Trichloromethylthio)-3a,4,7,7a-tetrahydrophthalimide (Captan)

This protocol is adapted from the industrial synthesis of the fungicide Captan and demonstrates the reaction of this compound with an imide.[5][6]

Materials:

  • Tetrahydrophthalimide (THPI)

  • This compound (PCMM)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Ice

Procedure:

  • Preparation of the Imide Salt: In a stirred reactor, dissolve 1.0 mole of Tetrahydrophthalimide (THPI) in a solution of 1.0 mole of sodium hydroxide in 900 mL of water. Maintain the temperature at 0-5 °C using an ice bath to form the sodium salt of THPI.

  • Reaction with this compound: To the stirred solution of the THPI sodium salt, simultaneously add 1.0 mole of this compound (PCMM) dropwise over 15 minutes.

  • pH and Temperature Control: Throughout the addition, carefully monitor and maintain the pH of the reaction mixture between 9.0 and 10.5. The temperature should be kept constant at 0-5 °C.

  • Warming and Precipitation: After the addition is complete, allow the slurry to warm to 10-15 °C. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash it with water.

  • Drying: Dry the purified product under vacuum.

Quantitative Data:

Reactant 1 (Imide)Reactant 2 (Sulfenyl Chloride)BaseSolventTemperature (°C)pHProductYield (%)
TetrahydrophthalimideThis compoundNaOHWater0-59.0-10.5N-(Trichloromethylthio)-3a,4,7,7a-tetrahydrophthalimide~85[5]

Reactions with Thiols: Synthesis of Trichloromethyl Disulfides

The reaction between this compound and thiols (mercaptans) results in the formation of unsymmetrical disulfides containing the trichloromethylthio group. This reaction is a straightforward method for creating a sulfur-sulfur bond.

General Reaction Mechanism

Similar to the reaction with amines, the reaction with thiols is a nucleophilic substitution. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of this compound and displacing the chloride ion. The presence of a base is often beneficial to deprotonate the thiol, forming the more nucleophilic thiolate anion.

G cluster_workflow Experimental Workflow PMM This compound (Cl3CSCl) Reaction Reaction Vessel PMM->Reaction Thiol Thiol (RSH) Thiol->Reaction Base Base (optional, e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product Trichloromethyl Disulfide (Cl₃CSSR) Reaction->Product Nucleophilic Substitution Byproduct Chloride Salt Reaction->Byproduct

References

Application of Perchloromethyl Mercaptan in the Preparation of Sulfenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan, systematically named trichloromethanesulfenyl chloride (Cl₃CSCl), is a highly reactive organosulfur compound.[1] It serves as a crucial intermediate in the synthesis of a variety of chemical products, most notably in the agrochemical and dye industries.[1] Its primary application lies in the preparation of sulfenamides, a class of compounds containing a sulfur-nitrogen bond. These sulfenamide (B3320178) derivatives, particularly those derived from imides, form the basis of essential fungicides like captan (B1668291) and folpet (B141853).[1][2]

The reactivity of this compound stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack by amines, imides, and other nitrogen-containing compounds. This reaction, a nucleophilic substitution at the sulfur atom, results in the formation of a sulfenamide and the elimination of hydrogen chloride. The versatility of this reaction allows for the synthesis of a diverse range of sulfenamides with various biological activities, making it a significant tool in drug discovery and development.

General Reaction Scheme

The fundamental reaction for the preparation of sulfenamides from this compound involves the reaction of the latter with a primary or secondary amine or an imide in the presence of a base to neutralize the liberated hydrogen chloride.

G cluster_reactants cluster_conditions cluster_products reagents R₂NH + CCl₃SCl base + Base product R₂N-SCCl₃ + Base·HCl base->product

Figure 1: General reaction for sulfenamide synthesis.

Application Notes: Synthesis of N-Trichloromethylthio Imide Fungicides

A prominent application of this compound in sulfenamide synthesis is the production of N-trichloromethylthio imide fungicides. Captan and folpet are prime examples, synthesized by reacting this compound with the sodium or potassium salt of tetrahydrophthalimide and phthalimide (B116566), respectively.[2]

Key Experimental Parameters and Considerations:
  • Base: An alkaline solution, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the imide, forming the more nucleophilic imide salt. This also serves to neutralize the HCl produced during the reaction.

  • Solvent: The reaction is often carried out in an aqueous medium, sometimes with a co-solvent like isopropyl alcohol to aid in the dissolution of reactants.[1]

  • Temperature: The reaction is typically conducted at low temperatures, often between 0°C and 15°C, to control the exothermic reaction and minimize side reactions.[3]

  • pH Control: Maintaining the pH of the reaction mixture, usually between 9 and 10.5, is crucial for optimal yield and product purity.[3]

  • Agitation: Vigorous stirring is essential to ensure efficient mixing of the reactants, particularly as this compound is insoluble in water.[1]

  • Work-up: The solid sulfenamide product precipitates from the reaction mixture and is collected by filtration, followed by washing with water and a suitable organic solvent like methanol (B129727) to remove impurities.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N-trichloromethylthio imides using this compound, as reported in various patents.

Product NameImide ReactantBaseSolventTemperature (°C)Yield (%)Reference
N-trichloromethylthio phthalimidePhthalimideNaOHIsopropyl alcohol/Water4 - 1487.1[1]
N-trichloromethylthio phthalimidePhthalimide (as potassium salt)-WaterNot Specified85[4]
N-trichloromethylthio tetrahydrophthalimideTetrahydrophthalimideNaOHWaterNot Specified91.1[4]
N-trichloromethylthio tetrahydrophthalimide (Captan)1,2,3,6-Tetrahydrophthalimide (B42971)NaOHWater10 - 1585[3]
Captan1,2,3,6-TetrahydrophthalimideNaOHWater1597.16[5]
Captan1,2,3,6-TetrahydrophthalimideNaOHWater1098.28[5]

Experimental Protocols

Protocol 1: Preparation of N-trichloromethylthio Phthalimide

This protocol is adapted from the method described in US Patent 2,553,771.[1]

Materials:

  • Phthalimide (practical grade)

  • Sodium hydroxide (NaOH)

  • This compound

  • Isopropyl alcohol

  • Ice

  • Water

  • Methyl alcohol

Equipment:

  • 2-liter flask equipped with a stirrer, dropping funnel, and thermometer

  • Filtration apparatus

Procedure:

  • Charge a 2-liter flask with 147 g of phthalimide and 400 cc of isopropyl alcohol.

  • Prepare a solution of 40 g of NaOH in 400 cc of ice and water.

  • Add the NaOH solution to the flask and stir until the phthalimide is completely dissolved (approximately 15 minutes).

  • Cool the reaction mixture to 4°C.

  • With vigorous agitation, add 186 g of this compound from the dropping funnel over a period of about twelve minutes, maintaining the temperature below 14°C by adding ice.

  • Continue vigorous agitation for 3.5 hours, at which point the reaction mixture should become acidic to litmus (B1172312) paper.

  • Filter the resulting white solid precipitate.

  • Wash the solid with water, followed by a small quantity of methyl alcohol.

  • Dry the product to obtain N-trichloromethylthio phthalimide.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Phthalimide in Isopropyl Alcohol C Mix A and B until Phthalimide dissolves A->C B Prepare aqueous NaOH solution with ice B->C D Cool mixture to 4°C C->D E Add this compound (maintain temp < 14°C) D->E F Stir vigorously for 3.5 hours E->F G Filter the precipitate F->G H Wash with water G->H I Wash with methanol H->I J Dry the product I->J

Figure 2: Workflow for N-trichloromethylthio phthalimide synthesis.

Protocol 2: Preparation of Captan (N-trichloromethylthio tetrahydrophthalimide)

This protocol is based on the method described in CN112645864A.[5]

Materials:

  • 1,2,3,6-Tetrahydrophthalimide (98.58% purity)

  • Sodium hydroxide solution (30.31%)

  • This compound

  • Rinsing filtrate (from previous batches, optional)

  • Compressed air

Equipment:

  • 1000 L reaction kettle with stirring

  • Tower reactor

  • Separation, heating, filtration, and drying equipment

Procedure:

  • In a 1000 L reaction kettle, combine 90 kg of 30.31% sodium hydroxide solution and 450 kg of rinsing filtrate.

  • With stirring, add 100 kg of 98.58% 1,2,3,6-tetrahydrophthalimide and continue stirring until completely dissolved.

  • Cool the resulting mixed solution to 10°C.

  • Transfer the cooled solution to the upper part of a tower reactor at a flow rate of 1.0 kg/s .

  • Simultaneously, introduce this compound into the tower reactor to initiate the condensation reaction.

  • Bubble compressed air through the reactor to create a flooding spray, ensuring thorough mixing.

  • Separate the resulting flooding foam and the mixed liquid.

  • Heat, filter, wash, and dry the separated mixed liquid to obtain captan.

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation A Dissolve Tetrahydrophthalimide in NaOH solution B Cool solution to 10°C A->B C Feed solution and Perchloromethyl Mercaptan to tower reactor B->C D Introduce compressed air for mixing C->D E Separate foam and liquid D->E F Heat, filter, wash, and dry the product E->F

Figure 3: Workflow for the synthesis of Captan.

Signaling Pathways and Logical Relationships

The synthesis of sulfenamides from this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a straightforward nucleophilic substitution reaction as depicted in the reaction scheme and experimental workflows.

Conclusion

The reaction of this compound with amines and imides is a robust and industrially significant method for the synthesis of sulfenamides. This application is particularly vital in the agrochemical industry for the production of fungicides like captan and folpet. The protocols provided herein, derived from established literature, offer a detailed guide for researchers in the synthesis of these valuable compounds. Careful control of reaction parameters such as temperature, pH, and stoichiometry is essential for achieving high yields and purity. The versatility of this reaction holds potential for the development of novel sulfenamide-based compounds in various fields, including drug discovery.

References

perchloromethyl mercaptan as a chlorinating agent in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), systematically named trichloromethanesulfenyl chloride, is a highly reactive organosulfur compound with the chemical formula CCl₃SCl. It is a yellow, oily liquid with a pungent, unpleasant odor.[1] While it is primarily utilized as an intermediate in the manufacturing of fungicides, such as captan (B1668291) and folpet, and certain dyes, its reactivity has been explored in various organic transformations.[2] This document provides an overview of the known applications of this compound in organic reactions, with a focus on its behavior as a potential chlorinating agent. It is crucial to note that PMM is a highly toxic and corrosive substance, and all handling must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][3]

Safety and Handling

This compound is classified as a poison and is toxic if swallowed, inhaled, or absorbed through the skin.[3] It is a strong irritant to the eyes, skin, and respiratory tract.[4] The vapor is corrosive, and the liquid can cause severe skin burns and eye damage.[3] It is incompatible with alkalis, amines, hot iron, and water.[1] Reactions with water are slow at room temperature but accelerate upon heating, producing hydrochloric acid, sulfur, and carbon dioxide.[2]

Emergency Procedures:

  • Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Application in Organic Reactions

Contrary to what its name and structure might suggest, this compound is not a conventional chlorinating agent for the conversion of common functional groups like carboxylic acids, alcohols, and sulfonic acids into their corresponding acid chlorides, alkyl chlorides, and sulfonyl chlorides. Standard reagents for these transformations include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides.[5][6][7][8][9]

The primary reactivity of this compound is centered on the electrophilicity of the sulfur atom in the sulfenyl chloride moiety (-SCl). Nucleophiles tend to attack this sulfur atom, leading to the displacement of the chloride and the formation of a new bond to the trichloromethylthio (-SCCl₃) group.

Reaction with Alcohols and Phenols

The reaction of this compound with alcohols and phenols, typically in the form of their corresponding sodium alkoxides or phenoxides, does not yield alkyl or aryl chlorides. Instead, it results in the formation of S-alkoxy- and S-aryloxytrichloromethylthiols.[10] These products are often unstable and susceptible to hydrolysis.[10]

The general reaction is as follows:

RO⁻Na⁺ + ClSCCl₃ → ROSCCl₃ + NaCl

In the presence of excess alkoxide, further reaction can occur to produce orthocarbonate esters in yields that are often higher than those obtained through other methods.[10]

ROSCCl₃ + 3 NaOR → C(OR)₄ + 3 NaCl + S

The following table summarizes the products obtained from the reaction of this compound with various alcohols.

Alcohol (R-OH)Product (ROSCCl₃)Boiling Point (°C/mm Hg)Reference
MethanolMethanethiol, trichloro-, S-methyl ester55-56/15[10]
EthanolEthanethiol, trichloro-, S-ethyl ester65-66/15[10]
1-PropanolPropanethiol, trichloro-, S-propyl ester78-79/15[10]
2-PropanolPropanethiol, trichloro-, S-isopropyl ester68-69/15[10]
1-ButanolButanethiol, trichloro-, S-butyl ester94-95/15[10]
Isobutyl alcoholPropanethiol, 2-methyl-, trichloro-, S-isobutyl ester85-86/15[10]
sec-Butyl alcoholButanethiol, trichloro-, S-sec-butyl ester82-83/15[10]
tert-Butyl alcoholPropanethiol, 2-methyl-, trichloro-, S-tert-butyl ester75-76/15[10]
1-PentanolPentanethiol, trichloro-, S-pentyl ester108-109/15[10]
Isopentyl alcoholButanethiol, 3-methyl-, trichloro-, S-isopentyl ester100-101/15[10]
1-HexanolHexanethiol, trichloro-, S-hexyl ester121-122/15[10]
1-HeptanolHeptanethiol, trichloro-, S-heptyl ester134-135/15[10]
1-OctanolOctanethiol, trichloro-, S-octyl ester147-148/15[10]
CyclohexanolCyclohexanethiol, trichloro-, S-cyclohexyl ester105-106/15[10]
Benzyl alcoholBenzenemethanethiol, trichloro-, S-benzyl ester125-126/15[10]
2-PhenoxyethanolEthanethiol, 2-phenoxy-, trichloro-, S-(2-phenoxyethyl) ester160-161/15[10]
Ethylene glycol1,2-Ethanedithiol, trichloro-, S,S'-ethylene ester140-141/15[10]
1,3-Propanediol1,3-Propanedithiol, trichloro-, S,S'-propylene ester155-156/15[10]
Glycerol1,2,3-Propanetrithiol, trichloro-, S,S',S''-glyceryl ester190-191/15[10]

Experimental Protocols

General Protocol for the Synthesis of S-Alkoxytrichloromethylthiols

Disclaimer: This protocol is a general guideline based on literature procedures and should be adapted and optimized for specific substrates. This compound is extremely hazardous and should only be handled by trained personnel in a suitable chemical fume hood with appropriate safety precautions.

Materials:

  • Anhydrous alcohol

  • Sodium metal

  • This compound (trichloromethanesulfenyl chloride)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve the desired anhydrous alcohol in anhydrous diethyl ether.

  • Carefully add sodium metal in small portions to the alcohol solution. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.

  • Reaction with this compound: Cool the freshly prepared sodium alkoxide solution in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the stirred alkoxide solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.

  • Wash the filtrate with water to remove any unreacted alkoxide. Caution: This may be exothermic.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

Reaction of this compound with Alcohols

Reaction_with_Alcohols cluster_products1 Primary Product cluster_products2 Side Product with Excess Alkoxide PMM This compound (ClSCCl₃) Product S-Alkoxytrichloromethylthiol (ROSCCl₃) PMM->Product + RO⁻Na⁺ Alkoxide Sodium Alkoxide (RO⁻Na⁺) Alkoxide->Product Orthoester Orthocarbonate Ester (C(OR)₄) Product->Orthoester + 3 RO⁻Na⁺ NaCl Sodium Chloride (NaCl) ExcessAlkoxide Excess Sodium Alkoxide (3 RO⁻Na⁺) ExcessAlkoxide->Orthoester Sulfur Sulfur (S)

Caption: Reaction pathway of this compound with sodium alkoxides.

General Experimental Workflow

Experimental_Workflow start Start prep_alkoxide Prepare Sodium Alkoxide (Alcohol + Sodium in Ether) start->prep_alkoxide reaction Reaction with PMM (Slow addition at low temp) prep_alkoxide->reaction workup Aqueous Work-up (Filter NaCl, Wash) reaction->workup purification Purification (Drying, Concentration, Vacuum Distillation) workup->purification product Pure S-Alkoxytrichloromethylthiol purification->product end End product->end

Caption: General workflow for the synthesis of S-alkoxytrichloromethylthiols.

Conclusion

The available scientific literature indicates that this compound does not function as a general-purpose chlorinating agent for converting carboxylic acids, alcohols, or sulfonic acids to their corresponding chlorides. Its reactivity is dominated by the electrophilic nature of the sulfur atom, leading to the formation of compounds containing the trichloromethylthio (-SCCl₃) moiety. While it reacts with alcohols and phenols to form S-alkoxy and S-aryloxy derivatives, these products are often unstable. Researchers and drug development professionals should be aware of this distinct reactivity profile and exercise extreme caution when handling this hazardous material. For standard chlorination reactions, established reagents remain the methods of choice.

References

Application Notes and Protocols for the Safe Handling of Perchloromethyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride, is a highly toxic and corrosive, yellow, oily liquid with a strong, unpleasant odor.[1][2][3] It is utilized as an intermediate in the synthesis of dyes, fungicides (such as Captan and Folpet), and other chemicals.[2][4][5] Due to its severe health hazards upon inhalation, skin contact, or ingestion, strict adherence to safety protocols is imperative.[1][2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Properties

This compound is a potent irritant to the eyes, skin, and respiratory tract. Short-term exposure can cause severe burns, and inhalation may lead to pulmonary edema, a medical emergency with delayed symptoms.[2] High concentrations can result in central nervous system depression, damage to the liver and kidneys, and may be fatal.[2][6] It is crucial to handle this compound with extreme caution in a controlled environment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula CCl₄S[1]
Molecular Weight 185.9 g/mol [6]
Appearance Yellow, oily liquid with a pungent, acrid odor[3][6]
Boiling Point 147-148°C (decomposes)[7]
Melting Point ~ -70°C[1]
Density 1.72 g/cm³[3][6]
Vapor Pressure 3 mmHg at 20°C[3]
Vapor Density 6.41 (heavier than air)[1][6]
Solubility in Water Insoluble[3][6]
Odor Threshold ~0.001 ppm[5]

Table 2: Health Hazard Information for this compound

Exposure RouteEffectsReferences
Inhalation Severe irritation of the respiratory tract, coughing, shortness of breath, pulmonary edema, convulsions, and potential death.[2][2]
Skin Contact Can be absorbed through the skin. Causes severe irritation, burns, redness, and pain.[2][6][2][6]
Eye Contact Severe irritation, pain, lacrimation, and potential for permanent eye damage.[2][2]
Ingestion Burning sensation, abdominal cramps, nausea, vomiting, and damage to mucous membranes.[6][6]

Table 3: Exposure Limits for this compound

OrganizationLimitValue
OSHA (PEL) Time-Weighted Average (TWA)0.1 ppm (0.8 mg/m³)[8]
NIOSH (REL) Time-Weighted Average (TWA)0.1 ppm (0.8 mg/m³)[8]
ACGIH (TLV) Time-Weighted Average (TWA)0.1 ppm (0.76 mg/m³)
NIOSH (IDLH) Immediately Dangerous to Life or Health10 ppm[6]

Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)

Hierarchy of Controls:

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls elimination Elimination/Substitution (Not always feasible) engineering Engineering Controls (Primary barrier) elimination->engineering More Effective administrative Administrative Controls (Work practices) engineering->administrative ppe Personal Protective Equipment (PPE) (Last line of defense) administrative->ppe Less Effective

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

  • Engineering Controls :

    • All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9]

    • Use of a glove box is recommended for operations with a higher risk of aerosol generation.

    • Automated or remote handling procedures should be used whenever possible to minimize direct contact.[2]

    • An emergency shower and eyewash station must be readily accessible in the immediate work area.[2]

  • Personal Protective Equipment (PPE) :

    • Respiratory Protection : For concentrations up to 1 ppm, a chemical cartridge respirator with organic vapor cartridges is required.[8] For higher concentrations or in emergency situations, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[8] A full-face mask with an ABEK2Hg-P3 filter is suitable for short-term interventions.[1]

    • Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., Viton™ or butyl rubber). Consult glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended.

    • Eye Protection : Chemical splash goggles and a face shield are mandatory.

    • Skin and Body Protection : A chemically resistant lab coat, apron, and closed-toe shoes are required.[2] For significant spill potential, a full-body chemical resistant suit (e.g., Tychem®) should be worn.[6]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_workflow Experimental Workflow for this compound receive Receive & Inspect (Check for leaks) store Store Securely (Cool, dry, dark, ventilated) receive->store prepare Prepare Work Area (In fume hood, gather materials) store->prepare don_ppe Don Appropriate PPE (Gloves, goggles, respirator) prepare->don_ppe handle Handle/Use Chemical (Dispense, react) don_ppe->handle decontaminate Decontaminate Equipment (Rinse with appropriate solvent) handle->decontaminate dispose Dispose of Waste (Segregate hazardous waste) decontaminate->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Storage and Handling Protocol
  • Storage :

    • Store this compound in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[9]

    • Keep containers tightly sealed.[9]

    • Store in a designated, labeled, and secured area.[9]

    • Protect containers from physical damage.[9]

    • This compound is incompatible with acids, alkali metals, strong oxidizing agents, strong bases, amines, and hot iron.[2][6] It is also corrosive to most metals.[6]

  • Handling :

    • Before use, ensure all safety equipment is functioning correctly.

    • Only trained personnel should handle this chemical.[2][9]

    • Ground all equipment to prevent static discharge.[6]

    • Avoid direct physical contact.[9]

    • Do not eat, drink, or smoke in the work area.

    • Work with the smallest quantity of the chemical necessary for the experiment.

    • After handling, wash hands and any potentially exposed skin areas thoroughly.[2]

Spill and Emergency Procedures
  • Spill Response :

    • In case of a spill, immediately evacuate the area and alert others.[2]

    • For a small spill, cover with a dry, non-combustible absorbent material such as dry sand or earth.[2][6] Do not use water.[2]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[6]

    • For a large spill, isolate the area for at least 50 meters in all directions and contact emergency services.[3][6]

    • Use a vapor-suppressing foam to reduce vapors if available.[6]

  • First Aid :

    • Inhalation : Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

    • Skin Contact : Immediately remove contaminated clothing.[6] Thoroughly wash the affected area with soap and water for at least 15 minutes.[6] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting.[6] If the person is conscious, have them rinse their mouth with water and drink a small amount of water or milk.[6] Seek immediate medical attention.

Disposal Protocol
  • This compound is considered a hazardous waste (US RCRA Hazardous Waste P List: P118).[10]

  • All waste containing this chemical must be collected in a designated, sealed, and properly labeled container.[10]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]

  • Empty containers should be treated as hazardous waste as they may retain product residue.[10]

Chemical Reactivity and Decomposition

This compound is a reactive compound. It slowly decomposes in the presence of moisture and reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur.[6] At high temperatures, it can decompose to form toxic gases such as phosgene, hydrogen chloride, and sulfur dioxide.[4][6]

Decomposition_Pathways cluster_conditions Decomposition Conditions cluster_products Decomposition Products PMM This compound (CCl3SCl) hot_water Hot Water PMM->hot_water high_temp High Temperature PMM->high_temp co2 Carbon Dioxide (CO2) hot_water->co2 hcl Hydrogen Chloride (HCl) hot_water->hcl sulfur Sulfur (S) hot_water->sulfur high_temp->hcl phosgene Phosgene (COCl2) high_temp->phosgene so2 Sulfur Dioxide (SO2) high_temp->so2

Caption: Simplified decomposition pathways of this compound.

Conclusion

The safe handling of this compound is paramount due to its extreme toxicity. By implementing stringent engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in these application notes, researchers can minimize the risks associated with this hazardous chemical. Continuous training and a vigilant approach to safety are essential for all personnel working with this compound.

References

Application Notes and Protocols: Perchloromethyl Mercaptan in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride (Cl₃CSCl), is a versatile reagent in organic synthesis, primarily recognized for its application in the production of fungicides and other agrochemicals.[1] Its electrophilic sulfur atom and the trichloromethyl group make it a valuable building block for the introduction of the -SCCl₃ moiety and for the construction of various sulfur and nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material. The reactions highlighted demonstrate its utility in forming diverse ring systems, which can serve as scaffolds for the development of new therapeutic agents.

Key Applications in Heterocyclic Synthesis

This compound serves as a precursor to various reactive intermediates that can undergo cyclization reactions with appropriate nucleophiles to yield a range of heterocyclic compounds. A notable application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis of 2-Amino-1,3,4-Thiadiazoles

A common strategy for the synthesis of 2-amino-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide (B42300) with a suitable electrophile, followed by cyclization. While direct reactions with this compound are not extensively documented in readily available literature, its derivatives can be employed. A general and widely applicable method involves the iodine-mediated oxidative cyclization of thiosemicarbazones, which can be conceptually linked to the electrophilic nature of the sulfur in PMM derivatives.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reagents R-CHO + H2N-NH-CS-NH2 -> R-CH=N-NH-CS-NH2 cyclization R-CH=N-NH-CS-NH2 + [Oxidant] -> 2-Amino-5-R-1,3,4-thiadiazole reagents->cyclization Oxidative Cyclization aldehyde Aldehyde thiosemicarbazone Thiosemicarbazone aldehyde->thiosemicarbazone thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone thiadiazole 2-Amino-1,3,4-thiadiazole thiosemicarbazone->thiadiazole

Figure 1. General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of heterocyclic compounds. While direct use of this compound is hazardous and requires specialized handling, the principles of its reactivity are illustrated in the synthesis of related sulfur-containing heterocycles.

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

This protocol describes a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from aromatic aldehydes and thiosemicarbazide, followed by oxidative cyclization.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Thiosemicarbazide

  • Ethanol (B145695)

  • Glacial acetic acid

  • Iron(III) chloride (FeCl₃) or Iodine (I₂)

  • Deionized water

Procedure:

Step 1: Synthesis of Thiosemicarbazone

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add a solution of thiosemicarbazide (10 mmol, 0.91 g) in warm water (20 mL) to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (thiosemicarbazone) is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Thiadiazole

  • Suspend the dried thiosemicarbazone (5 mmol) in ethanol (25 mL).

  • Add a solution of iron(III) chloride (10 mmol, 1.62 g) in water (10 mL) dropwise with constant stirring.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Quantitative Data Summary:

Starting AldehydeProductYield (%)Melting Point (°C)
Benzaldehyde2-Amino-5-phenyl-1,3,4-thiadiazole85-90218-220
4-Chlorobenzaldehyde2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole88-92235-237
4-Methoxybenzaldehyde2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole82-88210-212

Table 1. Representative yields and melting points for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Signaling Pathways and Logical Relationships

The synthesized heterocyclic compounds are often evaluated for their biological activity, which can involve the modulation of specific signaling pathways. For instance, many heterocyclic compounds are investigated as inhibitors of protein kinases, which are key components of cellular signaling cascades.

G cluster_workflow Drug Discovery Workflow PMM This compound Synthesis Heterocycle Synthesis PMM->Synthesis Screening Biological Screening Synthesis->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2. A logical workflow for drug discovery starting from this compound.

Conclusion

This compound, while being a hazardous chemical requiring careful handling, holds potential as a synthon for the creation of diverse heterocyclic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The reactivity of the C-S-Cl linkage allows for the introduction of the trichloromethylthio group and facilitates cyclization reactions to form stable aromatic systems. Further exploration of its reactivity with a wider range of binucleophiles is warranted to expand the library of accessible heterocyclic systems.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Perchloromethyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of perchloromethyl mercaptan (PMM), with a focus on removing sulfur monochloride (S₂Cl₂).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound (PMM) from sulfur monochloride (S₂Cl₂)?

A1: The primary challenge lies in their very close boiling points. This compound has a boiling point of approximately 147-148°C, while sulfur monochloride boils at around 138°C.[1] This small difference makes efficient separation by simple distillation impractical.

Q2: What are the main strategies for purifying PMM from S₂Cl₂?

A2: The two primary methods are:

  • Fractional Distillation under Reduced Pressure: By lowering the pressure, the boiling points of both compounds are reduced, which can increase the relative volatility and improve separation efficiency.

  • Chemical Treatment: This involves selectively reacting the sulfur monochloride impurity to form substances that are more easily separated from PMM. A common method is chlorination to convert S₂Cl₂ to sulfur dichloride (SCl₂), which has a much lower boiling point (59°C).[2]

Q3: What level of purity can be expected from these purification methods?

A3: With optimized processes, high purity levels of PMM can be achieved. For instance, a technical grade of 98.5% purity with a residual S₂Cl₂ of 1.5% has been reported.[3] Further purification can yield PMM with a purity of 99.05% and a sulfur monochloride content as low as 0.85%.[3]

Q4: Are there any significant safety concerns when purifying PMM?

A4: Yes, both this compound and sulfur monochloride are hazardous materials. PMM is toxic if inhaled, swallowed, or in contact with skin.[4] It is also corrosive to most metals.[5] Chlorine, used in some chemical purification methods, is a toxic and corrosive gas.[6] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7]

Troubleshooting Guides

Fractional Distillation under Reduced Pressure
Symptom Possible Cause(s) Solution(s)
Poor Separation Efficiency - Inadequate column packing or theoretical plates.- Pressure fluctuations in the vacuum system.[8]- High distillation rate.- Use a longer fractionating column with a more efficient packing material.- Ensure a stable vacuum using a reliable pump and a pressure controller.[9]- Reduce the distillation rate to allow for better equilibration between the liquid and vapor phases.
Product Decomposition (Darkening of Color) - High still pot temperature, even under vacuum. PMM can decompose at elevated temperatures.[10]- Presence of metallic impurities that can catalyze decomposition.[2]- Lower the distillation pressure further to reduce the required still pot temperature.- Use all-glass apparatus to avoid contact with metals.
Bumping or Uncontrolled Boiling - Lack of smooth boiling, common in vacuum distillation.- Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.- Degas the crude PMM by briefly applying vacuum before heating.
Corrosion of Equipment - PMM and S₂Cl₂ can be corrosive, especially at higher temperatures and in the presence of moisture.[11][12][13]- Use glassware made of borosilicate or other resistant materials.- Ensure all apparatus is thoroughly dry before starting the distillation.
Chemical Treatment (Chlorination)
Symptom Possible Cause(s) Solution(s)
Incomplete Conversion of S₂Cl₂ to SCl₂ - Insufficient chlorine gas introduced.- Poor mixing of chlorine with the crude PMM.- Monitor the reaction closely and ensure a slight excess of chlorine is used.- Ensure vigorous stirring to maximize the gas-liquid interface.
Formation of Unwanted Byproducts - Over-chlorination can lead to the formation of carbon tetrachloride (CCl₄) and other chlorinated species.[3]- Carefully control the amount of chlorine added and the reaction temperature.- Conduct the reaction at a lower temperature to improve selectivity.
Product is Yellow or Discolored After Treatment - Residual chlorine or chlorinated byproducts.- After the reaction, sparge the mixture with an inert gas (e.g., nitrogen) to remove excess chlorine.- A final fractional distillation may be necessary to remove colored impurities.
Difficult Separation of Aqueous and Organic Layers (if aqueous workup is used) - Emulsion formation.- Add a small amount of a saturated brine solution to help break the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation.

Experimental Protocols

Fractional Distillation under Reduced Pressure

Objective: To separate this compound from sulfur monochloride by vacuum distillation.

Materials:

  • Crude this compound containing sulfur monochloride

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum trap

  • Manometer

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude PMM and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum trap and then to the vacuum pump.

  • Slowly turn on the vacuum and allow the pressure to stabilize. A pressure between 50 and 200 Torr is a typical starting point.[3]

  • Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Collect the initial fraction, which will be enriched in the lower-boiling sulfur dichloride (if present) and any other volatile impurities.

  • As the temperature rises, a fraction containing a mixture of PMM and S₂Cl₂ will distill.

  • Carefully monitor the temperature and pressure. A stable temperature plateau should be observed during the distillation of the purified PMM. Collect this fraction in a separate receiving flask.

  • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.

  • Turn off the heating, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure before turning off the vacuum pump.

Chemical Treatment by Chlorination followed by Distillation

Objective: To convert sulfur monochloride to the more volatile sulfur dichloride, facilitating its removal by distillation.

Materials:

  • Crude this compound containing sulfur monochloride

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer

  • Chlorine gas source with a flow regulator

  • Distillation apparatus (as described above)

Procedure:

  • Set up the three-neck flask with a gas inlet tube, a condenser, and a magnetic stirrer in a fume hood.

  • Charge the flask with the crude PMM.

  • Begin stirring and slowly bubble chlorine gas through the liquid. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Continue the chlorination until the reaction is complete. This can be monitored by observing a change in the color of the reaction mixture.

  • Once the reaction is complete, stop the chlorine flow and sparge the mixture with nitrogen to remove any dissolved chlorine gas.

  • Transfer the reaction mixture to a distillation apparatus and perform a fractional distillation at atmospheric or reduced pressure to separate the purified PMM from the lower-boiling sulfur dichloride and any other volatile byproducts.

Quantitative Data

Table 1: Purity and Yield Data from Purification Processes

Purification MethodStarting MaterialFinal PMM PurityResidual S₂Cl₂Reference
Fractional Distillation (Reduced Pressure)Crude PMM98.5%1.5%[3]
Chlorination followed by DistillationCrude PMM99.05%0.85%[3]

Visualizations

Purification_Workflow cluster_distillation Fractional Distillation cluster_chemical Chemical Treatment crude_pmm1 Crude PMM (with S₂Cl₂) distillation_column Fractional Distillation (Reduced Pressure) crude_pmm1->distillation_column impurities1 Low-boiling Impurities (SCl₂, etc.) distillation_column->impurities1 Separated purified_pmm1 Purified PMM distillation_column->purified_pmm1 Collected crude_pmm2 Crude PMM (with S₂Cl₂) chlorination Chlorination (Cl₂ gas) crude_pmm2->chlorination treated_mixture Treated Mixture (PMM, SCl₂) chlorination->treated_mixture distillation2 Distillation treated_mixture->distillation2 impurities2 SCl₂ distillation2->impurities2 Separated purified_pmm2 Purified PMM distillation2->purified_pmm2 Collected

Caption: Purification workflows for this compound.

Troubleshooting_Logic cluster_dist Distillation Issues cluster_chem Chemical Treatment Issues start Poor Separation (High S₂Cl₂ in PMM) q1 Pressure Stable? start->q1 q2 Chlorination Complete? start->q2 a1_yes Check Column Efficiency q1->a1_yes Yes a1_no Fix Vacuum Leaks/ Improve Pump q1->a1_no No a2_yes Check Subsequent Distillation q2->a2_yes Yes a2_no Increase Cl₂ Dose/ Improve Mixing q2->a2_no No

Caption: Troubleshooting logic for poor PMM purification.

References

minimizing carbon tetrachloride formation in perchloromethyl mercaptan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perchloromethyl mercaptan (PMM), with a specific focus on minimizing the formation of carbon tetrachloride (CCl₄).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
High levels of carbon tetrachloride (CCl₄) in the final product. Excessive reaction temperature. Temperatures above 40-50°C can favor the decomposition of PMM into CCl₄ and sulfur monochloride (S₂Cl₂).[1][2]Maintain the reaction temperature below 30°C for batch processes.[1] For continuous processes with an activated carbon catalyst, temperatures can be higher, but careful control is still necessary.[2]
Presence of trace metal impurities. Iron, tin, and bronze can catalyze the formation of CCl₄.[2]Use high-purity reactants and glass-lined reactors. Chlorine can be passed through a glass wool filter to remove iron particles.[2]
Exposure to sunlight or actinic radiation. UV light can promote the conversion of PMM to CCl₄ and sulfur chloride.[1]Conduct the reaction in a dark environment or in a reactor shielded from light.[1]
Inefficient catalyst. An inappropriate catalyst or incorrect catalyst concentration can lead to side reactions.Use iodine as a catalyst in the range of 0.1% to 0.5% by weight of the starting material.[1]
Low yield of this compound (PMM). Suboptimal reaction temperature. Temperatures that are too low may slow down the reaction rate, while excessively high temperatures lead to byproduct formation.The ideal temperature for an iodine-catalyzed batch process is between 10°C and 40°C.[2]
Formation of other byproducts. Besides CCl₄, other byproducts like sulfur dichloride (SCl₂) and thiophosgene (B130339) can reduce the yield of PMM.[2]The addition of difunctional carbonyl compounds (0.01 to 10% by weight of carbon disulfide) can suppress the formation of unwanted byproducts and increase the yield of PMM to as high as 95%.[2]
Difficulty in purifying PMM from byproducts. Similar boiling points of PMM and sulfur monochloride (S₂Cl₂). The boiling points of PMM (148-149°C) and S₂Cl₂ (138°C) are very close, making separation by simple distillation challenging.[2]Purification can be achieved through steam distillation, where sulfur chlorides are decomposed, followed by distillation under reduced pressure.[3] Another approach involves a multi-step distillation and chlorination process to separate and convert byproducts.[4]
Reaction does not initiate or proceeds very slowly. Absence or insufficient amount of catalyst. Iodine is a crucial catalyst for the chlorination of carbon disulfide to PMM.[1]Ensure the correct amount of iodine catalyst (0.1% to 0.5% by weight) is added to the reaction mixture.[1]
Low quality of reactants. Impurities in carbon disulfide or wet chlorine can inhibit the reaction.Use dry chlorine and high-purity carbon disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound (PMM)?

A1: The most common method for synthesizing PMM is the iodine-catalyzed chlorination of carbon disulfide (CS₂). The main reactions are:

  • CS₂ + 3Cl₂ → CCl₃SCl + SCl₂

  • 2CS₂ + 5Cl₂ → 2CCl₃SCl + S₂Cl₂[5]

Q2: How is carbon tetrachloride (CCl₄) formed as a byproduct?

A2: Carbon tetrachloride is primarily formed through a secondary reaction where the desired product, this compound, is further chlorinated, especially at higher temperatures.[1] The presence of metallic impurities can also catalyze the direct formation of CCl₄ from carbon disulfide and chlorine.[2][6]

Q3: What is the optimal temperature for PMM synthesis to minimize CCl₄ formation?

A3: For batch processes using an iodine catalyst, it is recommended to maintain the reaction temperature below 30°C.[1] At temperatures above 40°C, the decomposition of PMM to CCl₄ and S₂Cl₂ becomes more significant.[2]

Q4: What is the role of the iodine catalyst?

A4: The iodine catalyst is essential for the chlorination of the intermediate products to form this compound. In the absence of an iodine catalyst, little to no PMM is formed.[1]

Q5: Are there any additives that can help reduce byproduct formation?

A5: Yes, the addition of difunctional carbonyl compounds, such as alkyl diones, in amounts ranging from 0.01% to 10% by weight of the carbon disulfide feed has been shown to significantly suppress the formation of CCl₄ and other undesirable byproducts, leading to PMM yields as high as 95%.[2]

Q6: How can I purify PMM from CCl₄ and other byproducts?

A6: Volatile byproducts like carbon tetrachloride and sulfur dichloride can be removed by distillation.[2] The separation of PMM from sulfur monochloride is more challenging due to their close boiling points.[2] A common purification method involves steam distillation to decompose sulfur chlorides, followed by vacuum distillation of the PMM.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on Carbon Tetrachloride Formation

ParameterConditionImpact on CCl₄ FormationRecommendation for Minimizing CCl₄
Temperature Below 30°CMinimalMaintain temperature below 30°C.[1]
30°C - 50°CModerate increaseUse additives like diketones.
Above 50°CSignificant increase due to thermal decomposition of PMM.[1]Avoid temperatures above 40°C in batch processes.[2]
Catalyst Iodine (0.1-0.5 wt%)Optimal for PMM formation, minimizing side reactions.[1]Use iodine within the recommended concentration range.
Activated CarbonCan be used in continuous processes at higher temperatures (40-135°C).[2]Requires careful process control to avoid byproduct formation.
Impurities Trace metals (Fe, Sn)Catalyze the formation of CCl₄.[2]Use high-purity reactants and glass-lined reactors.[2]
Additives Difunctional Carbonyls (0.01-10 wt%)Suppresses the formation of CCl₄ and other byproducts.[2]Add to the reaction mixture to improve yield and purity.[2]
Light Sunlight/UV radiationPromotes the conversion of PMM to CCl₄.[1]Conduct the reaction in the absence of light.[1]

Experimental Protocols

Detailed Methodology for this compound Synthesis (Iodine Catalysis)

This protocol is based on established laboratory procedures.[3]

Materials:

  • Carbon disulfide (CS₂), high purity

  • Chlorine (Cl₂), dry

  • Iodine (I₂)

  • Ice-water bath

  • Round bottom flask with a reflux condenser

  • Gas inlet tube

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round bottom flask fitted with a reflux condenser and a gas inlet tube, place 75 g of carbon disulfide and 0.3 g of iodine.

  • Cooling: Cool the flask externally with an ice-water bath to maintain a low temperature.

  • Chlorination: Pass a current of dry chlorine gas through the carbon disulfide solution for several hours. The reaction can be accelerated by exposure to diffused daylight, but direct sunlight should be avoided to minimize CCl₄ formation.[1][3]

  • Monitoring the Reaction: Continue the chlorination until the volume of the liquid has approximately doubled, and the weight has increased to about 150-160 g.

  • Stopping the Reaction: Stop the flow of chlorine and allow the mixture to stand overnight.

  • Removal of Volatiles: The next day, gently warm the reaction mixture to remove excess carbon disulfide and the carbon tetrachloride byproduct.

  • Decomposition of Sulfur Chlorides: Add an equal volume of water to the residue and shake vigorously to decompose any remaining sulfur chlorides.

  • Purification:

    • Perform a steam distillation on the mixture.

    • Follow with a distillation under reduced pressure (e.g., at 50 mm Hg) to obtain pure this compound. The product is a clear yellow, oily liquid with a boiling point of 148-149°C (with some decomposition).[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products CS2 Carbon Disulfide (CS₂) PMM This compound (CCl₃SCl) CS2->PMM I₂ Catalyst < 30°C CCl4 Carbon Tetrachloride (CCl₄) CS2->CCl4 + 3Cl₂ Metal Impurities Cl2 Chlorine (Cl₂) Cl2->PMM I₂ Catalyst < 30°C I2 Iodine (I₂) PMM->CCl4 + Cl₂ > 40°C / UV Light S2Cl2 Sulfur Monochloride (S₂Cl₂) PMM->S2Cl2 Decomposition > 40°C Byproducts Byproducts Byproducts->CCl4 SCl2 Sulfur Dichloride (SCl₂) Byproducts->SCl2 Byproducts->S2Cl2

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (CS₂, I₂ in flask) start->setup cool 2. Cool Flask (Ice-water bath) setup->cool chlorinate 3. Introduce Dry Chlorine Gas cool->chlorinate monitor 4. Monitor Reaction Progress (Volume and weight increase) chlorinate->monitor stop 5. Stop Chlorine Flow & Stand Overnight monitor->stop remove_volatiles 6. Warm to Remove Excess CS₂ and CCl₄ stop->remove_volatiles decompose 7. Decompose Sulfur Chlorides (Add water and shake) remove_volatiles->decompose purify 8. Purify Product decompose->purify steam_distill 8a. Steam Distillation purify->steam_distill Step 1 vac_distill 8b. Vacuum Distillation steam_distill->vac_distill Step 2 end End (Pure PMM) vac_distill->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree start High CCl₄ Formation? temp Is Reaction Temp > 40°C? start->temp Yes no_issue CCl₄ Formation Minimized start->no_issue No light Is Reaction Exposed to UV Light? temp->light No reduce_temp Action: Reduce Temperature to < 30°C temp->reduce_temp Yes metals Are Reactants/Reactor Contaminated with Metals? light->metals No shield_light Action: Shield Reaction from Light light->shield_light Yes additives Consider Using Additives (e.g., Difunctional Carbonyls) metals->additives No purify_reactants Action: Use Pure Reactants & Glass-lined Reactor metals->purify_reactants Yes additives->no_issue reduce_temp->light shield_light->metals purify_reactants->additives

Caption: Troubleshooting decision tree for minimizing CCl₄ formation.

References

Technical Support Center: Synthesis of Trichloromethanesulfenyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trichloromethanesulfenyl chloride (PMM), also known as perchloromethyl mercaptan.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used to improve the yield of trichloromethanesulfenyl chloride?

The primary catalysts used in the synthesis of trichloromethanesulfenyl chloride from carbon disulfide and chlorine are iodine and activated carbon.[1][2][3] Historically, iodine has been used, but activated carbon is now often preferred as it can provide nearly quantitative yields and allows for continuous production processes.[2] The use of activated carbon also eliminates the need for iodine, simplifying product purification.[2] Additionally, certain additives, such as difunctional carbonyl compounds, can be used to suppress the formation of byproducts and increase yields to as high as 95%.[1]

Q2: What are the typical byproducts in this synthesis, and how can their formation be minimized?

Common byproducts include carbon tetrachloride (CCl₄), sulfur dichloride (SCl₂), and disulfur (B1233692) dichloride (S₂Cl₂).[3] The formation of disulfur dichloride is particularly problematic as its boiling point is very close to that of trichloromethanesulfenyl chloride, making separation by distillation difficult.[1] To minimize byproduct formation, it is crucial to control the reaction temperature, ideally between 5°C and 40°C, and to use a molar ratio of carbon disulfide to chlorine of approximately 1:3 to 1:4.[2][3] Using activated carbon as a catalyst also significantly reduces the formation of unwanted byproducts.[2]

Q3: My product appears to be decomposing during purification. What are the likely causes and solutions?

Trichloromethanesulfenyl chloride is thermally unstable and can decompose, especially at temperatures above 50°C, to form carbon tetrachloride and sulfur chloride.[4] Decomposition can also be catalyzed by sunlight or other actinic radiation.[4] To prevent decomposition, it is recommended to perform distillations at reduced pressure to keep the temperature low. Additionally, the presence of metallic impurities, such as iron, can accelerate decomposition and the formation of byproducts.[1] Using iron-free activated carbon and ensuring all equipment is free from metallic contaminants can help mitigate this issue.[3]

Q4: Can this synthesis be performed in a continuous process?

Yes, a continuous process for the production of trichloromethanesulfenyl chloride is possible and often more efficient than a batch process, especially when using an activated carbon catalyst.[2] A continuous setup typically involves passing carbon disulfide and chlorine through a reaction tube or column packed with granular activated carbon while carefully controlling the temperature.[2][3] This method allows for high throughput and can achieve nearly quantitative yields.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Trichloromethanesulfenyl Chloride - Incorrect Reaction Temperature: Temperatures outside the optimal range (5-40°C for batch processes) can favor byproduct formation.[2][3] - Inappropriate Molar Ratio: An incorrect ratio of carbon disulfide to chlorine can lead to the formation of undesired sulfur chlorides.[2] - Catalyst Deactivation: In continuous processes, the activated carbon catalyst may lose activity over time.- Maintain the reaction temperature within the recommended range using a cooling system. - Ensure the molar ratio of carbon disulfide to chlorine is between 1:3 and 1:4.[2] - Periodically regenerate or replace the activated carbon catalyst.
High Concentration of Byproducts (e.g., CCl₄, S₂Cl₂) - Presence of Metallic Impurities: Trace metals like iron can catalyze the formation of byproducts.[1] - High Reaction Temperature: Elevated temperatures promote the decomposition of the desired product into byproducts.[4]- Use iron-free activated carbon.[3] If necessary, treat the activated carbon with dilute hydrochloric acid to remove iron contaminants.[3] - Strictly control the reaction temperature.
Difficulty in Product Purification - Formation of Disulfur Dichloride: This byproduct has a boiling point very close to that of trichloromethanesulfenyl chloride, making separation by distillation challenging.[1]- Optimize the reaction conditions (temperature, molar ratio, catalyst) to minimize the formation of disulfur dichloride.[2] - Consider purification methods other than distillation, such as steam distillation, which can help to separate the product from sulfur chlorides.[2]
Product Instability - Thermal Decomposition: The product is sensitive to heat.[4] - Hydrolysis: Contact with water can lead to the decomposition of the product.[5]- Store the product in a cool, dark place. - Ensure all glassware and reagents are dry before use.

Catalyst Performance Data

Catalyst Reported Yield Key Advantages Notes
Activated Carbon Practically quantitative[2]- High yield and selectivity. - Enables continuous production. - Avoids the use of iodine.[2]The quality of the activated carbon (e.g., iron-free, high surface area) is crucial for optimal performance.[3]
Iodine Good yields, but can be lower than with activated carbon.- Historically used and well-documented.Can lead to the formation of byproducts that are difficult to separate.[3]
Activated Carbon with Difunctional Carbonyl Compound Additives Up to 95%[1]- Suppresses the formation of carbon tetrachloride and sulfur monochloride.[1]The additive is introduced in situ with the carbon disulfide and catalyst.[1]

Experimental Protocols

Synthesis of Trichloromethanesulfenyl Chloride using Activated Carbon Catalyst (Continuous Process)

This protocol is based on procedures described in the patent literature for a continuous synthesis process.

Materials and Equipment:

  • Jacketed reaction tube or column

  • Inlet tubes for chlorine and carbon disulfide

  • Cooling system

  • Granulated, iron-free activated carbon (particle size ~2.5 mm, high surface area)[3]

  • Carbon disulfide (CS₂)

  • Chlorine (Cl₂)

Procedure:

  • Catalyst Preparation: Pack the reaction tube with dry, iron-free, granulated activated carbon.[3] If the activated carbon contains iron, it should be pre-treated with dilute hydrochloric acid, washed with water until acid-free, and then dried.[3]

  • Reaction Setup: Set up the reaction tube with separate inlets for carbon disulfide and chlorine. Connect the cooling system to the jacket of the reaction tube to maintain the desired temperature.

  • Initiation of Reaction: Begin by introducing carbon disulfide to the reaction tube.

  • Introduction of Reactants: Introduce chlorine gas and carbon disulfide simultaneously into the reaction tube at a molar ratio of approximately 3.64:1 (chlorine to carbon disulfide).[3] An example of feed rates would be 98 grams/hour of chlorine and 29 grams/hour of carbon disulfide.[3]

  • Temperature Control: Circulate a cooling medium through the jacket of the reaction tube to maintain the internal temperature at a constant, controlled level, for example, 40°C.[3]

  • Product Collection: The reaction mixture, containing trichloromethanesulfenyl chloride and sulfur dichloride, is continuously collected from the outlet of the reaction tube.

  • Purification: The crude product can be purified by distillation under reduced pressure to separate the trichloromethanesulfenyl chloride from the more volatile sulfur dichloride.

Visualizations

Experimental Workflow for Continuous Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Processing catalyst_prep Catalyst Preparation: Pack column with activated carbon initiation Initiate Reaction: Introduce reactants to the packed column catalyst_prep->initiation reactant_prep Reactant Preparation: Prepare CS₂ and Cl₂ feeds reactant_prep->initiation control Maintain Conditions: Control temperature (e.g., 40°C) initiation->control collection Continuous Collection: Collect crude product control->collection purification Purification: Vacuum distillation collection->purification troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield temp Incorrect Temperature? start->temp ratio Incorrect Molar Ratio? start->ratio catalyst Catalyst Inactive? start->catalyst impurities Metallic Impurities? start->impurities adjust_temp Adjust to 5-40°C temp->adjust_temp adjust_ratio Set CS₂:Cl₂ to 1:3-1:4 ratio->adjust_ratio replace_catalyst Regenerate/Replace Catalyst catalyst->replace_catalyst use_fe_free Use Iron-Free Catalyst impurities->use_fe_free

References

stabilization of perchloromethyl mercaptan during storage and transport

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perchloromethyl mercaptan (PMM). The information provided herein is intended to ensure the stability of PMM during storage and transport, crucial for experimental reproducibility and safety.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and transport of this compound.

Problem Possible Cause(s) Recommended Action(s)
Development of a yellow or brown discoloration in the PMM sample. Oxidation or decomposition of the PMM.1. Immediately move the sample to a cool, dark, and dry storage location. 2. Purge the container headspace with an inert gas (e.g., nitrogen or argon) to remove oxygen. 3. Consider adding a stabilizer, such as a phosphite (B83602) antioxidant, at a low concentration (e.g., 0.1-0.5% w/w).
Presence of solid precipitate in the PMM container. Polymerization or reaction with container material.1. Verify that the storage container is made of a compatible material (e.g., glass or Teflon). Avoid contact with metals, especially iron and steel, as PMM is corrosive.[1] 2. Filter the PMM to remove the precipitate before use. 3. If the problem persists, consider transferring the PMM to a new, inert container.
A noticeable increase in pressure inside the storage container. Decomposition of PMM, leading to the evolution of gases such as carbon dioxide and hydrogen chloride.[1]1. CAUTION: Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 2. Slowly and carefully vent the container in a safe and controlled manner. 3. Discard the decomposed PMM according to your institution's hazardous waste disposal procedures.
Inconsistent experimental results using PMM from the same batch. Degradation of the PMM stock, leading to a decrease in purity and the presence of reactive byproducts.1. Test the purity of the PMM stock using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). 2. If the purity is compromised, purify the PMM by distillation under reduced pressure or discard it. 3. For future use, aliquot the PMM into smaller, single-use containers to minimize exposure to air and moisture upon repeated opening.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place, away from sources of heat, light, and moisture. The storage area should be well-ventilated. To prevent degradation, it is recommended to store PMM under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers made of non-reactive materials like glass or Teflon.

Q2: What are the primary degradation products of this compound?

A2: this compound is sensitive to moisture and can hydrolyze to form corrosive and toxic byproducts, including hydrochloric acid (HCl) and carbon dioxide (CO2).[1] It can also decompose upon heating to produce phosgene, sulfur oxides, and other toxic gases.

Q3: What types of stabilizers can be used for this compound?

A3: While specific quantitative data is limited in publicly available literature, organophosphorus compounds, such as phosphite antioxidants, have been reported as effective stabilizers for mercaptans. These compounds are believed to inhibit oxidative degradation pathways. The choice and concentration of a stabilizer should be carefully evaluated for compatibility with the intended application.

Q4: How can I safely transport this compound?

A4: this compound is classified as a hazardous material for transport. It must be packaged in UN-approved containers that are properly labeled with the appropriate hazard class (Toxic). Transportation should adhere to all local, national, and international regulations for the transport of dangerous goods.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and identifying degradation products of this compound. A specific GC-MS method has been described for the analysis of PMM in fungicide formulations, which can be adapted for stability studies.[2]

Quantitative Data on Stabilizer Efficacy

As comprehensive, publicly available quantitative data on the efficacy of various stabilizers for this compound is limited, we provide the following table as a template for researchers to populate with their own experimental data. This will allow for a systematic comparison of different stabilization strategies.

Stabilizer Concentration (w/w %) Storage Condition Time Point PMM Purity (%) Key Degradation Product(s) (%)
e.g., Tris(nonylphenyl) phosphitee.g., 0.1%e.g., 40°C / 75% RHe.g., 4 weeksDataData
e.g., Triphenyl phosphitee.g., 0.1%e.g., 40°C / 75% RHe.g., 4 weeksDataData
Control (No Stabilizer)N/Ae.g., 40°C / 75% RHe.g., 4 weeksDataData

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is a general guideline and should be adapted based on specific experimental needs and available equipment.

1. Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf-life and to evaluate the effectiveness of potential stabilizers.

2. Materials:

  • This compound (PMM) of known purity.

  • Candidate stabilizers (e.g., phosphite antioxidants).

  • Inert gas (Nitrogen or Argon).

  • Appropriate storage containers (e.g., amber glass vials with Teflon-lined caps).

  • Analytical instrumentation (GC-MS).

  • Controlled environment chambers or ovens.

3. Sample Preparation:

  • Prepare a stock solution of PMM.

  • If testing stabilizers, prepare solutions of PMM containing the desired concentration of each stabilizer.

  • Aliquot the PMM solutions into the storage vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Prepare a sufficient number of samples for each time point and storage condition.

4. Storage Conditions:

  • Accelerated Conditions: Store samples at elevated temperatures (e.g., 40°C, 50°C) and controlled relative humidity (e.g., 75% RH).

  • Control Conditions: Store samples at the recommended long-term storage conditions (e.g., 5°C or ambient temperature).

5. Testing Schedule:

  • Analyze samples at initial time point (T=0).

  • Analyze samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the duration of the study.

6. Analytical Method (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column suitable for the analysis of organochlorine compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 80°C held for 3 minutes, followed by a ramp to 260°C at a rate of 10°C/min.[2]

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.[2]

  • Mass Spectrometer: Operated in full scan mode to identify degradation products and in selected ion monitoring (SIM) mode for quantification of PMM and known degradants.

7. Data Analysis:

  • Calculate the percentage purity of PMM at each time point.

  • Identify and quantify any significant degradation products.

  • Plot the percentage of remaining PMM against time for each storage condition.

  • Determine the degradation rate constant (k) for each condition.

  • Use the Arrhenius equation to predict the shelf-life at the recommended long-term storage conditions.

Visualizations

G Troubleshooting Workflow for PMM Instability start PMM Stability Issue Identified check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage discard Discard Decomposed PMM start->discard Obvious Decomposition (Pressure, Color Change) check_container Inspect Container (Material, Seal) check_storage->check_container Conditions OK repackage Repackage in Inert Container check_storage->repackage Conditions Not OK analyze_purity Analyze PMM Purity (e.g., GC-MS) check_container->analyze_purity Container OK check_container->repackage Container Not OK add_stabilizer Consider Adding Stabilizer analyze_purity->add_stabilizer Purity Decreasing resolve Issue Resolved analyze_purity->resolve Purity OK add_stabilizer->resolve repackage->resolve

Caption: Troubleshooting workflow for addressing PMM stability issues.

G Decomposition Pathway of this compound pmm This compound (CCl3SCl) hydrolysis Hydrolysis pmm->hydrolysis decomposition Thermal/Catalytic Decomposition pmm->decomposition moisture Moisture (H2O) moisture->hydrolysis heat_light Heat / Light heat_light->decomposition metals Metals (e.g., Fe) metals->decomposition hcl Hydrochloric Acid (HCl) hydrolysis->hcl co2 Carbon Dioxide (CO2) hydrolysis->co2 phosgene Phosgene (COCl2) decomposition->phosgene sulfur_compounds Sulfur Compounds decomposition->sulfur_compounds

Caption: Simplified decomposition pathways of this compound.

References

troubleshooting side reactions in the synthesis of captan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Captan (B1668291). Our goal is to help you identify and mitigate common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Captan?

A1: Captan is synthesized through the reaction of trichloromethylsulfenyl chloride with the sodium salt of tetrahydrophthalimide. The sodium salt is typically prepared in situ by reacting tetrahydrophthalimide with a base like sodium hydroxide (B78521) in an aqueous solution.[1]

Q2: What are the most common impurities found in technical grade Captan?

A2: Common impurities include unreacted starting materials such as tetrahydrophthalimide, byproducts like sodium chloride, and degradation products, most notably tetrahydrophthalimide (THPI) from hydrolysis.[2] Another potential impurity is bis-(trichloromethyl) disulfide.[2] Perchloromethyl mercaptan (PCMM), a precursor to trichloromethylsulfenyl chloride, can also be present as a contaminant and is prone to hydrolysis, which can affect the pH and stability of the final product.

Q3: How does pH affect the stability of Captan during synthesis and storage?

A3: Captan is highly susceptible to hydrolysis, especially under alkaline conditions. The rate of degradation increases significantly as the pH rises. For instance, the half-life of Captan is 32 hours at pH 5, but it decreases to 8 hours at pH 7 and just 10 minutes at pH 8.[3][4] Therefore, maintaining a slightly acidic to neutral pH is crucial during the work-up and for the stability of the final product.

Q4: What is the optimal temperature range for the synthesis of Captan?

A4: To minimize side reactions and decomposition, the synthesis is typically carried out at low temperatures. It is recommended to cool the solution of the tetrahydrophthalimide salt to 10-15°C before reacting it with trichloromethylsulfenyl chloride. The condensation reaction itself should be maintained between 10°C and 25°C.[5]

Troubleshooting Guide for Side Reactions

Issue 1: Low Yield of Captan and Presence of Tetrahydrophthalimide (THPI) Impurity

Possible Cause: This is often due to the hydrolysis of the Captan product, which is accelerated by alkaline conditions and elevated temperatures. The starting material, trichloromethylsulfenyl chloride, can also hydrolyze.

Suggested Solutions:

  • pH Control:

    • Ensure the reaction mixture is not overly alkaline. While a base is used to form the sodium salt of tetrahydrophthalimide, excess base can promote product degradation.

    • During work-up, wash the product with water to remove inorganic salts and ensure the final product is stored under neutral or slightly acidic conditions.

  • Temperature Management:

    • Strictly control the reaction temperature, keeping it within the recommended 10-25°C range.[5]

    • Use a cooling bath to dissipate any heat generated during the reaction.

  • Reaction Time:

    • Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times, which can increase the likelihood of hydrolysis.

Issue 2: Presence of Unreacted Tetrahydrophthalimide

Possible Cause: Incomplete reaction due to inefficient salt formation or insufficient reagent.

Suggested Solutions:

  • Stoichiometry: Ensure an appropriate molar ratio of base to tetrahydrophthalimide is used to achieve complete conversion to the sodium salt.

  • Mixing: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in a multiphasic reaction mixture.

  • Purity of Reagents: Use high-purity starting materials. Impurities in the trichloromethylsulfenyl chloride can reduce its reactivity.

Issue 3: Formation of Bis-(trichloromethyl) disulfide

Possible Cause: This byproduct can form from the starting material, trichloromethylsulfenyl chloride, particularly if impurities are present from its own synthesis. The reaction of trichloromethylsulfenyl chloride can sometimes lead to the formation of this disulfide.

Suggested Solutions:

  • High-Quality Starting Materials: Use freshly prepared or purified trichloromethylsulfenyl chloride.

  • Inert Atmosphere: While not always standard, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to the formation of disulfides.

Data Presentation

Table 1: Effect of Reaction Conditions on Captan Purity and Yield (Based on Patent Data)

ParameterCondition 1Condition 2 (Optimized)
Reaction Temperature 0-5°C10-15°C (cooling), 10-25°C (reaction)
Captan Content (%) 97.3299.28
Perchloromethylmercaptan (%) 0.0610.069
Sodium Chloride (%) 0.0960.066
Process Yield (%) 95.8898.28

Data adapted from a comparative example in a synthesis patent, highlighting the impact of temperature control.[5]

Table 2: Comparison of Water-Based vs. Solvent-Based Synthesis of Captan

Synthesis MethodPurity (%)Yield (%)Key Advantages
Water-Based >98>92Reduced cost, lower environmental impact, avoids use of toxic solvents.[1]
Solvent-Based (Toluene) VariableGenerally lower than water-basedTraditional method, may require solvent recovery systems.[1]

Experimental Protocols

Key Experiment: Laboratory Scale Synthesis of Captan (Water-Based Method)

This protocol is a generalized procedure based on common synthetic descriptions.[1][5]

Materials:

  • Tetrahydrophthalimide

  • Sodium hydroxide (NaOH)

  • Trichloromethylsulfenyl chloride

  • Deionized water

  • Ice bath

  • Reaction flask with overhead stirrer and dropping funnel

Procedure:

  • Salt Formation:

    • In a reaction flask, dissolve tetrahydrophthalimide in a calculated amount of aqueous sodium hydroxide solution with stirring. A slight molar excess of tetrahydrophthalimide to NaOH is recommended to ensure all the base reacts.

    • Cool the resulting solution to 10-15°C in an ice bath.

  • Condensation Reaction:

    • Slowly add trichloromethylsulfenyl chloride to the cooled solution of the sodium salt of tetrahydrophthalimide via a dropping funnel over a period of 30-60 minutes with vigorous stirring.

    • Maintain the reaction temperature between 10°C and 25°C using the ice bath.

  • Isolation and Purification:

    • After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.

    • The solid Captan product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with cold water to remove sodium chloride and any unreacted starting materials.

    • Dry the purified Captan under vacuum at a low temperature (e.g., 40-50°C) to avoid thermal decomposition.

Visualizations

captan_synthesis THPI_Anhydride Tetrahydrophthalic Anhydride THPImide Tetrahydrophthalimide THPI_Anhydride->THPImide + NH4OH NH4OH Ammonium Hydroxide THPImide_Salt Sodium Salt of Tetrahydrophthalimide THPImide->THPImide_Salt + NaOH NaOH Sodium Hydroxide Captan Captan THPImide_Salt->Captan PMM Trichloromethylsulfenyl Chloride PMM->Captan

Caption: Synthetic pathway for Captan.

troubleshooting_logic Start Low Yield or Purity Issue Check_THPI High THPI content? Start->Check_THPI Check_Reactant Unreacted Tetrahydrophthalimide? Check_THPI->Check_Reactant No Solution_pH_Temp Control pH and Temperature Check_THPI->Solution_pH_Temp Yes Check_Disulfide Presence of Disulfide byproduct? Check_Reactant->Check_Disulfide No Solution_Stoichiometry Check Stoichiometry and Mixing Check_Reactant->Solution_Stoichiometry Yes Solution_Purity_Inert Use Pure Reagents, Consider Inert Atmosphere Check_Disulfide->Solution_Purity_Inert Yes End Improved Synthesis Check_Disulfide->End No Solution_pH_Temp->End Solution_Stoichiometry->End Solution_Purity_Inert->End

Caption: Troubleshooting workflow for Captan synthesis.

experimental_workflow Step1 1. Dissolve Tetrahydrophthalimide in NaOH(aq) Step2 2. Cool solution to 10-15°C Step1->Step2 Step3 3. Add Trichloromethylsulfenyl Chloride (10-25°C) Step2->Step3 Step4 4. Stir for 1-2 hours Step3->Step4 Step5 5. Filter the precipitate Step4->Step5 Step6 6. Wash with cold water Step5->Step6 Step7 7. Dry under vacuum Step6->Step7 Final_Product Pure Captan Step7->Final_Product

Caption: Experimental workflow for Captan synthesis.

References

Technical Support Center: Optimizing Reactions of Perchloromethyl Mercaptan with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing reaction conditions for perchloromethyl mercaptan (PMM, trichloromethanesulfenyl chloride) with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (PMM), systematically named trichloromethanesulfenyl chloride, is an organosulfur compound with the formula CCl₃SCl.[1] It is a yellow, oily liquid with a pungent, unpleasant odor.[1] PMM is highly toxic and corrosive.[1] It can cause severe irritation and burns to the skin and eyes, and inhalation can lead to respiratory distress and potential damage to the liver and kidneys.[2] It is crucial to handle PMM in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: What are the common side reactions to be aware of when working with PMM?

A2: The primary side reactions involve the decomposition of PMM or reactions with impurities.

  • Hydrolysis: PMM reacts with water, especially when heated, to produce hydrochloric acid, carbon dioxide, and sulfur.[1] This can be a significant issue if wet solvents or reagents are used.

  • Reaction with Metals: PMM is corrosive to most metals and can react with iron or steel, leading to the evolution of carbon tetrachloride.[1]

  • Thermal Decomposition: At elevated temperatures, PMM can decompose to form carbon tetrachloride, sulfur chlorides, and other byproducts.[1][3]

  • Further Chlorination: In the presence of excess chlorine, PMM can be chlorinated to carbon tetrachloride and sulfur dichloride.[3]

Q3: How can I purify the final products from reactions involving PMM?

A3: Purification strategies depend on the properties of the product.

  • Aqueous Workup: Quenching the reaction with a suitable aqueous solution (e.g., sodium bicarbonate to neutralize acid) followed by extraction with an organic solvent is a common first step.[4]

  • Chromatography: Column chromatography on silica (B1680970) gel is frequently used to separate the desired product from byproducts and unreacted starting materials.[4]

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.[4]

  • Distillation: For volatile liquid products, distillation under reduced pressure may be suitable to prevent thermal decomposition.[4]

Troubleshooting Guides by Nucleophile Class

Nitrogen Nucleophiles (Amines and Imides)

The reaction of PMM with nitrogen nucleophiles is a common method for synthesizing fungicides like Captan (B1668291) and Folpet.[5][6]

Common Issues & Solutions

ProblemPossible CauseRecommended Solution
Low Yield Hydrolysis of PMM: Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Side reactions of PMM: The reaction of PMM with the base used to deprotonate the imide.Add PMM slowly to the reaction mixture to maintain a low concentration. Maintain the recommended reaction temperature.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider a moderate increase in temperature or extended reaction time.
Product Contaminated with Byproducts Decomposition of PMM: High reaction temperatures can lead to the formation of carbon tetrachloride and sulfur chlorides.Maintain the reaction temperature, typically between 10-25°C.[7]
Hydrolysis of product: The N-S bond in the product can be susceptible to hydrolysis under strongly acidic or basic conditions during workup.Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
Difficulty in Product Isolation Product is soluble in the aqueous phase: This can be an issue with more polar products.Saturate the aqueous phase with a neutral salt like sodium chloride to decrease the solubility of the product before extraction.[8]

Experimental Protocol: Synthesis of Captan

The following protocol is adapted from the synthesis of Captan, a commercial fungicide.[5][7]

  • Preparation of the Imide Salt: Dissolve 1,2,3,6-tetrahydrophthalimide (B42971) in an aqueous alkaline solution (e.g., NaOH) to form the sodium salt. Cool the resulting solution to 10-15°C.[7]

  • Reaction with PMM: Slowly add this compound to the cooled imide salt solution with vigorous stirring. The molar ratio of the imide to PMM should be approximately 1:1.

  • Temperature Control: Maintain the reaction temperature between 10°C and 25°C.[7] The reaction is exothermic, and cooling may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by checking the pH of the aqueous medium. The reaction is typically complete when the solution becomes acidic.

  • Isolation: Filter the precipitated solid product, wash with water, and then a small amount of a suitable organic solvent like methanol.

  • Drying: Air-dry or dry the product under vacuum.

Caption: Reaction scheme for the synthesis of Captan.

cluster_conditions Reaction Conditions Tetrahydrophthalimide 1,2,3,6-Tetrahydrophthalimide PMM This compound (CCl3SCl) Tetrahydrophthalimide:e->PMM:w Captan Captan PMM:e->Captan:w NaCl NaCl + H2O NaOH NaOH

Sulfur Nucleophiles (Thiols)

The reaction of PMM with thiols can lead to the formation of trichloromethyl disulfides.

Common Issues & Solutions

ProblemPossible CauseRecommended Solution
Formation of Symmetrical Disulfides Oxidation of the starting thiol: Thiols can be easily oxidized to form symmetrical disulfides (RSSR), especially in the presence of air or other oxidants.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.
Low Yield of Trichloromethyl Disulfide Side reactions of PMM: PMM can react with the base used to generate the thiolate.Add PMM slowly to the pre-formed thiolate solution. Use a non-nucleophilic base if possible.
Complex Product Mixture Further reactions of the product: The product disulfide may undergo further reactions under the reaction conditions.Monitor the reaction closely and stop it once the starting material is consumed. Purify the product promptly.

Experimental Protocol: General Synthesis of Trichloromethyl Disulfides

  • Thiolate Formation: Dissolve the thiol in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere. Add a base (e.g., sodium hydride, triethylamine) at 0°C to generate the thiolate.

  • Reaction with PMM: Slowly add a solution of this compound in the same solvent to the thiolate solution at 0°C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often rapid.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General reaction of PMM with a thiol.

PMM CCl3SCl Product CCl3S-S-R PMM->Product Thiol R-SH Thiol->PMM + HCl + HCl Base Base Base->PMM cat.

Oxygen Nucleophiles (Alcohols)

The reaction of PMM with alcohols is expected to yield thiocarbonates. However, specific literature on this reaction is scarce. General principles of nucleophilic substitution on sulfenyl chlorides can be applied.

Potential Issues & Suggested Approaches

ProblemPossible CauseRecommended Solution
Low Reactivity Alcohols are weaker nucleophiles than amines or thiols. Convert the alcohol to its more nucleophilic alkoxide form using a strong, non-nucleophilic base (e.g., sodium hydride).
Side Reaction with Base PMM can react with the base. Add PMM slowly to the pre-formed alkoxide solution at low temperature.
Product Instability The resulting thiocarbonate may be unstable. Use mild reaction and workup conditions. Analyze the crude product promptly.
Other Nucleophiles (Azide and Thiocyanate)

Reaction with Azide (B81097): The reaction with sodium azide is expected to yield trichloromethylthio azide. Care must be taken as organic azides can be explosive.

Reaction with Thiocyanate (B1210189): The reaction with potassium thiocyanate can yield trichloromethyl thiocyanate.

Experimental Protocol: Synthesis of Trichloromethyl Thiocyanate

The following is adapted from a patented procedure.[9]

  • Preparation of Hydrogen Cyanide (Caution! Highly Toxic): In a well-ventilated fume hood with extreme caution, a solution of hydrogen cyanide can be prepared in situ by the careful acidification of a cyanide salt (e.g., KCN) with a strong acid like HCl.[9]

  • Reaction: this compound is added gradually to the hydrogen cyanide solution.[9]

  • Temperature Control: The reaction temperature should be carefully controlled, often below 10°C, using external cooling.[9]

  • Workup and Purification: The product is isolated by extraction and purified by distillation under reduced pressure.[9]

Quantitative Data Summary

The following tables summarize available quantitative data for the reactions of this compound with various nucleophiles. Data is limited in the publicly available literature, and further optimization may be required for specific substrates.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
TetrahydrophthalimideN-trichloromethylthio tetrahydrophthalimideNaOH(aq), 20°C, 8 min91.1[10]
TetrahydrophthalimideN-trichloromethylthio tetrahydrophthalimideNaOH(aq), NaCl, 20°C96.9[10]
PhthalimideN-trichloromethylthio phthalimideK₂CO₃(aq), KCl85[10]
1,2,3,6-TetrahydrophthalimideCaptanNaOH(aq), 10-25°C97.16 - 98.28[7]

Table 2: Reaction with Other Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Hydrogen CyanideTrichloromethyl thiocyanateAqueous HCl/KCN, <10°C, 1.5 h44[9]

Workflow and Relationship Diagrams

Caption: General workflow for optimizing PMM reactions.

start Start: Define Nucleophile and Target Product reagent_prep Reagent & Solvent Preparation (Anhydrous Conditions) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagent_prep->reaction_setup addition Slow Addition of PMM reaction_setup->addition monitoring Reaction Monitoring (TLC, GC-MS) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography, Crystallization, or Distillation) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end low_yield Low Yield check_purity Check Purity of Starting Materials low_yield->check_purity check_conditions Verify Anhydrous/Inert Conditions low_yield->check_conditions optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time change_base Consider a Different Base low_yield->change_base

References

Technical Support Center: Decomposition of Perchloromethyl Mercaptan in the Presence of Moisture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the decomposition of perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride, in the presence of moisture. Proper handling and understanding of its stability are critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitivity to moisture a concern?

This compound (CCl₃SCl) is a reactive organosulfur compound used as an intermediate in the synthesis of various chemicals, including some fungicides and dyes.[1] It is highly sensitive to moisture and will decompose upon contact with water, even atmospheric moisture.[2] This decomposition can lead to the formation of corrosive and toxic byproducts, which can interfere with reactions, corrode equipment, and pose significant safety hazards.[3]

Q2: What are the primary decomposition products of this compound in the presence of water?

The decomposition of this compound in the presence of water can proceed through different pathways depending on the conditions.

  • Complete Hydrolysis: With an excess of water, particularly hot water, this compound undergoes complete hydrolysis to form carbon dioxide (CO₂), hydrogen chloride (HCl), and elemental sulfur (S).[1][2] The balanced chemical equation for this reaction is: 8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₈[1]

  • Controlled Hydrolysis: Under controlled conditions with a limited amount of water, the hydrolysis can yield chlorocarbonylsulfenyl chloride (ClC(O)SCl) and hydrogen chloride.[1] The reaction is as follows: CCl₃SCl + H₂O → ClC(O)SCl + 2 HCl[1]

Q3: How quickly does this compound decompose in the presence of moisture?

The rate of hydrolysis is influenced by several factors, including temperature, the amount of water present, and the presence of acidic byproducts. The reaction is known to be slow with ambient moisture in the air but is faster with liquid water, especially when heated.[2]

Kinetic studies have shown that the hydrolysis of this compound is a first-order reaction with respect to the compound itself. Interestingly, it exhibits a negative first-order dependence on the concentration of the hydrogen chloride formed during the reaction. This indicates that the accumulation of HCl, a product of the hydrolysis, actually slows down the decomposition rate. This phenomenon is known as product inhibition. The reaction also has a high activation energy of 109 kJ/mol, meaning the rate of decomposition increases significantly with temperature.

Q4: What are the safety hazards associated with the decomposition of this compound?

The decomposition of this compound releases hydrogen chloride (HCl), a corrosive gas that can cause severe respiratory irritation.[4] In case of a fire, other toxic gases such as phosgene, carbon tetrachloride, sulfur chlorides, and sulfur dioxide can be formed.[5] this compound itself is very toxic by inhalation and skin absorption and can cause severe burns.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound where moisture contamination is a potential problem.

Issue Potential Cause Troubleshooting Steps
Inconsistent or low yields in reactions using this compound. Decomposition of the starting material due to moisture contamination in solvents, reagents, or glassware.1. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).2. Dry all glassware in an oven and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.3. Handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
Formation of unexpected side products. Partial or complete hydrolysis of this compound leading to reactive intermediates or byproducts.1. Analyze reaction mixtures by GC-MS to identify potential hydrolysis products such as chlorocarbonylsulfenyl chloride.2. Review the reaction mechanism to consider if HCl or other decomposition products could be catalyzing side reactions.3. If possible, include a non-nucleophilic acid scavenger in the reaction to remove any generated HCl.
Corrosion of metal equipment (e.g., stirrer bars, needles). Formation of hydrochloric acid upon hydrolysis of this compound.[3]1. Use glass or PTFE-coated equipment where possible.2. Minimize the exposure of metal parts to the reaction mixture, especially if moisture is suspected to be present.3. Neutralize the reaction mixture with a suitable base during workup to quench any residual acid.
Difficulty in reproducing experimental results. Variable levels of moisture in the experimental setup. Product inhibition from HCl buildup affecting reaction kinetics.1. Standardize the procedure for drying all components of the reaction setup.2. Use a consistent source and grade of solvents and reagents.3. Monitor the reaction progress carefully. If product inhibition is suspected, consider strategies to remove HCl as it is formed.

Data Presentation

Table 1: Decomposition Products of this compound with Water

Condition Primary Products Chemical Equation
Complete Hydrolysis (excess water) Carbon Dioxide (CO₂), Hydrogen Chloride (HCl), Sulfur (S₈)8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₈
Controlled Hydrolysis (limited water) Chlorocarbonylsulfenyl Chloride (ClC(O)SCl), Hydrogen Chloride (HCl)CCl₃SCl + H₂O → ClC(O)SCl + 2 HCl

Experimental Protocols

Protocol: Monitoring the Decomposition of this compound by GC-MS

This protocol provides a general framework for studying the decomposition of this compound in the presence of a controlled amount of moisture.

1. Materials and Reagents:

  • This compound (≥96%)

  • Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)

  • Deionized water

  • Internal standard (e.g., a stable chlorinated hydrocarbon not present in the sample)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS grade solvents for sample dilution

  • All glassware must be oven-dried and cooled under an inert atmosphere.

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1000 µg/mL).

    • Prepare a stock solution of the internal standard in the same solvent.

  • Decomposition Experiment:

    • In a sealed vial, combine a known volume of the this compound stock solution with the anhydrous solvent.

    • Add a specific, measured amount of deionized water to initiate hydrolysis. The amount of water can be varied to study its effect on the decomposition rate.

    • Maintain the reaction at a constant temperature (e.g., 25 °C) and stir if necessary.

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to a vial containing anhydrous sodium sulfate to remove any unreacted water.

    • Add a known amount of the internal standard solution.

    • Dilute the sample to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A suitable capillary column for separating chlorinated hydrocarbons (e.g., a DB-5ms or equivalent).

    • Injection: Use a split/splitless injector, typically in splitless mode for trace analysis.

    • Oven Program: Develop a temperature program that effectively separates the this compound from the solvent, internal standard, and potential degradation products.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300).

    • Quantification: Create a calibration curve using standards of this compound of known concentrations. Quantify the amount of this compound remaining at each time point relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of this compound versus time.

  • From this data, determine the rate of decomposition and the half-life of the compound under the specific experimental conditions.

Visualizations

DecompositionPathway cluster_controlled Controlled Hydrolysis cluster_complete Complete Hydrolysis PMM This compound (CCl3SCl) COSCl Chlorocarbonylsulfenyl Chloride (ClC(O)SCl) PMM->COSCl Limited H2O CO2 Carbon Dioxide (CO2) PMM->CO2 Excess H2O H2O Water (H2O) HCl1 Hydrogen Chloride (HCl) COSCl->HCl1 HCl2 Hydrogen Chloride (HCl) CO2->HCl2 S8 Sulfur (S8)

Caption: Decomposition pathways of this compound in the presence of moisture.

ExperimentalWorkflow start Start: Prepare Anhydrous Reagents and Glassware stock Prepare PMM and Internal Standard Stock Solutions start->stock reaction Initiate Decomposition with Controlled Amount of Water stock->reaction sampling Withdraw Aliquots at Timed Intervals reaction->sampling quench Quench with Anhydrous Na2SO4 and Add Internal Standard sampling->quench analysis Analyze by GC-MS quench->analysis data Quantify PMM Concentration and Determine Decomposition Rate analysis->data end End data->end

Caption: Experimental workflow for monitoring this compound decomposition.

TroubleshootingTree issue Inconsistent Experimental Results? check_moisture Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) issue->check_moisture Yes end Problem Resolved or Other Issue issue->end No moisture_ok Moisture Controlled? check_moisture->moisture_ok check_reagents Check Purity and Age of PMM and Reagents reagents_ok Reagents OK? check_reagents->reagents_ok moisture_ok->check_reagents Yes improve_drying Implement More Rigorous Drying Procedures moisture_ok->improve_drying No improve_drying->end consider_kinetics Consider Product Inhibition by HCl. Implement Acid Scavenger? reagents_ok->consider_kinetics Yes purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No consider_kinetics->end purify_reagents->end

References

identifying and removing impurities from technical grade perchloromethyl mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities from technical grade perchloromethyl mercaptan (PMM), also known as trichloromethanesulfenyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound is typically a yellowish, oily liquid.[1] The primary impurities arise from its synthesis, most commonly the iodine-catalyzed reaction of carbon disulfide and chlorine.[2] Key impurities include:

  • Sulfur Monochloride (S₂Cl₂): A common byproduct that is particularly challenging to separate due to its boiling point being very close to that of this compound.[1]

  • Sulfur Dichloride (SCl₂): Another sulfur chloride byproduct.[3]

  • Carbon Tetrachloride (CCl₄): Formed as a result of side reactions, especially at higher temperatures.[1]

  • Unreacted Starting Materials: Such as carbon disulfide (CS₂).

  • Other Chlorinated Compounds: Including thiophosgene (B130339) and hexachloroethane.[1]

Q2: How can I identify the impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in this compound.[4][5] This technique separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification. Other analytical methods such as Infrared (IR) spectroscopy can also be useful.[6]

Q3: What is the most effective method for purifying technical grade this compound?

A3: Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying this compound.[3] This technique is preferred because the lower pressure reduces the boiling points of the compounds, which helps to prevent thermal decomposition of the desired product. The separation of this compound from sulfur monochloride (S₂Cl₂) is difficult due to their close boiling points, making an efficient fractionating column essential.[1]

Q4: Why is vacuum distillation recommended over atmospheric distillation?

A4: Vacuum distillation is recommended for several reasons:

  • Prevents Decomposition: this compound can decompose at its atmospheric boiling point (approximately 147-148°C).[1] Lowering the pressure reduces the required temperature, minimizing degradation.

  • Improved Separation: The relative volatility of the components can change with pressure, sometimes improving the separation efficiency.

  • Safety: Operating at lower temperatures enhances the safety of the procedure.

Q5: What are the key safety precautions when handling and purifying this compound?

A5: this compound is a toxic and corrosive substance.[7] It is critical to handle it with appropriate safety measures:

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]

  • Avoid Inhalation: this compound vapor is toxic if inhaled.[7]

  • Moisture Sensitivity: The compound reacts with water, especially when heated, to produce corrosive and toxic gases like hydrogen chloride.[8] Ensure all glassware is dry.

  • Emergency Equipment: An eyewash station and safety shower should be readily accessible.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the fractional vacuum distillation of this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_p1 Troubleshooting: Poor Separation cluster_p2 Troubleshooting: No Distillate cluster_p3 Troubleshooting: Pressure Fluctuations cluster_p4 Troubleshooting: Product Discoloration start Problem Observed p1 Poor Separation / Contaminated Fractions start->p1 p2 No Distillate Collection start->p2 p3 Pressure Fluctuations start->p3 p4 Product Discoloration start->p4 s1_1 Check Column Efficiency (Packing, Length) p1->s1_1 s1_2 Reduce Heating Rate (Allow for Equilibration) p1->s1_2 s1_3 Increase Reflux Ratio p1->s1_3 s1_4 Check for Leaks in the System p1->s1_4 s2_1 Insufficient Heating p2->s2_1 s2_2 Vacuum Too High (Boiling Point Too Low) p2->s2_2 s2_3 Condenser Temperature Too Low p2->s2_3 s2_4 Blockage in System p2->s2_4 s3_1 Check for Leaks in Joints p3->s3_1 s3_2 Inspect Vacuum Pump Performance p3->s3_2 s3_3 Ensure Stable Heating (Avoid Bumping) p3->s3_3 s4_1 Overheating Leading to Decomposition p4->s4_1 s4_2 Contamination from Glassware or Leaks p4->s4_2 s4_3 Presence of Air (Oxidation) p4->s4_3 end Resolution s1_1->end s1_2->end s1_3->end s1_4->end s2_1->end s2_2->end s2_3->end s2_4->end s3_1->end s3_2->end s3_3->end s4_1->end s4_2->end s4_3->end

Caption: A troubleshooting guide for common distillation issues.

Quantitative Data on Purification

The following table presents representative data from the purification of technical grade this compound via fractional vacuum distillation. The initial sample is assumed to be of standard technical grade, which can be around 97% pure or less, with the primary impurities being sulfur chlorides and carbon tetrachloride.

CompoundBoiling Point (°C at 760 mmHg)Boiling Point (°C at 30 mmHg)Concentration in Technical Grade (Representative %)Concentration after Fractional Distillation (Representative %)
Sulfur Dichloride (SCl₂)59~ -101.0< 0.1
Carbon Tetrachloride (CCl₄)77~ 101.5< 0.2
Sulfur Monochloride (S₂Cl₂)138~ 602.0< 0.5
This compound (PMM) 147-148 ~ 70 95.5 > 99.0

Note: The boiling points at reduced pressure are estimates and can vary. The concentration values are representative examples to illustrate the effectiveness of the purification and are not from a single, specific cited experiment.

Experimental Protocols

Identification of Impurities by GC-MS

This protocol outlines the general procedure for analyzing the purity of a this compound sample.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms or similar) is suitable for separating the components.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of a suitable solvent like dichloromethane (B109758) or hexane).

    • Ensure the solvent is of high purity to avoid interference.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the peaks with a spectral library (e.g., NIST) to confirm the identity of this compound and the impurities.

    • Quantify the relative amounts of each component by peak area integration.

Purification by Fractional Vacuum Distillation

This protocol describes a laboratory-scale procedure for purifying approximately 100g of technical grade this compound.

  • Apparatus:

    • Round-bottom flask (250 mL)

    • Vigreux or packed fractionating column (at least 30 cm)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks (multiple, e.g., 100 mL)

    • Vacuum adapter and cold trap

    • Vacuum pump

    • Heating mantle and magnetic stirrer

    • Dry glassware

  • Procedure:

    • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Charging the Flask: Add the technical grade this compound (approx. 100g) and a magnetic stir bar to the round-bottom flask.

    • Vacuum Application: Slowly and carefully apply vacuum to the system. The pressure should be stable at around 20-30 mmHg.

    • Heating: Begin stirring and gently heat the flask.

    • Fraction Collection:

      • Fore-run: Collect the initial, low-boiling fraction, which will primarily contain sulfur dichloride and carbon tetrachloride. The head temperature will be relatively low (e.g., < 50°C at 30 mmHg).

      • Intermediate Fraction: As the temperature rises, there may be an intermediate fraction containing a mixture of components. It is advisable to collect this in a separate flask.

      • Main Fraction: Collect the main fraction of pure this compound. The head temperature should remain stable during this collection (approximately 70°C at 30 mmHg).

      • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask is completely dry.

    • Shutdown: Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.

    • Analysis: Analyze the main fraction by GC-MS to confirm its purity.

Purification Workflow Diagram

PurificationWorkflow cluster_fractions Fraction Collection start Start: Technical Grade PMM setup Assemble Dry Fractional Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask with PMM and Stir Bar setup->charge vacuum Apply Stable Vacuum (e.g., 20-30 mmHg) charge->vacuum heat Gently Heat and Stir vacuum->heat f1 Collect Fore-run: Low-boiling impurities (SCl₂, CCl₄) heat->f1 f2 Collect Main Fraction: Pure PMM (Stable Boiling Point) f1->f2 f3 Stop Distillation Before Dryness f2->f3 cool Cool System to Room Temperature f3->cool release Slowly Release Vacuum cool->release end End: Purified PMM (>99%) release->end

References

strategies to prevent the decomposition of perchloromethyl mercaptan at high temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Perchloromethyl Mercaptan (PMM)

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability of this compound (CCl₃SCl), also known as trichloromethanesulfenyl chloride. It is intended for researchers, chemists, and professionals in drug development who handle this reactive compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMM) and why is it thermally sensitive?

This compound is a highly reactive organosulfur compound used as an intermediate in the synthesis of fungicides (like captan (B1668291) and folpet) and dyes.[1][2] Its thermal sensitivity stems from the inherent reactivity of the sulfenyl chloride group (-S-Cl) and the carbon-sulfur bond. The molecule is prone to decomposition upon heating, which can be accelerated by impurities, moisture, or incompatible materials.[3][4]

Q2: At what temperature does PMM begin to decompose?

Pure this compound begins to decompose at approximately 148-149°C.[5] However, decomposition can be initiated at significantly lower temperatures in the presence of catalysts such as certain metals (iron, steel) or moisture.[4][6][7] Even moist air can cause mild decomposition.[5] For synthetic applications, it is often recommended to keep reaction temperatures below 30-50°C to avoid secondary reactions and degradation.[8]

Q3: What are the common products of thermal decomposition?

Heating PMM can generate a range of hazardous and corrosive substances. At elevated temperatures, decomposition products can include:

  • Carbon tetrachloride (CCl₄)[6][7]

  • Sulfur chlorides (e.g., S₂Cl₂, SCl₂)[6][7]

  • Phosgene[5][6][7]

  • Hydrogen chloride (HCl)[1][5][6][7]

  • Sulfur dioxide (SO₂)[1][5][6][7]

  • Heavy oily polymers[6][7]

If decomposition occurs in the presence of hot water, the products are typically carbon dioxide (CO₂), hydrochloric acid (HCl), and sulfur.[5][6][7]

Q4: What factors can accelerate the thermal decomposition of PMM?

Several factors can catalyze or accelerate the decomposition of PMM, even below its standard decomposition temperature. These include:

  • Heat: The primary factor leading to decomposition.[3][4]

  • Moisture/Water: PMM reacts with hot water and is slowly decomposed by moisture in the air.[4][5][7]

  • Incompatible Metals: Contact with iron or steel can catalyze decomposition, evolving carbon tetrachloride. PMM is corrosive to most metals.[3][4][6][7]

  • Light: Sunlight or actinic radiation can promote the conversion of PMM to carbon tetrachloride and sulfur chloride.[8]

  • Strong Bases, Amines, and Alkalis: These can react vigorously with PMM.[4][9]

  • Trace Metal Impurities: Ions such as Fe³⁺ or Sn⁴⁺ can act as catalysts for decomposition.[1]

Troubleshooting Guide

Problem: My reaction mixture containing PMM is darkening or showing an unexpected color change upon heating, even below 140°C.

  • Possible Cause: This is a common indicator of decomposition. The cause is likely the presence of a catalyst or impurity, as pure PMM is a pale-yellow liquid.[5][10]

  • Troubleshooting Steps:

    • Check Reactor Material: Are you using an iron or steel reactor? These metals are known to react with PMM and catalyze its decomposition.[4][6][7] Consider switching to a glass or glass-lined reactor.

    • Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dry. Use an inert atmosphere (e.g., Nitrogen or Argon) to protect the reaction from atmospheric moisture.[5][11]

    • Analyze Starting Materials: Your PMM or other reagents may contain trace metal impurities (e.g., Fe³⁺) that catalyze the decomposition.[1]

Problem: I am observing poor yields and unexpected byproducts, such as carbon tetrachloride, in a high-temperature reaction involving PMM.

  • Possible Cause: The formation of carbon tetrachloride is a known pathway for PMM decomposition at elevated temperatures.[6][7] This indicates that your reaction conditions are too harsh, leading to the degradation of your starting material.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical step. Even if your target reaction is slow, a lower temperature is preferable to decomposing the PMM. Yields are often best when chlorination processes are maintained below 30°C.[8]

    • Implement an Inert Atmosphere: Working under a dry, inert gas blanket (Nitrogen or Argon) is crucial to prevent side reactions with moisture and air.[11]

    • Consider a Stabilizer: If the temperature cannot be lowered, a chemical stabilizer may be necessary to inhibit decomposition pathways.

Strategies for Preventing Decomposition

If your process requires heating PMM, the following strategies can significantly improve its stability.

Strict Environmental Control
  • Temperature Management: Maintain the lowest possible temperature for your reaction. For processes involving the synthesis of PMM, temperatures above 50°C are shown to initiate a secondary reaction converting it to CCl₄.[8]

  • Inert & Anhydrous Conditions: Always handle PMM under a dry, inert atmosphere. Use oven-dried glassware and anhydrous-grade solvents to eliminate moisture, which can cause hydrolysis.[4][5]

  • Material Compatibility: Avoid contact with incompatible metals, especially iron and steel.[3][6][7] Preferential materials include glass, glass-lined steel, or other non-reactive materials.

Use of Chemical Stabilizers

For processes where temperature control is insufficient, the addition of a stabilizer can be an effective strategy.

  • Metal Chelators: Trace metal ions (Fe³⁺, Sn⁴⁺) are potent decomposition catalysts. Adding a chelating agent, such as a C₄–C₁₀ diketone (e.g., acetylacetone), can sequester these metals and prevent them from participating in catalytic cycles.[1]

  • Phosphorus Derivatives: Certain phosphorus-based compounds have been cited as effective stabilizing agents for this compound.[12] For example, dialkyl phosphonates can inhibit the decomposition of related sulfur chlorides, which are often present as impurities or byproducts.[1]

Data Summary Tables

Table 1: Thermal Decomposition Properties of this compound

PropertyValue / DescriptionCitations
Decomposition Temp. 148 - 149 °C[5]
Boiling Point 147 - 148 °C (with slight decomposition)[2][13]
Hazardous Products Carbon tetrachloride, sulfur chlorides, phosgene, hydrogen chloride, sulfur dioxide, heavy oily polymers.[5][6][7]
Reaction with Hot Water Produces CO₂, HCl, and sulfur.[5][6]

Table 2: Incompatible Materials and Conditions to Avoid

Incompatible AgentResult / HazardCitations
Heat Primary driver of decomposition into toxic and corrosive fumes.[3][4]
Moisture / Water Slow decomposition in moist air; reacts with hot water to form HCl, CO₂, and sulfur.[4][5][7]
Iron / Steel Reacts to evolve carbon tetrachloride; corrosive action.[3][4][6][7]
Sunlight Catalyzes conversion to carbon tetrachloride and sulfur chloride.[8]
Strong Bases/Alkalis Vigorous, incompatible reaction.[4][9]
Oxidizing Agents Incompatible; vigorous reactions.[4]

Visualized Workflows and Protocols

Diagrams

G start Problem: Reaction Failure (e.g., color change, low yield) q1 Is reaction temp. > 50°C? start->q1 a1_yes Action: Lower temperature. Aim for < 30-50°C if possible. q1->a1_yes Yes q2 Are you using an iron/steel reactor? q1->q2 No a1_yes->q2 a2_yes Action: Switch to glass or glass-lined reactor. q2->a2_yes Yes q3 Is the reaction under a dry, inert atmosphere? q2->q3 No a2_yes->q3 a3_no Action: Use dried solvents/ glassware and N₂ or Ar blanket. q3->a3_no No q4 Is the problem resolved? q3->q4 Yes a3_no->q4 end_ok Process Optimized q4->end_ok Yes stabilizer Consider Advanced Strategy: Add a chemical stabilizer (e.g., metal chelator). q4->stabilizer No

Caption: Troubleshooting workflow for PMM decomposition.

G start Goal: Setup a Thermally Stable PMM Reaction step1 Step 1: Material Selection - Use glass or glass-lined reactor. - Avoid iron, steel, and other metals. start->step1 step2 Step 2: Environmental Control - Use oven-dried glassware. - Use anhydrous grade solvents. - Purge system with N₂ or Ar. step1->step2 step3 Step 3: Temperature Protocol - Set reaction temperature to lowest  feasible value (ideally < 50°C). step2->step3 step4 Step 4 (Optional): Add Stabilizer - If high temp is unavoidable,  add metal chelator or  phosphorus derivative. step3->step4 end Reaction Ready step4->end

Caption: Logic for setting up a stable PMM experiment.

Experimental Protocol

Title: Protocol for Evaluating the Efficacy of a Stabilizer on the Thermal Stability of this compound (PMM)

Objective: To determine if a selected stabilizer can reduce the rate of thermal decomposition of PMM at a specific elevated temperature.

Materials:

  • This compound (PMM), high purity

  • Candidate stabilizer (e.g., acetylacetone (B45752) as a metal chelator)

  • Anhydrous, inert solvent (e.g., dichlorobenzene)

  • Small volume reaction vials (e.g., 2 mL) with PTFE-lined screw caps

  • Heating block or oil bath with precise temperature control

  • Gas Chromatograph with a suitable column and detector (e.g., GC-FID or GC-MS)

  • Internal standard (IS) for GC analysis (e.g., dodecane), stable under reaction conditions

  • Standard laboratory glassware (dried), syringes, and inert gas supply (N₂ or Ar)

Methodology:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of PMM in the anhydrous solvent (e.g., 1 M).

    • Prepare a stock solution of the internal standard (IS) in the same solvent (e.g., 0.1 M).

    • Prepare a stock solution of the candidate stabilizer (e.g., 0.5 M).

  • Sample Preparation (perform in a glovebox or under inert gas flow):

    • Control Sample (No Stabilizer): In a reaction vial, add 500 µL of the PMM stock solution, 100 µL of the IS stock solution, and 400 µL of pure solvent.

    • Test Sample (With Stabilizer): In a separate reaction vial, add 500 µL of the PMM stock solution, 100 µL of the IS stock solution, 100 µL of the stabilizer stock solution, and 300 µL of pure solvent. (Note: This results in a specific molar ratio of PMM to stabilizer; adjust volumes as needed for screening different concentrations).

    • T=0 Samples: Prepare one control and one test sample that will not be heated. Immediately dilute a small aliquot (e.g., 10 µL) into a larger volume of cold solvent (e.g., 990 µL in a GC vial) for initial analysis. This will serve as the baseline concentration.

  • Heating and Sampling:

    • Seal all remaining vials tightly.

    • Place the vials into the pre-heated block set to the desired experimental temperature (e.g., 100°C).

    • At predetermined time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr), remove one control vial and one test vial from the heating block.

    • Immediately cool the vials in an ice bath to quench any further reaction.

    • Prepare an aliquot for GC analysis by diluting as described in step 2.

  • Analysis:

    • Analyze all T=0 and time-point samples by GC.

    • Calculate the peak area ratio of PMM to the internal standard for each sample.

    • Normalize the results by dividing the peak area ratio at each time point by the peak area ratio at T=0. This gives the percentage of PMM remaining.

  • Data Presentation:

    • Plot the percentage of PMM remaining versus time for both the control and test samples.

    • A successful stabilizer will show a significantly slower rate of PMM degradation compared to the control. Summarize the percentage of PMM remaining at the final time point in a table for easy comparison.

References

Technical Support Center: Improving the Selectivity of the Chlorination of Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the selective chlorination of carbon disulfide (CS₂) to carbon tetrachloride (CCl₄).

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for the chlorination of carbon disulfide to carbon tetrachloride?

A1: The overall balanced chemical equation for the chlorination of carbon disulfide to produce carbon tetrachloride and disulfur (B1233692) dichloride is:

CS₂ + 3Cl₂ → CCl₄ + S₂Cl₂[1][2]

Q2: What are the common byproducts in this reaction, and how are they formed?

A2: The most common byproduct is disulfur dichloride (S₂Cl₂), which is co-produced with carbon tetrachloride.[3][4][5] Other potential byproducts, depending on the reaction conditions and catalyst, include sulfur dichloride (SCl₂), trichloromethanesulfenyl chloride (Cl₃CSCl), and thiophosgene (B130339) (CSCl₂).[6] The formation of these byproducts is influenced by the degree of chlorination and the temperature.[6]

Q3: What catalysts are typically used to improve the selectivity of this reaction?

A3: Several catalysts can be used to facilitate this reaction. In the presence of iron or metal chlorides at temperatures between 70-100 °C, carbon tetrachloride and sulfur chlorides are the exclusive products.[6] Iodine can also be used as a catalyst, particularly at lower temperatures (5-30 °C), which may lead to the formation of trichloromethanesulfenyl chloride.[6] Other catalysts mentioned in the literature include zinc chloride and aluminum chloride.[3]

Q4: How does temperature affect the selectivity of the reaction?

A4: Temperature plays a crucial role in determining the product distribution. Higher temperatures, typically in the range of 105-130 °C, favor the formation of carbon tetrachloride and sulfur chlorides.[1][7] Lower temperatures (5-30 °C), especially with an iodine catalyst, can lead to the formation of other chlorinated intermediates.[6]

Q5: Is it possible to improve the overall yield of carbon tetrachloride by utilizing the byproducts?

A5: Yes, a common industrial practice is to react the disulfur dichloride (S₂Cl₂) byproduct with excess carbon disulfide in a second reaction step to produce more carbon tetrachloride and elemental sulfur.[6] The overall reaction for this secondary stage is:

CS₂ + 2S₂Cl₂ → CCl₄ + 6S[6]

This two-step process significantly improves the overall yield of carbon tetrachloride.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of carbon tetrachloride - Incomplete reaction.- Incorrect reaction temperature.- Catalyst inefficiency or deactivation.- Loss of product during workup.- Ensure a sufficient reaction time.- Optimize the reaction temperature within the 70-130 °C range.[1][6]- Use a fresh or regenerated catalyst. Consider switching to an iron-based catalyst for higher temperatures.- Improve the efficiency of the distillation and separation steps.
High concentration of sulfur chloride byproducts in the final product - Inefficient separation.- Incorrect stoichiometry (excess chlorine).- Perform careful fractional distillation, monitoring the temperature closely to separate the lower-boiling CCl₄ from the higher-boiling sulfur chlorides.- Consider a secondary reaction of the sulfur chlorides with excess CS₂ to convert them to CCl₄.[6]- Ensure the molar ratio of reactants is optimized.
Formation of undesired byproducts like trichloromethanesulfenyl chloride - Reaction temperature is too low.- Use of an iodine catalyst at low temperatures.- Increase the reaction temperature to the 70-100 °C range to favor the formation of CCl₄ and sulfur chlorides.[6]- If using an iodine catalyst, consider switching to an iron-based catalyst for higher temperature reactions.
Dark or discolored crude product - Presence of elemental sulfur or other impurities.- Side reactions due to impurities in reactants.- The color can often be removed during the purification process, which includes washing and distillation.- Ensure the use of pure reactants.
Catalyst deactivation - Poisoning of the catalyst by sulfur compounds.- Coking or fouling of the catalyst surface at high temperatures.- Regenerate the catalyst if possible (e.g., by washing or calcination).- If poisoning is suspected, ensure the purity of the reactants.- Consider optimizing the reaction temperature to minimize coking.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Product Selectivity

CatalystTemperature Range (°C)Primary ProductsKey Considerations
Iron (Fe) or Iron Chlorides (FeCl₂, FeCl₃)70 - 100Carbon tetrachloride (CCl₄), Disulfur dichloride (S₂Cl₂), Sulfur dichloride (SCl₂)Favors the direct formation of CCl₄ and sulfur chlorides.[6]
Iodine (I₂)5 - 30Trichloromethanesulfenyl chloride (Cl₃CSCl), Carbon tetrachloride (CCl₄), Sulfur chloridesCan lead to the formation of intermediates like Cl₃CSCl.[6]
Zinc Chloride (ZnCl₂)105 - 130Carbon tetrachloride (CCl₄), Disulfur dichloride (S₂Cl₂)A documented catalyst for this conversion.[3]
Aluminum Chloride (AlCl₃)Not specifiedCarbon tetrachloride (CCl₄), Disulfur dichloride (S₂Cl₂)Another potential Lewis acid catalyst.

Table 2: Physical Properties of Key Compounds for Separation

CompoundFormulaBoiling Point (°C)Molar Mass ( g/mol )
Carbon DisulfideCS₂46.276.14
Carbon TetrachlorideCCl₄76.7153.82
Sulfur DichlorideSCl₂59102.97
Disulfur DichlorideS₂Cl₂138135.04

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Carbon Tetrachloride

Materials:

  • Carbon disulfide (CS₂)

  • Chlorine gas (Cl₂)

  • Iron powder (catalyst)

  • Round-bottom flask with a reflux condenser and a gas inlet tube

  • Heating mantle

  • Gas flow meter

  • Scrubber with sodium hydroxide (B78521) solution to trap excess chlorine and HCl

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To the round-bottom flask, add carbon disulfide and a catalytic amount of iron powder.

  • Heat the mixture to the desired reaction temperature (e.g., 70-80 °C).

  • Slowly bubble a controlled flow of dry chlorine gas through the carbon disulfide solution.

  • Maintain the reaction temperature and chlorine flow for the desired reaction time (e.g., several hours), monitoring the reaction progress by observing the color change and the cessation of gas absorption.

  • Once the reaction is complete, stop the chlorine flow and cool the reaction mixture to room temperature.

  • The crude product will be a mixture of carbon tetrachloride, sulfur chlorides, and any unreacted starting material.

Protocol 2: Purification of Carbon Tetrachloride

Materials:

  • Crude reaction mixture

  • Sodium hydroxide solution (e.g., 5-10%)

  • Separatory funnel

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Fractional distillation apparatus

Procedure:

  • Washing: Transfer the crude product to a separatory funnel and wash it with a dilute sodium hydroxide solution to remove acidic impurities and unreacted chlorine.

  • Separate the organic layer and wash it with water until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Fractional Distillation: a. Set up the fractional distillation apparatus. b. Carefully transfer the dried crude product to the distillation flask. c. Heat the flask gently. Collect the fraction that distills over at the boiling point of carbon tetrachloride (approximately 77 °C). d. Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling CCl₄ has been distilled, and the higher-boiling sulfur chlorides are beginning to distill. e. The collected distillate is purified carbon tetrachloride.

Protocol 3: Analysis of Product Mixture by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for separating volatile organic compounds.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., hexane).

  • GC-MS Analysis: a. Inject the prepared sample into the GC-MS. b. Use a temperature program that allows for the separation of carbon disulfide, carbon tetrachloride, and sulfur chlorides based on their boiling points. c. The mass spectrometer will provide mass spectra for each eluting peak, allowing for positive identification of the components. d. Quantify the components by integrating the peak areas and comparing them to a calibration curve prepared with known standards.

Mandatory Visualizations

reaction_pathway cluster_primary Primary Chlorination cluster_secondary Byproduct Conversion CS2 Carbon Disulfide (CS₂) CCl4 Carbon Tetrachloride (CCl₄) CS2->CCl4 + 3Cl₂ (Fe or I₂ catalyst) S2Cl2 Disulfur Dichloride (S₂Cl₂) CS2->S2Cl2 + 3Cl₂ (Fe or I₂ catalyst) Cl2 Chlorine (Cl₂) cluster_primary cluster_primary S Sulfur (S) S2Cl2_node Disulfur Dichloride (S₂Cl₂) S2Cl2_node->S + CS₂ CCl4_secondary Carbon Tetrachloride (CCl₄) S2Cl2_node->CCl4_secondary + CS₂ CS2_secondary Carbon Disulfide (CS₂) cluster_secondary cluster_secondary

Caption: Reaction pathway for the chlorination of carbon disulfide.

experimental_workflow start Start reactants Reactants Carbon Disulfide (CS₂) Chlorine (Cl₂) Catalyst (e.g., Fe) start->reactants reaction Chlorination Reaction 70-130 °C reactants->reaction crude_product Crude Product CCl₄ S₂Cl₂ SCl₂ Unreacted CS₂ reaction->crude_product washing Washing NaOH solution Water crude_product->washing drying Drying Anhydrous CaCl₂ washing->drying distillation Fractional Distillation drying->distillation pure_CCl4 Pure CCl₄ distillation->pure_CCl4 byproducts Byproducts S₂Cl₂ SCl₂ distillation->byproducts analysis QC Analysis (GC-MS) pure_CCl4->analysis

Caption: Experimental workflow for CCl₄ synthesis and purification.

troubleshooting_flow start Low CCl₄ Yield check_reaction Check Reaction Parameters Temperature Time Catalyst Activity start->check_reaction check_separation Check Separation Efficiency Distillation Washing start->check_separation optimize_temp Optimize Temperature (70-130 °C) check_reaction->optimize_temp replace_catalyst Replace/Regenerate Catalyst check_reaction->replace_catalyst improve_distillation Improve Fractional Distillation check_separation->improve_distillation secondary_reaction Consider Secondary Reaction of Byproducts improve_distillation->secondary_reaction

Caption: Troubleshooting logic for low carbon tetrachloride yield.

References

managing exothermic reactions during perchloromethyl mercaptan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of perchloromethyl mercaptan, with a specific focus on managing the exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods involve the chlorination of carbon disulfide in the presence of a catalyst, such as iodine.[1][2] Another method involves the catalyzed chlorination of dimethyl disulfide.[3] A different approach utilizes the reaction of chloroform (B151607) and sulfur dichloride with an organic alkali as a catalyst and acid-binding agent.[4]

Q2: Why is temperature control critical during the synthesis of this compound?

A2: The reaction is highly exothermic, and poor temperature control can lead to several undesirable outcomes. Above certain temperatures (e.g., 50°C), side reactions can occur, leading to the formation of byproducts like carbon tetrachloride and sulfur chlorides, which reduces the yield and purity of the desired product.[3][5] In some cases, uncontrolled exothermic reactions can pose a significant safety hazard.

Q3: What are the recommended temperature ranges for the synthesis?

A3: The optimal temperature range depends on the specific synthetic route. For the chlorination of carbon disulfide, temperatures are often maintained below 30°C, and in some protocols, as low as 0-10°C.[3][4] One continuous process recommends a temperature range of 0-15°C to minimize side reactions.[5] For the reaction of chloroform and sulfur dichloride, temperatures are typically controlled between 0°C and 10°C.[4]

Q4: What are common catalysts used in the synthesis?

A4: Iodine is a frequently used catalyst in the chlorination of both carbon disulfide and dimethyl disulfide.[1][2][3] Other catalyst systems, such as granular active carbon and lead salts of carboxylic acids, have also been reported.[6] In the synthesis from chloroform and sulfur dichloride, an organic alkali like triethylamine (B128534) acts as a catalyst and an acid-binding agent.[4]

Q5: What are the primary safety concerns associated with this compound synthesis?

A5: this compound is a toxic and corrosive substance.[7] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[8][9] The reaction also involves hazardous materials like chlorine and carbon disulfide. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8][10] Emergency eyewash and shower facilities should be readily available.[8] In case of fire, poisonous gases such as sulfur oxides and hydrogen chloride can be produced.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Sudden Temperature Spike (Runaway Reaction) - Too rapid addition of a reactant (e.g., chlorine, sulfur dichloride).- Inadequate cooling capacity.- Insufficient stirring leading to localized hot spots.- Immediately stop the addition of the reactant.- Increase the cooling bath temperature differential (e.g., add more ice/dry ice).- Ensure vigorous stirring to improve heat dissipation.- If the reaction is uncontrollable, follow emergency shutdown procedures.
Low Yield of this compound - Suboptimal reaction temperature.- Formation of byproducts due to poor temperature control.- Impure reactants or catalyst.- Incomplete reaction.- Verify and maintain the recommended reaction temperature for the specific protocol.- Ensure slow and controlled addition of reactants.- Use reactants and catalysts of appropriate purity.- Allow for the specified reaction time and ensure proper mixing.
Product Contamination with Sulfur Chlorides - Reaction temperature was too high, promoting side reactions.- Improve temperature control measures.- The separation of this compound from sulfur monochloride by distillation is difficult due to their close boiling points.[5][6] Consider purification methods such as steam distillation.[5]
Formation of Carbon Tetrachloride - This is a known side product, especially at elevated temperatures.[3][5]- Maintain the reaction temperature in the lower recommended range.- Some additives, like difunctional carbonyl compounds, have been shown to suppress the formation of carbon tetrachloride.[6]
Slow or Stalled Reaction - Reaction temperature is too low.- Insufficient catalyst.- Poor mixing of reactants.- Gradually and carefully increase the reaction temperature to the lower end of the optimal range.- Ensure the correct amount of catalyst has been added.- Increase the stirring speed to ensure a homogeneous reaction mixture.

Quantitative Data Summary

Synthesis Method Reactants Catalyst/Agent Reaction Temperature (°C) Reference
Chlorination of Carbon DisulfideCarbon disulfide, ChlorineIodineExternal cooling with ice-water[1]
Chlorination of Dimethyl DisulfideDimethyl disulfide, ChlorineIodineNot in excess of 50°C, preferably below 30°C[3]
Chloroform and Sulfur DichlorideChloroform, Sulfur dichlorideTriethylamine0 - 10[4]
Continuous Chlorination of Carbon DisulfideCarbon disulfide, ChlorineNot specified0 - 15[5]
Catalytic Reaction with AdditivesCarbon disulfide, ChlorineDifunctional carbonyl compoundsDependent on catalyst system (e.g., 40-135°C for continuous process with active carbon)[6]

Experimental Protocols

1. Synthesis from Chloroform and Sulfur Dichloride [4]

  • Materials: Chloroform, triethylamine, sulfur dichloride.

  • Apparatus: A 1L reaction kettle equipped with a stirrer and a cooling system.

  • Procedure:

    • Add 154.10g of chloroform and 124.39g of triethylamine to the reaction kettle.

    • Cool the mixture to 10°C while stirring.

    • Slowly add 126.58g of sulfur dichloride dropwise into the system over approximately 2 hours, maintaining the temperature at 10°C.

    • After the addition is complete, continue stirring at this temperature for about 2 hours to complete the reaction.

2. Synthesis by Chlorination of Carbon Disulfide [1]

  • Materials: Carbon disulfide, iodine, dry chlorine.

  • Apparatus: A round bottom flask fitted with a reflux condenser and a gas inlet tube, placed in an ice-water bath.

  • Procedure:

    • Place 75g of carbon disulfide and 0.3g of iodine in the round bottom flask.

    • Cool the flask externally with an ice-water bath.

    • Pass a current of dry chlorine into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

    • Stop the chlorine flow when the volume of the liquid has approximately doubled (weight reaches about 150-160g).

    • Allow the mixture to stand overnight.

    • The following day, warm the reaction mixture to remove excess carbon disulfide and carbon tetrachloride.

    • Decompose sulfur chloride by adding an equal volume of water and shaking vigorously.

    • Purify the product by steam distillation followed by distillation under reduced pressure.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Purification A Charge Reactor with Initial Reactants & Catalyst B Establish Inert Atmosphere (e.g., Nitrogen) A->B C Initiate Cooling System (e.g., Ice Bath, Chiller) B->C D Start Vigorous Stirring C->D E Slow, Dropwise Addition of Second Reactant D->E F Monitor Temperature Continuously E->F G Adjust Addition Rate to Maintain Set Temperature F->G G->C Temp Rising G->E Temp Stable H Maintain Temperature Post-Addition G->H Addition Complete I Quench Reaction H->I J Product Isolation (e.g., Distillation) I->J

Caption: Experimental workflow for managing exothermic this compound synthesis.

Troubleshooting_Tree Start Process Deviation Detected Q1 Is Temperature Rising Uncontrollably? Start->Q1 A1_Yes Stop Reagent Addition IMMEDIATELY Q1->A1_Yes Yes Q2 Is Yield Lower Than Expected? Q1->Q2 No A1_Action Increase Cooling & Stirring A1_Yes->A1_Action A2_Yes Review Temperature Logs Q2->A2_Yes Yes Q3 Is Product Contaminated? Q2->Q3 No A2_Action1 Check Reactant Purity & Stoichiometry A2_Yes->A2_Action1 A2_Action2 Verify Reaction Time A2_Yes->A2_Action2 A3_Yes Analyze Byproducts (e.g., GC-MS) Q3->A3_Yes Yes A3_Action Optimize Temperature Control & Purification Method A3_Yes->A3_Action

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Comparative Guide to GC-MS Analysis of Perchloromethyl Mercaptan Impurities in Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods for the analysis of perchloromethyl mercaptan (PMM) and its associated impurities in fungicide formulations. This compound is a key intermediate in the synthesis of fungicides such as captan (B1668291) and folpet (B141853), and its presence as an impurity, along with other byproducts like carbon tetrachloride, is a critical quality control parameter.[1][2] This document outlines detailed experimental protocols, presents quantitative data for methodological comparisons, and discusses alternative analytical strategies.

Introduction to Analytical Challenges

The analysis of fungicide formulations presents a dual challenge. While the active ingredients, such as captan and folpet, are often amenable to analysis, they can be thermally labile. This is particularly problematic for GC-MS analysis, where high temperatures in the injection port can cause degradation of the parent fungicide, leading to inaccurate quantification.[3] Conversely, the impurities of interest, such as this compound and carbon tetrachloride, are volatile and well-suited for GC-MS analysis.[1][4] Therefore, the chosen analytical method must be optimized to accurately quantify these volatile impurities without being compromised by the degradation of the active ingredient.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of PMM and its impurities in fungicide formulations.[4]

Sample Preparation for GC-MS Analysis

A simple and direct sample preparation method is typically employed for the analysis of PMM impurities in solid fungicide formulations.

Protocol:

  • Sample Weighing: Accurately weigh a representative portion of the fungicide formulation. The amount will depend on the expected concentration of the impurities. For example, for a 50% active ingredient formulation, approximately 0.5 g may be used.[1]

  • Dissolution: Dissolve the weighed sample in a suitable volatile organic solvent. Common solvents for GC-MS analysis include dichloromethane, hexane, or iso-octane.[4][5]

  • Filtration/Centrifugation: To prevent blockage of the GC syringe and contamination of the inlet and column, remove any particulate matter by filtering the sample solution through a 0.22 µm filter or by centrifuging the sample and drawing from the supernatant.[5]

  • Vial Transfer: Transfer the final sample solution into a glass autosampler vial for GC-MS analysis.[5]

Instrumental Parameters for GC-MS Analysis

The following table summarizes the instrumental parameters for a GC-MS method that has been successfully applied to the analysis of this compound and carbon tetrachloride impurities in captan and folpet formulations.[1]

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 MSD or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Column Type (Not specified in the source, but a mid-polar column like a DB-5MS is a common choice for such analyses)
Oven Program Initial temperature: 80°C, hold for 3 minutes
Ramp rate: 80°C/minute
Final temperature: 260°C
Detector Temperature 280°C
Solvent Delay 3 minutes

Table 1: Recommended GC-MS Instrumental Parameters.[1]

Workflow for GC-MS Analysis of Fungicide Impurities

The following diagram illustrates the general workflow for the analysis of this compound and other volatile impurities in fungicide formulations using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Fungicide Formulation dissolve Dissolve in Organic Solvent weigh->dissolve filter Filter/Centrifuge dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization & Fragmentation (MS) separate->ionize detect Mass Detection (MS) ionize->detect identify Impurity Identification (Mass Spectrum) detect->identify quantify Quantification (Peak Area) identify->quantify report Generate Report quantify->report

GC-MS analysis workflow for fungicide impurities.

Comparison with Alternative Analytical Strategies

While direct GC-MS is a primary method for analyzing volatile impurities like PMM, other techniques can be considered, especially when analyzing the parent fungicides or a broader range of impurities.

Analytical TechniquePrimary ApplicationAdvantagesDisadvantages
GC-MS Volatile impurities (PMM, CCl4)High sensitivity and selectivity for volatile compounds.[4]Can cause thermal degradation of labile active ingredients like captan and folpet.[3]
Headspace GC-MS Highly volatile impuritiesMinimizes matrix effects by analyzing the vapor phase above the sample; avoids injecting non-volatile matrix components.[4]May have lower sensitivity for less volatile impurities; requires careful optimization of incubation time and temperature.
LC-MS/MS Active ingredients (captan, folpet) and their non-volatile degradantsAvoids thermal degradation of the active ingredients, providing more accurate quantification of the parent compounds.Generally not suitable for the direct analysis of highly volatile impurities like PMM and carbon tetrachloride.
Derivatization followed by GC-MS Compounds with poor chromatographic properties or detector responseCan improve the volatility, thermal stability, and detectability of certain analytes.Adds complexity to the sample preparation process; derivatization reactions may not be complete or may introduce artifacts.

Table 2: Comparison of Analytical Techniques.

Logical Framework for Method Selection

The choice of the most appropriate analytical method depends on the specific goals of the analysis. The following diagram provides a decision-making framework for selecting the optimal technique.

Method_Selection rect_node rect_node start Primary Analytical Goal? q1 Analyze Volatile Impurities (PMM, CCl4)? start->q1 Impurities q2 Analyze Thermally Labile Active Ingredients (Captan, Folpet)? start->q2 Active Ingredients q3 Analyze Both Simultaneously? start->q3 Comprehensive Profile a1 Direct GC-MS or Headspace GC-MS q1->a1 a2 LC-MS/MS q2->a2 a3 Use Separate Methods: GC-MS for Impurities LC-MS/MS for Active Ingredients q3->a3

Decision tree for analytical method selection.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for the quantification of this compound and other volatile impurities in fungicide formulations. While GC-MS is the preferred technique for these specific analytes, a comprehensive quality assessment of a fungicide product, particularly for the active ingredients captan and folpet, may necessitate the use of complementary techniques like LC-MS/MS to avoid issues with thermal degradation. The choice of methodology should be guided by the specific analytical objectives, balancing the need for accurate impurity profiling with the stability of the active pharmaceutical ingredient under the chosen analytical conditions.

References

Spectroscopic Characterization of Trichloromethanesulfenyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of trichloromethanesulfenyl chloride (CCl₃SCl), with a comparative look at related sulfur compounds, providing researchers and drug development professionals with essential data for identification and characterization.

Trichloromethanesulfenyl chloride is a reactive organosulfur compound utilized as an intermediate in the synthesis of various agrochemicals and industrial products. Its precise spectroscopic identification is crucial for quality control and reaction monitoring. This guide provides a comprehensive overview of its ¹³C NMR and FT-IR spectral data, comparing it with two related compounds: methanesulfonyl chloride (CH₃SO₂Cl) and trichloromethanesulfonyl chloride (CCl₃SO₂Cl). This comparative approach highlights the influence of the trichloromethyl and sulfonyl groups on the spectroscopic properties.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of trichloromethanesulfenyl chloride is characterized by a single resonance for the trichloromethyl carbon. The chemical shift of this carbon is significantly influenced by the electronegativity of the attached chlorine atoms and the sulfur atom.

CompoundChemical FormulaCarbon Environment¹³C Chemical Shift (δ) ppm
Trichloromethanesulfenyl chlorideCCl₃SCl-CCl₃~98.6
Methanesulfonyl chlorideCH₃SO₂Cl-CH₃~40.5
Trichloromethanesulfonyl chlorideCCl₃SO₂Cl-CCl₃~120.0

Comparison and Interpretation:

The ¹³C chemical shift of the -CCl₃ group in trichloromethanesulfenyl chloride appears at approximately 98.6 ppm. In contrast, the methyl carbon in methanesulfonyl chloride resonates at a much higher field (~40.5 ppm), a region typical for a carbon attached to an electron-withdrawing sulfonyl group. The significant downfield shift in trichloromethanesulfenyl chloride is a direct consequence of the cumulative deshielding effect of the three chlorine atoms attached to the carbon.

Comparing trichloromethanesulfenyl chloride to trichloromethanesulfonyl chloride, which has a reported ¹³C chemical shift of around 120.0 ppm, reveals the stronger electron-withdrawing nature of the -SO₂Cl group compared to the -SCl group. The presence of two additional oxygen atoms in the sulfonyl chloride further deshields the carbon atom, resulting in a more pronounced downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of trichloromethanesulfenyl chloride displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds, primarily the C-Cl and S-Cl stretches.

CompoundChemical FormulaKey Vibrational ModesWavenumber (cm⁻¹)
Trichloromethanesulfenyl chlorideCCl₃SClC-Cl stretch~750 - 850
S-Cl stretch~500 - 600
Methanesulfonyl chlorideCH₃SO₂ClSO₂ asymmetric stretch~1350 - 1380
SO₂ symmetric stretch~1160 - 1180
C-H stretch~2900 - 3000
Trichloromethanesulfonyl chlorideCCl₃SO₂ClSO₂ asymmetric stretch~1380 - 1410
SO₂ symmetric stretch~1180 - 1210
C-Cl stretch~700 - 800

Comparison and Interpretation:

The IR spectrum of trichloromethanesulfenyl chloride is dominated by strong absorptions in the fingerprint region. The C-Cl stretching vibrations typically appear in the range of 750-850 cm⁻¹, while the S-Cl stretch is expected at lower frequencies, around 500-600 cm⁻¹.

In contrast, the IR spectra of methanesulfonyl chloride and trichloromethanesulfonyl chloride are distinguished by the very strong and characteristic absorption bands of the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations of the SO₂ group appear at approximately 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ for methanesulfonyl chloride, and at slightly higher frequencies for trichloromethanesulfonyl chloride (~1380-1410 cm⁻¹ and ~1180-1210 cm⁻¹) due to the electron-withdrawing effect of the trichloromethyl group. Methanesulfonyl chloride also exhibits C-H stretching vibrations in the 2900-3000 cm⁻¹ region, which are absent in the other two compounds.

Experimental Protocols

¹³C NMR Spectroscopy

A representative experimental protocol for acquiring a ¹³C NMR spectrum of these compounds is as follows:

  • Sample Preparation: Prepare a solution of the compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and instrument sensitivity.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of the quaternary carbon in trichloromethanesulfenyl chloride and trichloromethanesulfonyl chloride.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0 to 250 ppm.

  • Processing: Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a liquid sample like trichloromethanesulfenyl chloride is outlined below:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the salt plates in the spectrometer's sample holder.

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Comparison

Spectroscopic_Comparison cluster_CCl3SCl Trichloromethanesulfenyl Chloride (CCl3SCl) cluster_CH3SO2Cl Methanesulfonyl Chloride (CH3SO2Cl) cluster_CCl3SO2Cl Trichloromethanesulfonyl Chloride (CCl3SO2Cl) CCl3SCl_NMR ¹³C NMR: ~98.6 ppm (-CCl₃) CH3SO2Cl_NMR ¹³C NMR: ~40.5 ppm (-CH₃) CCl3SCl_NMR->CH3SO2Cl_NMR CH₃ vs CCl₃ Upfield shift CCl3SO2Cl_NMR ¹³C NMR: ~120.0 ppm (-CCl₃) CCl3SCl_NMR->CCl3SO2Cl_NMR Oxidation of S Downfield shift CCl3SCl_IR IR (cm⁻¹): ~750-850 (C-Cl) ~500-600 (S-Cl) CCl3SO2Cl_IR IR (cm⁻¹): ~1380-1410 (SO₂ asym) ~1180-1210 (SO₂ sym) ~700-800 (C-Cl) CCl3SCl_IR->CCl3SO2Cl_IR Addition of SO₂ Strong SO₂ bands appear CH3SO2Cl_IR IR (cm⁻¹): ~1350-1380 (SO₂ asym) ~1160-1180 (SO₂ sym) ~2900-3000 (C-H)

Caption: Comparative overview of the key NMR and IR spectroscopic features of the three sulfur compounds.

A Comparative Analysis of the Reactivity of Perchloromethyl Mercaptan and Other Sulfenyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of perchloromethyl mercaptan (trichloromethanesulfenyl chloride) with other relevant sulfenyl chlorides and related organosulfur compounds. By presenting available data and outlining experimental protocols, this document aims to inform the selection and application of these potent electrophiles in organic synthesis and drug development.

Introduction to the Reactivity of Sulfenyl Chlorides

Sulfenyl chlorides (RSCl) are a class of highly reactive organosulfur compounds characterized by a sulfur-chlorine bond. Their reactivity is primarily driven by the electrophilicity of the sulfur atom, which is influenced by the nature of the "R" group. This compound (Cl₃CSCl) is a particularly reactive member of this class due to the strong electron-withdrawing effect of the trichloromethyl group, which significantly increases the positive partial charge on the sulfur atom, making it a potent electrophile for a wide range of nucleophiles.

Comparative Reactivity Analysis

While direct, side-by-side kinetic studies comparing a wide range of sulfenyl chlorides are not extensively documented in a single source, a comparative analysis can be constructed from available data and established principles of organic chemistry. The reactivity of sulfenyl chlorides is generally greater than that of their sulfonyl chloride (RSO₂Cl) counterparts due to the lower oxidation state of the sulfur and the presence of only one electronegative chlorine atom directly attached to it.

The primary reaction mechanism for sulfenyl chlorides with nucleophiles, such as amines, is typically a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion in a single, concerted step.

Data Presentation

To illustrate the relative reactivities, the following table summarizes key structural and qualitative reactivity information for this compound and other relevant organosulfur chlorides.

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural FeaturesRelative Electrophilicity (Qualitative)Notes on Reactivity
This compound Cl₃CSCl185.88Trichloromethyl groupVery HighThe three chlorine atoms on the methyl group are strongly electron-withdrawing, making the sulfur atom highly electrophilic.
Methanesulfenyl Chloride CH₃SCl82.57Methyl groupModerateThe methyl group is electron-donating, reducing the electrophilicity of the sulfur atom compared to this compound.
Trichloromethanesulfonyl Chloride CCl₃SO₂Cl217.88Trichloromethyl and sulfonyl groupsHighThe presence of two oxygen atoms in the sulfonyl group and the trichloromethyl group both contribute to the electrophilicity of the sulfur atom.
Methanesulfonyl Chloride CH₃SO₂Cl114.55Methyl and sulfonyl groupsModerateThe sulfonyl group makes the sulfur electrophilic, but the electron-donating methyl group mitigates this effect to some extent.[1]

Experimental Protocols

To quantitatively assess the comparative reactivity of this compound and other sulfenyl chlorides, a kinetic study of their reaction with a model nucleophile, such as aniline (B41778), can be performed. The following protocol is a generalized methodology that can be adapted for this purpose.

Protocol: Kinetic Analysis of the Reaction of Sulfenyl Chlorides with Aniline

Objective: To determine and compare the second-order rate constants for the reaction of this compound and other sulfenyl chlorides with aniline.

Materials:

  • This compound

  • Alternative sulfenyl chloride (e.g., methanesulfenyl chloride)

  • Aniline (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., a solution of a trapping agent like a secondary amine in a suitable solvent)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Standard laboratory glassware (flasks, syringes, stir bars)

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring, or a Nuclear Magnetic Resonance (NMR) spectrometer.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sulfenyl chloride (e.g., 0.1 M) in the chosen anhydrous solvent. Due to the high reactivity and moisture sensitivity of sulfenyl chlorides, this should be done under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a stock solution of aniline (e.g., 0.1 M) in the same anhydrous solvent.

    • Prepare a stock solution of the internal standard in the solvent.

  • Reaction Setup:

    • In a jacketed reaction vessel connected to a constant temperature bath set to the desired reaction temperature (e.g., 25 °C), place a known volume of the aniline stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature while stirring.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by rapidly adding a known volume of the sulfenyl chloride stock solution to the aniline solution.

    • Start a timer immediately upon addition.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. The quenching agent will rapidly react with any unreacted sulfenyl chloride, stopping the reaction.

    • Analyze the quenched aliquots by GC, HPLC, or ¹H NMR to determine the concentration of the reactants and/or products over time.

  • Data Analysis:

    • Plot the concentration of the sulfenyl chloride or aniline versus time.

    • From this data, determine the initial rate of the reaction.

    • By performing the experiment with varying initial concentrations of the sulfenyl chloride and aniline, determine the reaction order with respect to each reactant.

    • Calculate the second-order rate constant (k) for the reaction.

    • Repeat the entire procedure for each sulfenyl chloride being compared.

Safety Precautions: this compound and other sulfenyl chlorides are toxic, corrosive, and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Mandatory Visualizations

Reaction Mechanism

The reaction of this compound with an amine, such as aniline, is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound, leading to the formation of a sulfenamide (B3320178) and hydrochloric acid.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products PMM Cl₃C-S-Cl Aniline Ph-NH₂ TS [Cl₃C---S(δ+)---Cl(δ-)]      |    Ph-NH₂(δ+) Aniline->TS Sulfenamide Cl₃C-S-NH-Ph TS->Sulfenamide HCl HCl TS->HCl Leaving Group Departure

Caption: Sₙ2 reaction mechanism of this compound with aniline.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the kinetic analysis of the reaction between a sulfenyl chloride and an amine.

Experimental_Workflow A Prepare Stock Solutions (Sulfenyl Chloride, Aniline, Internal Standard) B Equilibrate Aniline & Internal Standard in Reaction Vessel A->B C Initiate Reaction (Add Sulfenyl Chloride) B->C D Monitor Reaction (Withdraw & Quench Aliquots at Timed Intervals) C->D E Analyze Aliquots (GC, HPLC, or NMR) D->E F Data Analysis (Determine Rate Constants) E->F

Caption: Workflow for kinetic analysis of sulfenyl chloride reactivity.

References

A Comparative Analysis of Perchloromethyl Mercaptan-Derived Fungicides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan-derived fungicides, notably captan (B1668291) and folpet (B141853), have been mainstays in agricultural disease management for decades. Their broad-spectrum, multi-site mode of action has made them valuable tools in preventing the development of fungicide resistance, a persistent challenge in crop protection. This guide provides an objective comparison of their efficacy against key fungal pathogens, supported by experimental data, and details the methodologies used in these assessments.

Mechanism of Action: A Multi-Pronged Attack

Captan and folpet belong to the chloroalkylthio group of fungicides and are classified under the Fungicide Resistance Action Committee (FRAC) code M4, indicating a multi-site activity. Their primary mechanism of action involves a non-specific reaction with thiol (-SH) groups present in various amino acids, peptides, and proteins within fungal cells.[1][2] This reaction is crucial for their fungicidal effect.

The key steps in their mode of action are:

  • Reaction with Thiols: The this compound moiety of these fungicides readily reacts with sulfhydryl groups in fungal cells.

  • Formation of Thiophosgene (B130339): This reaction leads to the release of thiophosgene (CSCl2), a highly reactive and toxic compound.

  • Disruption of Cellular Functions: Both the depletion of essential thiols and the toxicity of thiophosgene disrupt numerous cellular processes, including enzyme activity and respiration, ultimately leading to fungal cell death.[3]

This multi-site action makes it difficult for fungi to develop resistance, as it would require simultaneous mutations at multiple target sites.

Perchloromethyl_Mercaptan_Fungicide_Mechanism cluster_fungicide Fungicide cluster_fungal_cell Fungal Cell Fungicide This compound Fungicide (Captan/Folpet) Thiol Cellular Thiols (-SH groups in proteins, enzymes) Fungicide->Thiol Reacts with Thiophosgene Thiophosgene (CSCl2) (Highly Reactive) Thiol->Thiophosgene Leads to formation of Disruption Disruption of Multiple Cellular Processes (Enzyme Inactivation, Respiration Inhibition) Thiol->Disruption Depletion of Thiophosgene->Disruption CellDeath Fungal Cell Death Disruption->CellDeath Experimental_Workflow_In_Vitro start Start prep_media Prepare & Sterilize Growth Medium (PDA) start->prep_media amend_media Amend Medium with Fungicide Concentrations prep_media->amend_media pour_plates Pour Amended & Control Petri Dishes amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

References

Navigating the Synthesis of Isothiocyanates: A Guide to Alternatives for Perchloromethyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of isothiocyanates is a critical process. Traditionally, this has involved the use of perchloromethyl mercaptan, a precursor to the highly reactive thiophosgene (B130339). However, the acute toxicity and hazardous nature of these reagents have driven the search for safer and more sustainable alternatives. This guide provides a comprehensive comparison of alternative reagents to this compound in organic synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

The primary application of this compound in this context is its conversion to thiophosgene, which then serves as a key building block for isothiocyanates and other sulfur-containing compounds.[1][2] Therefore, alternatives to this compound are effectively alternatives to the thiophosgene route. This guide will focus on the most promising of these alternatives: carbon disulfide, elemental sulfur, and phenyl chlorothionoformate.

Performance Comparison of Synthetic Routes

The choice of reagent has a significant impact on the yield, reaction conditions, and substrate scope of isothiocyanate synthesis. The following tables summarize the quantitative data from various studies to provide a clear comparison between the traditional thiophosgene method and its alternatives.

Table 1: Synthesis of Alkyl Isothiocyanates

Reagent/MethodSubstrateYield (%)Reaction ConditionsReference
ThiophosgenePrimary Alkyl AmineHigh (typically >90%)Anhydrous conditions, often with a base[3]
Carbon Disulfide / Tosyl Chloriden-Dodecylamine95Et3N, CH2Cl2, rt, 30 min[4]
Carbon Disulfide / T3PDodecylamine96Et3N, CH2Cl2, rt, 1 h[5]
Elemental Sulfur / DBUn-Dodecyl isocyanide95Cyrene™, 40 °C, 4 h[6]
Phenyl ChlorothionoformateBenzylamine95NaOH (solid), CH2Cl2, rt, 1 h[7]

Table 2: Synthesis of Aryl Isothiocyanates

Reagent/MethodSubstrateYield (%)Reaction ConditionsReference
ThiophosgeneAnilineHigh (typically >90%)Anhydrous conditions, often with a base[3]
Carbon Disulfide / Tosyl ChlorideAniline97Et3N, CH2Cl2, rt, 30 min[4]
Carbon Disulfide / T3PAniline94Et3N, CH2Cl2, rt, 1 h[5]
Elemental Sulfur / DBUPhenyl isocyanide85Cyrene™, 40 °C, 4 h[6]
Phenyl ChlorothionoformateAniline92 (two-step)1. Et3N, CH2Cl2, rt; 2. NaOH (aq)[7]
Phenyl Chlorothionoformate4-Nitroaniline99 (two-step)1. Et3N, CH2Cl2, rt; 2. NaOH (aq)[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these synthetic routes. Below are representative experimental protocols for the key methods discussed.

Traditional Method: Thiophosgene

The reaction of primary amines with thiophosgene is a classic method for synthesizing isothiocyanates.[8]

General Procedure: A solution of the primary amine in an anhydrous solvent (e.g., dichloromethane) is cooled in an ice bath. Thiophosgene (1.0-1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude isothiocyanate is purified by distillation or chromatography.

Alternative 1: Carbon Disulfide with a Desulfurizing Agent

This is one of the most common and versatile alternatives to the thiophosgene route. A dithiocarbamate (B8719985) salt is formed in situ from a primary amine and carbon disulfide, which is then decomposed to the isothiocyanate using a desulfurizing agent.[4][8]

Protocol using Tosyl Chloride: To a solution of the primary amine (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in dichloromethane (B109758) (5 mL) is added carbon disulfide (1.2 mmol). The mixture is stirred at room temperature for 30 minutes, after which tosyl chloride (1.2 mmol) is added. The reaction is stirred for an additional 30 minutes. The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.[4]

Alternative 2: Elemental Sulfur with Isocyanides

This method offers a more sustainable approach, utilizing elemental sulfur for the sulfurization of isocyanides.[6]

Protocol using DBU as a catalyst: The isocyanide (1.0 eq.) and elemental sulfur (1.12 eq. of sulfur atoms) are dissolved in Cyrene™. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-5 mol%) is added, and the reaction mixture is stirred at 40 °C for 4 hours. After completion, the product is purified by flash column chromatography.[6]

Alternative 3: Phenyl Chlorothionoformate

Phenyl chlorothionoformate serves as an effective thiocarbonyl transfer reagent.[7]

One-Pot Procedure for Alkyl and Electron-Rich Aryl Isothiocyanates: To a suspension of solid sodium hydroxide (B78521) powder (2.0 mmol) in dichloromethane (5 mL) is added the primary amine (1.0 mmol) followed by phenyl chlorothionoformate (1.2 mmol). The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with water, and the organic layer is separated, dried, and concentrated to give the isothiocyanate, which can be further purified.[7]

Two-Step Procedure for Electron-Deficient Aryl Isothiocyanates: The primary amine (1.0 mmol) and triethylamine (1.5 mmol) are dissolved in dichloromethane (5 mL). Phenyl chlorothionoformate (1.2 mmol) is added, and the mixture is stirred at room temperature. After the formation of the intermediate thiocarbamate, an aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously until the reaction is complete. The organic layer is then worked up as described above.[7]

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting synthetic challenges.

Thiophosgene Pathway

The reaction of a primary amine with thiophosgene proceeds through a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.[3]

thiophosgene_pathway amine R-NH₂ intermediate R-NH-C(S)Cl amine->intermediate + CSCl₂ thiophosgene CSCl₂ thiophosgene->intermediate isothiocyanate R-N=C=S intermediate->isothiocyanate - HCl HCl 2 HCl intermediate->HCl

Caption: Reaction of a primary amine with thiophosgene.

Carbon Disulfide Pathway

The reaction of a primary amine with carbon disulfide in the presence of a base forms a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent (e.g., tosyl chloride) to yield the isothiocyanate.[8]

carbon_disulfide_pathway amine R-NH₂ dithiocarbamate [R-NH-C(S)S]⁻ BaseH⁺ amine->dithiocarbamate cs2 CS₂ cs2->dithiocarbamate base Base base->dithiocarbamate isothiocyanate R-N=C=S dithiocarbamate->isothiocyanate desulfurizing_agent Desulfurizing Agent (e.g., TsCl) desulfurizing_agent->isothiocyanate

Caption: Synthesis of isothiocyanates via a dithiocarbamate intermediate.

Elemental Sulfur Pathway

In this pathway, an amine catalyst activates elemental sulfur, which then reacts with an isocyanide to form the isothiocyanate.[9][10]

elemental_sulfur_pathway isocyanide R-N≡C isothiocyanate R-N=C=S isocyanide->isothiocyanate sulfur S₈ activated_sulfur Activated Sulfur Species sulfur->activated_sulfur catalyst Amine Catalyst catalyst->activated_sulfur activated_sulfur->isothiocyanate

Caption: Amine-catalyzed sulfurization of isocyanides.

Safety and Hazard Comparison

A critical factor in selecting a synthetic reagent is its safety profile. This compound and its derivative, thiophosgene, are highly toxic and pose significant health risks.

Table 3: Hazard Comparison of Reagents

ReagentKey Hazards
This compound Toxic if swallowed, fatal if inhaled, causes severe skin burns and eye damage.[11][12][13]
Thiophosgene Highly toxic, severe irritant to eyes and mucous membranes, lachrymatory.[14][15]
Carbon Disulfide Highly flammable, toxic, neurotoxin.[16]
Elemental Sulfur Generally considered low toxicity, flammable solid.
Phenyl Chlorothionoformate Corrosive, causes skin and eye irritation.

While the alternatives to this compound and thiophosgene are generally considered safer, they are not without their own hazards. Carbon disulfide, in particular, is highly flammable and a known neurotoxin.[16] Therefore, a thorough risk assessment should be conducted for any chosen synthetic route.

Conclusion

The development of alternatives to this compound and thiophosgene has provided chemists with a range of safer and more environmentally friendly options for the synthesis of isothiocyanates. The choice of the optimal reagent will depend on the specific substrate, desired scale of the reaction, and the available laboratory infrastructure.

  • Carbon disulfide-based methods offer high yields and broad substrate scope, making them a versatile and widely adopted alternative.

  • Elemental sulfur provides a greener and more atom-economical approach, particularly when starting from isocyanides.

  • Phenyl chlorothionoformate is an effective thiocarbonyl transfer reagent that can be used in one-pot or two-step procedures, offering flexibility for different types of amines.

By carefully considering the performance data, experimental protocols, and safety information presented in this guide, researchers can make informed decisions to move away from the hazardous this compound/thiophosgene route and embrace safer and more sustainable synthetic strategies.

References

A Comparative Guide to the Determination of Perchloromethyl Mercaptan-Related Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in agricultural products is paramount for ensuring food safety and regulatory compliance. Perchloromethyl mercaptan is a known impurity and a reactive intermediate associated with the use of phthalimide (B116566) fungicides such as captan (B1668291) and folpet (B141853). Due to its inherent instability, analytical methods predominantly focus on the determination of its parent compounds, captan and folpet, as markers for the potential presence of related residues.

This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on experimental data from various studies to assist in method selection and development.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of captan and folpet residues depends on various factors, including the specific matrix, required sensitivity, and laboratory instrumentation. The following table summarizes the quantitative performance of these methods based on published data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 mg/kg for both captan and folpet[1]Not explicitly stated, but LOQs are very low
Limit of Quantitation (LOQ) Typically around 0.05 mg/kg0.01 mg/kg for captan and folpet in various fruits and vegetables[2][3]
Recovery 82 - 106% for captan and folpet in khaki and cauliflower[1]70 - 120% for captan and folpet in a range of fruits and vegetables[3]
Precision (RSD) < 11% for captan and folpet[1]< 10% for incurred residues of captan and folpet[3]
Throughput Generally lower due to longer run timesHigher throughput is often achievable
Robustness Captan and folpet can degrade in the GC inlet, affecting reproducibility[4]More robust for thermally labile compounds like captan and folpet[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for GC-MS and LC-MS/MS analysis of captan and folpet residues in agricultural products.

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization : A representative 10-15 g sample of the agricultural product is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute. For compounds prone to degradation like captan and folpet, cryogenic milling with liquid nitrogen prior to extraction can improve recovery.[5]

  • Salting Out : A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate, is added. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and MgSO₄ to remove interferences like fatty acids and sugars. The tube is shaken for 30 seconds and centrifuged.

  • Final Extract : The supernatant is collected, and a portion may be acidified to improve the stability of captan and folpet.[3] The extract is then ready for GC-MS or LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a traditional and effective method for the analysis of volatile and semi-volatile pesticides.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column : A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection : Pulsed splitless injection is often used to minimize analyte degradation in the hot injector. The injector temperature should be optimized and kept as low as possible (e.g., 250°C).

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program : A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280-300°C) to elute all compounds.

  • Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For captan and folpet, negative chemical ionization (NCI) can provide high sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become the preferred method for many pesticide residue analyses due to its high sensitivity, selectivity, and suitability for thermally labile compounds.

  • Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column : A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate : A typical flow rate for a UHPLC system is 0.2-0.4 mL/min.

  • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for captan and folpet. Atmospheric Pressure Chemical Ionization (APCI) can also be a viable alternative.[6]

  • Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. At least two MRM transitions are monitored for each analyte for confident identification and quantification.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample collection to final data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Agricultural Product Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS GC-MS Path LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS LC-MS/MS Path Quantification Quantification GC_MS->Quantification LC_MSMS->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: General workflow for the analysis of pesticide residues in agricultural products.

References

A Comparative Analysis of Catalytic Systems for Perchloromethyl Mercaptan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of various catalytic systems employed in the synthesis of perchloromethyl mercaptan (CCl₃SCl), a crucial intermediate in the production of fungicides, bactericides, and pharmaceuticals.[1] We delve into the performance of different catalysts, supported by experimental data drawn from key patents and research, to provide a comprehensive resource for optimizing this synthesis.

Performance Comparison of Catalytic Systems

The synthesis of this compound has been approached through several catalytic routes, primarily involving the chlorination of carbon disulfide or dimethyl disulfide. The choice of catalyst significantly impacts yield, selectivity, and the formation of undesirable byproducts such as carbon tetrachloride (CCl₄) and sulfur chlorides (S₂Cl₂ and SCl₂).[2][3] The separation of these byproducts, particularly sulfur monochloride (S₂Cl₂), from the final product is challenging due to their close boiling points.[1][2]

Catalyst SystemStarting Material(s)Reaction ConditionsReported YieldSelectivityKey AdvantagesDisadvantages
Iodine Carbon Disulfide, ChlorineBatch or Continuous; Temp: < 30-40°C[4]~80%[4]Moderate; byproduct formation is a known issue.[2]Well-established, simple catalyst.Soluble catalyst requiring continuous replenishment; formation of difficult-to-separate byproducts.[2]
Iodine Dimethyl Disulfide, ChlorineBatch; Temp: < 30°C[4]~80-81.5%[4]Good; avoids concomitant formation of sulfur chlorides.[4]Good yield without sulfur chloride byproducts.[4]Requires a different starting material.
Lead Acetate (B1210297) on Magnesium Silicate (B1173343) Carbon Disulfide, ChlorineContinuous ProcessImproved yields and selectivity reported.[2][5]High; reduces the formation of CCl₄ and S₂Cl₂.[2][5]Solid, continuous-use catalyst with high selectivity.[2]Catalyst preparation involves multiple steps.[2]
Granular Activated Carbon Carbon Disulfide, ChlorineContinuous Process; Temp: 40-135°C[6]~69% (without additive), ~78% (with additive)Improved with additives.Allows for a continuous process at higher temperatures.[6]Lower yield without the use of additives.
Triethylamine (B128534) (as base/catalyst) Chloroform (B151607), Sulfur DichlorideBatch; Temp: 0-10°C[7]~92.21%[7]Not explicitly stated, but high yield suggests good selectivity.High yield, alternative starting materials.[7]Different reaction pathway; involves a stoichiometric base.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols for key catalytic systems.

Iodine-Catalyzed Chlorination of Dimethyl Disulfide

This method synthesizes this compound by the chlorination of dimethyl disulfide in the presence of an iodine catalyst.[4]

  • Materials: Dimethyl disulfide, chlorine gas, iodine.

  • Procedure:

    • Cool dimethyl disulfide and a catalytic amount of iodine (0.1% to 0.5% by weight of dimethyl disulfide) to 0°C in a reaction vessel.[4]

    • Bubble dry chlorine gas through the mixture while maintaining the temperature below 30°C.[4] The reaction should be conducted in the absence of sunlight or actinic radiation to prevent the formation of carbon tetrachloride and sulfur chloride.[4]

    • Continue chlorination for approximately 24 hours.[4]

    • After the reaction is complete, sweep the excess chlorine and HCl from the vessel with a stream of nitrogen gas.[4]

    • Fractionally distill the reaction mixture. The fraction distilling between 50-60°C at 30 mm Hg is pure this compound.[4]

Lead Acetate on Magnesium Silicate Catalyst System

This protocol describes the use of a solid catalyst for the continuous production of this compound from carbon disulfide.[2]

  • Catalyst Preparation:

    • Dissolve lead acetate in a solvent such as water, methanol, or ethanol.[2]

    • Contact the solution with magnesium silicate (Florisil), with the ratio of magnesium silicate to lead acetate varying from about 10:1 to 1:3.[2]

    • Remove the solvent to produce a dry, powdery product which can be molded into pellets.[2]

  • Synthesis:

    • The synthesis is a continuous process where carbon disulfide and chlorine are reacted in the presence of the prepared solid catalyst.[2]

    • Specific reaction temperatures and pressures are not detailed in the provided excerpt but are typical for this type of reaction.

Synthesis using Chloroform and Sulfur Dichloride

This method presents an alternative route to this compound.[7]

  • Materials: Chloroform, triethylamine, sulfur dichloride.

  • Procedure:

    • Add chloroform and triethylamine to a reaction kettle and control the temperature at 10°C.[7]

    • With stirring, slowly add sulfur dichloride to the system over approximately 2 hours.[7]

    • After the addition is complete, continue stirring at the same temperature for about 2 hours to complete the reaction.[7]

    • Filter the reaction solution to remove the by-product triethylamine hydrochloride.[7]

    • Wash the filtrate with water to remove any unreacted triethylamine.[7]

    • Heat the lower organic layer to 65°C to evaporate any unreacted chloroform, yielding the final product.[7]

Reaction Pathways and Workflow

Visualizing the synthesis process can aid in understanding the reaction dynamics and experimental setup.

Synthesis_Pathways cluster_0 Route 1: Chlorination of Carbon Disulfide cluster_1 Route 2: Chlorination of Dimethyl Disulfide cluster_2 Route 3: From Chloroform CS2 Carbon Disulfide (CS₂) PMM_1 This compound (CCl₃SCl) CS2->PMM_1  Catalyst (e.g., Iodine, Activated Carbon, Pb(OAc)₂) Cl2_1 Chlorine (Cl₂) Cl2_1->PMM_1 Byproducts_1 Byproducts (CCl₄, S₂Cl₂) PMM_1->Byproducts_1 Side Reactions DMDS Dimethyl Disulfide (CH₃SSCH₃) PMM_2 This compound (CCl₃SCl) DMDS->PMM_2  Iodine Catalyst Cl2_2 Chlorine (Cl₂) Cl2_2->PMM_2 CHCl3 Chloroform (CHCl₃) PMM_3 This compound (CCl₃SCl) CHCl3->PMM_3  Et₃N SCl2 Sulfur Dichloride (SCl₂) SCl2->PMM_3 TEA Triethylamine (Et₃N) TEA->PMM_3

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start: Prepare Reactants and Catalyst reaction Reaction Step: - Combine reactants and catalyst - Control temperature and pressure - Stir for specified duration start->reaction workup Work-up: - Quench reaction (if necessary) - Separate catalyst (if solid) - Wash with appropriate solvents reaction->workup purification Purification: - Distillation (atmospheric or vacuum) - Crystallization (if applicable) workup->purification analysis Analysis: - GC-MS, NMR for purity and identity confirmation purification->analysis product Final Product: this compound analysis->product

Caption: General experimental workflow for synthesis.

References

Stability Under Scrutiny: A Comparative Analysis of Perchloromethyl Mercaptan and Other Key Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chlorinating agent is a critical decision impacting reaction efficiency, product purity, and laboratory safety. This guide provides a comprehensive comparison of the stability of perchloromethyl mercaptan against other widely used chlorinating agents: thionyl chloride, sulfuryl chloride, and phosgene. The information presented is based on available experimental data to facilitate an informed choice for your specific application.

Executive Summary

This compound, while a potent chlorinating agent, exhibits lower thermal stability compared to thionyl chloride and sulfuryl chloride. Its reactivity with water is also a significant consideration for handling and storage. Phosgene, a highly reactive and toxic gas, presents the most significant stability and handling challenges. Thionyl chloride and sulfuryl chloride offer a balance of reactivity and stability, with thionyl chloride being noted for its long shelf life under anhydrous conditions.

Comparative Stability Data

The following table summarizes the key stability parameters for this compound and other common chlorinating agents based on available data. Direct quantitative comparisons under identical conditions are limited in publicly available literature; therefore, this table represents a synthesis of reported values.

PropertyThis compound (CCl₃SCl)Thionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)Phosgene (COCl₂)
Appearance Yellow, oily liquid with a pungent, unpleasant odor.[1][2]Colorless to yellow fuming liquid with a suffocating odor.[3]Colorless, fuming liquid with a pungent odor.Colorless gas with an odor of newly mown hay at low concentrations.
Boiling Point 147-148 °C (decomposes).[4][5]74.6 °C.[6]69.1 °C.8.2 °C.
Decomposition Temperature Decomposes between 148-149 °C.[4] Upon heating, it can also decompose to toxic gases like phosgene, hydrogen chloride, and sulfur dioxide.[7][8]Slowly decomposes at its boiling point.[6] More significant decomposition occurs above 140 °C.[3]Decomposes at or above 100 °C.[9]Stable at ambient temperatures, but decomposes at temperatures above 200-300°C.
Reactivity with Water Slowly hydrolyzes in moist air.[1] Reacts with hot water to produce carbon dioxide, hydrochloric acid, and sulfur.[1][7]Reacts exothermically with water to form sulfur dioxide and hydrochloric acid.[6]Reacts violently with water, releasing hydrogen chloride gas.[10] The reaction is reported to be slow in cold water.[11][12]Slowly reacts with water to form hydrochloric acid and carbon dioxide.
Shelf Life/Storage Stability Stable during transport.[7] Should be stored in a cool, well-ventilated area in tightly sealed containers. Mildly decomposed by moist air.[4]Has a long shelf life.[6] Aged samples may develop a yellow hue due to the formation of disulfur (B1233692) dichloride.[6] Lithium thionyl chloride batteries have a very low self-discharge rate of about 1% per year, indicating high stability of the chemical in that system.[8][13]Decomposes upon standing to sulfur dioxide and chlorine, giving older samples a yellowish color.Must be stored in a cool, dry, well-ventilated area away from heat and moisture.
Photostability Information not readily available.Susceptible to photolysis, which proceeds via a radical mechanism.[6]Slowly decomposed by direct sunlight.[11]Can be formed from the photo-oxidation of chloroform (B151607) in the presence of oxygen and UV light.[14]

Experimental Protocols

While specific, detailed experimental protocols for the direct comparison of these chlorinating agents are not widely published, the following are generalized methodologies for assessing chemical stability that can be adapted for these substances.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and measure the associated enthalpy change.

Methodology:

  • A small, precisely weighed sample (1-5 mg) of the chlorinating agent is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the chamber is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample relative to the reference is monitored as a function of temperature.

  • An exothermic peak indicates decomposition. The onset temperature of this peak is taken as the decomposition temperature.

  • The area under the peak can be used to calculate the enthalpy of decomposition.

Note: Due to the corrosive and toxic nature of these compounds and their decomposition products, this analysis must be performed in a well-ventilated fume hood with appropriate safety precautions and a DSC instrument equipped for handling such materials.

Hydrolytic Stability Assessment by Titration

Objective: To quantify the rate of hydrolysis by measuring the formation of acidic byproducts.

Methodology:

  • A known amount of the chlorinating agent is added to a vessel containing a specific volume of water or a buffered solution at a controlled temperature.

  • The mixture is stirred, and aliquots are taken at specific time intervals.

  • The concentration of the generated acid (e.g., HCl) in the aliquot is determined by titration with a standardized base solution (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.

  • The rate of hydrolysis can be determined by plotting the concentration of the acid produced over time.

Note: This experiment must be conducted with extreme caution in a fume hood due to the vigorous and exothermic reaction of some of these agents with water, as well as the release of toxic gases.

Accelerated Stability Study for Shelf-Life Estimation

Objective: To predict the long-term stability and shelf-life of a chlorinating agent under normal storage conditions by accelerating the decomposition process at elevated temperatures.

Methodology:

  • Samples of the chlorinating agent are stored in sealed containers at several elevated temperatures (e.g., 40 °C, 50 °C, 60 °C).

  • At predetermined time points, samples are withdrawn from each temperature condition.

  • The purity of the chlorinating agent in each sample is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The degradation rate at each temperature is calculated.

  • The Arrhenius equation is then used to extrapolate the degradation rate at normal storage temperatures (e.g., room temperature) and estimate the shelf life.

Visualizing a Key Stability Consideration: Thermal Decomposition

The thermal decomposition of these chlorinating agents is a critical factor in their stability assessment. The following diagrams illustrate the known decomposition pathways.

ThermalDecomposition_PMM cluster_products PMM This compound (CCl₃SCl) Heat High Temperature PMM->Heat C C Heat->C CCl4 Carbon Tetrachloride Heat->CCl4 CS2 Carbon Disulfide Heat->CS2 Phosgene Phosgene (COCl₂) Heat->Phosgene Minor/Side Reactions HCl Hydrogen Chloride (HCl) Heat->HCl SO2 Sulfur Dioxide (SO₂) Heat->SO2 Products Decomposition Products S2Cl2 Major

Caption: Thermal decomposition pathway of this compound.

ThermalDecomposition_SOCl2 cluster_products SOCl2 Thionyl Chloride (SOCl₂) Heat > Boiling Point SOCl2->Heat S2Cl2 Disulfur Dichloride (S₂Cl₂) Heat->S2Cl2 SO2 Sulfur Dioxide (SO₂) Heat->SO2 Cl2 Chlorine (Cl₂) Heat->Cl2

Caption: Thermal decomposition of Thionyl Chloride.

ThermalDecomposition_SO2Cl2 cluster_products SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Heat ≥ 100 °C SO2Cl2->Heat SO2 Sulfur Dioxide (SO₂) Heat->SO2 Cl2 Chlorine (Cl₂) Heat->Cl2

Caption: Thermal decomposition of Sulfuryl Chloride.

Conclusion

The stability of a chlorinating agent is a multifaceted property that dictates its suitability for a given chemical transformation and the necessary precautions for its safe handling and storage. This compound is a valuable reagent but requires careful management of temperature and moisture to prevent decomposition and ensure safety. Thionyl chloride and sulfuryl chloride generally offer greater thermal stability, with thionyl chloride being particularly noted for its long-term storage stability. Phosgene remains a highly specialized reagent due to its extreme toxicity and low boiling point, demanding the most stringent safety protocols. The choice of chlorinating agent will ultimately depend on a balanced consideration of reactivity, stability, and the specific requirements of the synthetic route.

References

A Comparative Guide to the Quantification of Perchloromethyl Mercaptan Decomposition Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perchloromethyl mercaptan (PMM), a reactive organosulfur compound with the formula CCl₃SCl, is a critical intermediate in the synthesis of various agrochemicals and materials. However, its inherent instability, particularly its sensitivity to heat and moisture, presents significant challenges in handling, storage, and quality control. Decomposition can lead to the formation of multiple hazardous and corrosive byproducts, necessitating robust analytical methods for their quantification.

This guide provides a comparative overview of the decomposition pathways of this compound under thermal and hydrolytic stress. It details the primary decomposition products, presents available quantitative data, and outlines comprehensive experimental protocols for their analysis.

Decomposition Pathways of this compound

PMM undergoes decomposition through two primary pathways: thermal degradation and hydrolysis. High temperatures or contact with water/moisture can initiate these processes, leading to a variety of degradation products.

Thermal Decomposition

At elevated temperatures, the C-S and S-Cl bonds in this compound can cleave, leading to the formation of several toxic and corrosive substances.[1] The primary products identified from thermal decomposition include:

  • Phosgene (COCl₂): A highly toxic gas.

  • Carbon Tetrachloride (CCl₄): A volatile organic compound.

  • Sulfur Chlorides (e.g., S₂Cl₂, SCl₂): Corrosive and reactive compounds.

  • Hydrogen Chloride (HCl): A corrosive gas.

  • Sulfur Dioxide (SO₂): A toxic gas.

  • Heavy Oily Polymers: Complex, less-defined polymeric materials.[1]

Hydrolytic Decomposition

In the presence of water or moisture, PMM is known to slowly decompose.[2] The reaction with hot water is more rapid and yields distinct products.[1][2]

  • Slow Hydrolysis/Moisture Exposure: The compound is slowly decomposed by moisture in the air.[2]

  • Reaction with Hot Water: Reacts with hot water to produce carbon dioxide (CO₂), hydrochloric acid (HCl), and elemental sulfur (S).[1][2]

  • Controlled Hydrolysis: Under controlled conditions, hydrolysis can yield chlorocarbonylsulfenyl chloride (ClSC(O)Cl).

G cluster_thermal Thermal Decomposition cluster_hydrolytic Hydrolytic Decomposition PMM This compound (CCl₃SCl) Phosgene Phosgene (COCl₂) PMM->Phosgene Heat CCl4 Carbon Tetrachloride (CCl₄) PMM->CCl4 Heat SulfurChlorides Sulfur Chlorides (S₂Cl₂, SCl₂) PMM->SulfurChlorides Heat HCl_thermal Hydrogen Chloride (HCl) PMM->HCl_thermal Heat SO2 Sulfur Dioxide (SO₂) PMM->SO2 Heat CO2 Carbon Dioxide (CO₂) PMM->CO2 Hot H₂O HCl_hydrolytic Hydrochloric Acid (HCl) PMM->HCl_hydrolytic Hot H₂O Sulfur Sulfur (S) PMM->Sulfur Hot H₂O

Caption: Decomposition pathways of this compound.

Quantitative Analysis of Decomposition Products

While the qualitative decomposition pathways are established, detailed quantitative studies on the distribution of these products under varying conditions are not extensively available in peer-reviewed literature. The relative amounts of each product can be expected to vary significantly with temperature, the concentration of water, and the presence of catalysts or impurities.

The following table presents example quantitative data derived from a patent describing a continuous manufacturing process for PMM, which involves the chlorination of carbon disulfide. While not a formal decomposition study, it provides insight into the product distribution under specific reaction and distillation conditions, which can involve thermal stress.

ProductVolume Percent (%)ConditionsReference
This compound48Distillation of a reaction mixture from 1 mole of CS₂ to 2.4 moles of Cl₂ with an iodine catalyst.[3]
Carbon Tetrachloride (CCl₄)7Distillation of a reaction mixture from 1 mole of CS₂ to 2.4 moles of Cl₂ with an iodine catalyst.[3]
Sulfur Dichloride (SCl₂)37Distillation of a reaction mixture from 1 mole of CS₂ to 2.4 moles of Cl₂ with an iodine catalyst.[3]
Carbon Disulfide (CS₂)8Distillation of a reaction mixture from 1 mole of CS₂ to 2.4 moles of Cl₂ with an iodine catalyst.[3]

Comparison with Alternative Sulfenyl Chlorides

Direct comparative studies on the decomposition of this compound versus other sulfenyl chlorides are scarce in the literature. However, the reactivity of the sulfonyl chloride functional group is generally dictated by the electrophilic nature of the sulfur atom. This makes it susceptible to nucleophilic attack, a key reaction in both its desired synthetic applications and its undesired decomposition. The high degree of chlorination in PMM likely influences its reactivity and the specific nature of its decomposition products compared to simpler alkyl or aryl sulfenyl chlorides.

Experimental Protocols for Quantification

To conduct a thorough quantitative analysis of PMM decomposition, a controlled experimental setup is required. The following protocols outline a proposed workflow for both thermal and hydrolytic degradation studies, followed by specific analytical methods for each major decomposition product.

G cluster_workflow Experimental Workflow cluster_degradation Controlled Degradation cluster_sampling Sample Collection cluster_analysis Quantitative Analysis start PMM Sample thermal Thermal Stress (Sealed Reactor @ Temp T) start->thermal hydrolytic Hydrolytic Stress (PMM + H₂O @ Temp T) start->hydrolytic gas_phase Gas Phase Products (Phosgene, HCl, SO₂, CCl₄ vapor) thermal->gas_phase liquid_phase Liquid/Solid Residue (PMM, CCl₄, Sulfur Chlorides, S) thermal->liquid_phase hydrolytic->gas_phase hydrolytic->liquid_phase hplc HPLC (Phosgene derivative) gas_phase->hplc Impingers ic Ion Chromatography (HCl, SO₂) gas_phase->ic Impingers titration Titration/Other (HCl, SO₂) gas_phase->titration Impingers gcms GC-MS (PMM, CCl₄, SClx) liquid_phase->gcms Solvent Extraction

Caption: Workflow for PMM decomposition analysis.
Controlled Decomposition Protocol

Objective: To generate decomposition products under controlled thermal or hydrolytic conditions.

Apparatus:

  • Sealed, temperature-controlled glass reactor with ports for sample introduction and gas removal.

  • Inert gas supply (Nitrogen or Argon).

  • Series of impingers containing appropriate trapping solutions.

  • Heating mantle and temperature controller.

Procedure (Thermal Decomposition):

  • Place a known quantity of PMM into the glass reactor.

  • Purge the reactor with an inert gas to remove air and moisture.

  • Seal the reactor and heat to the desired temperature (e.g., 50°C, 100°C, 150°C) for a specified duration.

  • After the heating period, cool the reactor.

  • Draw the headspace gas from the reactor through a series of impingers to trap volatile decomposition products.

  • Extract the remaining liquid/solid residue in the reactor with a suitable organic solvent (e.g., toluene).

Procedure (Hydrolytic Decomposition):

  • Place a known quantity of PMM and a measured amount of deionized water into the reactor.

  • Seal the reactor and maintain at a constant temperature (e.g., 25°C, 50°C) with stirring for a specified time.

  • Follow steps 5 and 6 from the thermal decomposition protocol to collect and prepare samples for analysis.

Analytical Methodologies

A. Quantification of PMM, Carbon Tetrachloride, and Sulfur Chlorides

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Protocol:

    • Sample Preparation: Dilute the solvent extract from the reactor residue to a suitable concentration.

    • Instrumentation: A GC system equipped with a mass selective detector.

    • GC Column: A non-polar capillary column (e.g., DB-5MS).

    • GC Program:

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C for 3 min, then ramp at 8°C/min to 260°C.[2]

      • Carrier Gas: Helium.

    • MS Parameters: Electron Impact (EI) ionization, scan mode from m/z 40-400.

    • Quantification: Use external calibration standards of PMM, CCl₄, and relevant sulfur chlorides prepared in the same solvent.

B. Quantification of Phosgene

  • Method: High-Performance Liquid Chromatography (HPLC) of a derivative.[4]

  • Protocol:

    • Sample Collection: Use an impinger containing a solution of aniline (B41778) in toluene (B28343) to trap phosgene, which reacts to form stable carbanilide (B493258).[4]

    • Sample Preparation: Evaporate the toluene solution to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the residue in acetonitrile (B52724).[4]

    • Instrumentation: HPLC with a UV detector.

    • HPLC Conditions:

      • Column: C18 reverse-phase.

      • Mobile Phase: 30% acetonitrile / 70% distilled water.[4]

      • Detector: UV at 254 nm.[4]

      • Flow Rate: 1 mL/min.

    • Quantification: Use an external calibration curve prepared from carbanilide standards.[4]

C. Quantification of Hydrogen Chloride and Sulfur Dioxide

  • Method: Ion Chromatography (IC) or Titration.

  • Protocol (IC):

    • Sample Collection: Use impingers containing a dilute sodium bicarbonate/carbonate solution to trap HCl and SO₂ as chloride and sulfite/sulfate ions. To differentiate, a preceding impinger with hydrogen peroxide can be used to oxidize SO₂ to sulfate.

    • Instrumentation: Ion chromatograph with a conductivity detector.

    • Columns: Anion-exchange guard and analytical columns.

    • Eluent: A suitable carbonate/bicarbonate buffer.

    • Quantification: Use external calibration standards for chloride and sulfate.

This guide provides a framework for the systematic investigation of this compound decomposition. The successful quantification of its diverse and hazardous degradation products is essential for ensuring the safety, stability, and efficacy of products derived from this important chemical intermediate.

References

Development of Reference Standards for Perchloromethyl Mercaptan Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects involved in the development and analysis of reference standards for perchloromethyl mercaptan (PMM). Given its application in the synthesis of fungicides and other industrial chemicals, the availability of high-purity, well-characterized reference standards is paramount for accurate quantification, impurity profiling, and ensuring product quality and safety.[1] This document outlines the key stages of reference standard development, compares prevalent analytical methodologies for purity assessment and quantification, and provides detailed experimental protocols.

Development of a this compound Reference Standard

The establishment of a PMM reference standard is a meticulous process that involves synthesis, purification, comprehensive characterization, and stability assessment. The goal is to produce a material of the highest possible purity, with a well-documented chain of custody for its characterization.

1.1. Synthesis and Purification

This compound is commercially synthesized, and several patented methods describe its production, typically involving the chlorination of carbon disulfide.[2] Common impurities arising from the synthesis process include carbon tetrachloride, sulfur dichloride, and sulfur monochloride.[2]

Purification of the synthesized PMM is crucial to remove these by-products. Distillation is a common method employed for purification. Given the close boiling points of PMM and some of its impurities, fractional distillation under reduced pressure may be necessary to achieve a high degree of purity.

1.2. Characterization and Purity Assessment

A multi-faceted analytical approach is essential to thoroughly characterize the purified PMM and assign a purity value. This typically involves a combination of chromatographic and spectroscopic techniques.

Potential Impurities in Technical Grade this compound:

Impurity NameChemical FormulaRationale for Presence
Carbon TetrachlorideCCl₄By-product of the chlorination of carbon disulfide.[2]
Sulfur DichlorideSCl₂By-product of the chlorination of carbon disulfide.
Sulfur MonochlorideS₂Cl₂By-product of the chlorination of carbon disulfide.[2]
ThiophosgeneCSCl₂Potential intermediate or by-product.

1.3. Stability Assessment

The stability of the PMM reference standard must be evaluated under defined storage conditions to establish a retest date or shelf life. Stability studies should be conducted according to established guidelines and should monitor the purity of the standard over time for the appearance of degradation products.[1]

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical method for the analysis of PMM depends on the specific requirements of the assay, such as the need for quantification of the main component, identification and quantification of impurities, or trace-level analysis. The two primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

2.1. Method Performance Comparison

The following table provides an illustrative comparison of the typical performance characteristics of GC-MS and HPLC-UV for the analysis of PMM. Note: This data is representative and may vary based on the specific instrumentation, column, and method parameters used.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with UV absorbance-based detection.
Applicability Excellent for volatile and semi-volatile compounds like PMM.[3]Suitable for non-volatile or thermally labile compounds. PMM analysis may require derivatization.
Selectivity High, especially with mass spectrometric detection for impurity identification.[3]Moderate, dependent on the chromophore of PMM and co-eluting impurities.
Sensitivity High, capable of trace-level analysis of impurities.[4]Generally lower than GC-MS for PMM without derivatization.
Precision (RSD) Typically < 2%Typically < 2%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput Moderate to HighModerate

2.2. Quantitative NMR (qNMR) for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is an emerging primary ratio method for the purity assessment of organic compounds, including reference materials.[5][6][7][8] It offers the advantage of direct measurement without the need for a specific reference standard of the analyte.[6]

Key Advantages of qNMR:

  • Primary Method: Can provide a direct measure of purity traceable to the SI unit (mole).

  • No Reference Standard Needed: The purity is determined relative to a certified internal standard of a different compound.[6]

  • High Precision and Accuracy: Capable of achieving low uncertainty in purity values.[6]

  • Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity and Impurity Analysis

This protocol is based on methods used for the analysis of PMM as an impurity in fungicide formulations.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MSD).

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 80°C for 3 min, then ramp to 260°C at 8°C/min.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Accurately weigh the PMM reference standard and dissolve in a suitable solvent (e.g., methanol (B129727) or hexane) to a known concentration.

  • Quantification: Use an internal or external standard method for quantification. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

3.2. High-Performance Liquid Chromatography (HPLC-UV) Method (Illustrative)

As PMM is volatile and lacks a strong chromophore, a direct HPLC-UV analysis might be challenging. Derivatization could be employed to enhance detection. The following is a general protocol that would require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (to be determined experimentally, likely in the low UV range).

  • Sample Preparation: Accurately weigh the PMM reference standard and dissolve in the mobile phase to a known concentration.

  • Quantification: Use an external or internal standard method for quantification.

Visualizations

Development_of_PMM_Reference_Standard cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_stability Stability Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Purification->GC_MS Purity Purity Assignment GC_MS->Purity HPLC HPLC-UV HPLC->Purity qNMR qNMR qNMR->Purity Stability Stability Studies Purity->Stability Retest Retest Date Assignment Stability->Retest CRM Certified Reference Material Retest->CRM

Caption: Workflow for the development of a this compound certified reference material.

Analytical_Method_Comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) cluster_qnmr Quantitative NMR (qNMR) PMM_Sample PMM Sample GC_Separation Volatilization & GC Separation PMM_Sample->GC_Separation LC_Separation Liquid Phase Separation PMM_Sample->LC_Separation NMR_Acquisition NMR Signal Acquisition PMM_Sample->NMR_Acquisition MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Comparison MS_Detection->Data_Analysis UV_Detection UV Detection LC_Separation->UV_Detection UV_Detection->Data_Analysis Purity_Calculation Purity Calculation vs. Internal Standard NMR_Acquisition->Purity_Calculation Purity_Calculation->Data_Analysis

Caption: Comparison of analytical techniques for this compound analysis.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Perchloromethyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Perchloromethyl Mercaptan

This compound (PMM), also known as trichloromethanesulfenyl chloride, is a highly toxic and corrosive chemical that necessitates stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of PMM, aligning with best practices in laboratory safety and chemical management.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its significant hazards. PMM is fatal if inhaled, toxic if swallowed, and harmful in contact with skin. It causes severe skin burns and eye damage. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® is recommended), chemical safety goggles, a face shield, and a lab coat.[1] An emergency shower and eyewash station should be readily accessible.[2]

Spill Management

In the event of a small spill, the area should be evacuated of all non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[3] Do not use water, as PMM reacts with moisture.[2] Collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste disposal.[3] Ventilate the area and wash it thoroughly after the cleanup is complete.[2] For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Proper Disposal Procedures

This compound is classified as a hazardous waste and must be disposed of in accordance with all local, regional, and national regulations.[4] It is listed under the US RCRA as Hazardous Waste P List number P118.[4] Never dispose of PMM down the drain or with general laboratory waste.

While direct chemical neutralization in the laboratory is a potential disposal method, it should only be performed by trained personnel with a thorough understanding of the reaction and its hazards. The following protocol is based on the principle of alkaline hydrolysis, which converts PMM to less toxic products.

Laboratory-Scale Neutralization Protocol: Alkaline Hydrolysis

This procedure should be performed in a chemical fume hood with constant monitoring.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution, 10% (w/v)

  • Large beaker or flask (at least 5 times the volume of the PMM waste)

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Place a large beaker containing a magnetic stir bar on a stir plate within a chemical fume hood. Add a volume of 10% sodium hydroxide solution that is at least ten times the volume of the PMM waste to be neutralized. Begin stirring the NaOH solution.

  • Slow Addition: Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution dropwise. The reaction can be exothermic, so the addition must be gradual to control the temperature. Monitor the reaction vessel for any signs of excessive heat generation or gas evolution.

  • Reaction: Continue stirring the mixture for at least 24 hours to ensure the complete hydrolysis of the this compound. The hydrolysis reaction of PMM with hot water yields carbon dioxide, hydrochloric acid, and sulfur.[3] In an alkaline solution, the hydrochloric acid will be neutralized by the sodium hydroxide.

  • Verification of Neutralization: After the reaction period, check the pH of the solution to ensure it is still basic (pH > 7). If the solution is acidic or neutral, add more sodium hydroxide solution and continue stirring for several more hours. To confirm the absence of PMM, a sample of the reaction mixture can be analyzed by an appropriate method, such as gas chromatography-mass spectrometry (GC-MS), if available.

  • Final Disposal: Once the neutralization is complete and confirmed, the resulting solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office. The container should be clearly labeled with its contents (e.g., "Hydrolyzed this compound Waste, Alkaline Solution").

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueSource
Exposure Limits
OSHA PEL (8-hr TWA)0.1 ppm[2]
NIOSH REL (10-hr TWA)0.1 ppm[2]
ACGIH TLV (8-hr TWA)0.1 ppm[2]
IDLH10 ppm[3]
Physical Properties
Molecular Weight185.87 g/mol [5]
Boiling Point147-149 °C
Density1.72 g/cm³[5]
Vapor Pressure3 mmHg at 20 °C[6]
Spill Response
Initial Isolation Distance (Small Spill)At least 50 meters (150 feet) in all directions

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Perchloromethyl_Mercaptan_Disposal start This compound Waste spill Spill or Residue? start->spill small_spill Small Spill Procedure spill->small_spill Yes large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large lab_disposal Laboratory Disposal spill->lab_disposal No (Bulk Waste) absorb Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb collect_waste Collect in Sealed Container absorb->collect_waste direct_disposal Direct Disposal as Hazardous Waste collect_waste->direct_disposal lab_disposal->direct_disposal No Neutralization Capability neutralization Chemical Neutralization (Alkaline Hydrolysis) lab_disposal->neutralization Neutralization is Feasible ehs_disposal Dispose through EHS Office direct_disposal->ehs_disposal protocol Follow Laboratory-Scale Neutralization Protocol neutralization->protocol protocol->collect_waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Hazards: A Guide to Handling Perchloromethyl Mercaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Perchloromethyl Mercaptan (PMM), a highly toxic and corrosive chemical, now have a comprehensive safety and operational guide. This document outlines essential, immediate safety protocols and logistical plans to ensure the well-being of laboratory personnel and maintain a safe research environment. Strict adherence to these procedures is critical due to the severe health risks associated with PMM exposure, which can cause damage to the respiratory system, eyes, skin, liver, and kidneys.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are paramount when working with this compound. The following table summarizes the required PPE for various levels of exposure.

Exposure Level Respirator Hand Protection Eye Protection Skin and Body Protection
Routine Handling (in a certified chemical fume hood) Air-purifying respirator with organic vapor and acid gas cartridges.[4][5]Double-gloving is recommended. Use a chemical-resistant outer glove such as Butyl rubber or Neoprene over a disposable inner glove (e.g., Nitrile).[4]Chemical safety goggles and a face shield.[4][6]A lab coat, closed-toe shoes, and long pants are mandatory. Consider a chemical-resistant apron.[6]
Potential for Splash or Higher Concentration Vapors A full-facepiece, supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).[3][5]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer-specific glove compatibility charts for breakthrough times.A full-facepiece respirator provides integrated eye protection.Chemical-resistant suit, gloves, and boots.[6]
Emergency (Spill or Leak) A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2][3]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®).A full-facepiece SCBA provides integrated eye protection.A fully encapsulating, chemical-resistant suit.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial to minimize the risk of exposure to this compound.

1. Preparation and Pre-Handling:

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an emergency shower and eyewash station are readily accessible and have been recently tested.[2]

  • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.

  • Don all required personal protective equipment as outlined in the table above before approaching the designated work area.

2. Handling the Chemical:

  • All handling of this compound must be conducted within a certified chemical fume hood.[5]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • When transferring the liquid, use a syringe or a cannula to avoid pouring and potential splashing.

  • Keep all containers of this compound tightly sealed when not in use.[6]

3. Post-Handling and Decontamination:

  • Upon completion of work, decontaminate all surfaces and equipment within the fume hood using a suitable decontaminating agent (e.g., a solution of sodium bicarbonate).

  • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.

  • Wash hands and any potentially exposed skin areas thoroughly with soap and water.[1][3]

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and informed response is critical.

Exposure Procedures:

Exposure Route Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the skin with soap and water. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water or milk. Seek immediate medical attention.[1][4]

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Protect: Don the appropriate PPE for emergency response, including an SCBA.[6]

  • Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[2][6] Do NOT use water.[2]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Decontaminate the spill area with a suitable agent.

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan: Managing this compound Waste

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: Collect all this compound waste, including empty containers and contaminated absorbents, in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.

Procedural Workflow

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Showers prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Minimal Quantity handle1->handle2 emergency_node Spill or Exposure Occurs handle1->emergency_node handle3 Keep Containers Sealed handle2->handle3 handle2->emergency_node post1 Decontaminate Surfaces handle3->post1 handle3->emergency_node post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Hazardous Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Safely disp2->disp3 disp4 Dispose via EHS disp3->disp4 exposure Follow Exposure Protocol emergency_node->exposure Exposure spill Follow Spill Protocol emergency_node->spill Spill

Caption: Workflow for handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.